SMARCA-BD ligand 1 for Protac
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C14H17N5O |
|---|---|
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol |
InChI |
InChI=1S/C14H17N5O/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20/h1-4,9,16,20H,5-8H2,(H2,15,18) |
Clave InChI |
SZKHGLTYXIDOFH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O |
Origen del producto |
United States |
Foundational & Exploratory
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
An In-depth Technical Guide on the Mechanism of Action of SMARCA Bromodomain-Targeting PROTACs
This guide provides a detailed examination of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that target the bromodomains of the SMARCA2 and SMARCA4 proteins, key components of the BAF/PBAF chromatin remodeling complexes. The focus is on the core principles of PROTAC-mediated degradation, drawing from the development and characterization of seminal compounds like ACBI1.
PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell. They achieve this by inducing proximity between a target protein and an E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. This process can be broken down into four key steps:
-
Ternary Complex Formation : The PROTAC molecule, composed of a ligand for the target protein (a SMARCA bromodomain binder), a ligand for an E3 ligase (e.g., Von Hippel-Lindau, VHL), and a chemical linker, facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity.
-
Ubiquitination : Once the ternary complex is formed, the E3 ligase transfers ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein (SMARCA2/SMARCA4). This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a signal that is recognized by the 26S proteasome, a large protein complex that functions as a cellular recycling plant.
-
Target Degradation and PROTAC Recycling : The proteasome unfolds and degrades the tagged target protein into small peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.
The development of the PROTAC ACBI1 serves as a primary example of this mechanism. ACBI1 links a SMARCA2/4 bromodomain ligand to a VHL E3 ligase ligand, leading to the potent and cooperative degradation of SMARCA2, SMARCA4, and the related PBRM1 protein.[1][2][3] The design of ACBI1 was heavily guided by high-resolution crystal structures of the ternary complex, which allowed for the rational optimization of the molecule to enhance its degradation efficiency.[1][2]
Below is a diagram illustrating the catalytic cycle of a SMARCA-targeting PROTAC.
Quantitative Data Presentation
The efficacy of SMARCA-targeting PROTACs is quantified by their ability to induce degradation (DC50, the concentration required to degrade 50% of the target protein) and their impact on cell viability (IC50 or GI50, the concentration required to inhibit 50% of cell growth).
Table 1: Degradation Potency (DC50) of SMARCA-Targeting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Time Point (h) | Citation |
| ACBI1 | SMARCA2 | MV-4-11 | 6 | 18 | [4] |
| SMARCA4 | MV-4-11 | 11 | 18 | [4] | |
| PBRM1 | MV-4-11 | 32 | 18 | [4] | |
| SMARCA2 | NCI-H1568 | 3.3 | 18 | [4] | |
| PBRM1 | NCI-H1568 | 15.6 | 18 | [4] | |
| A947 | SMARCA2 | SW1573 | 0.039 | 20 | [5][6] |
Table 2: Binding Affinity of A947 Bromodomain Ligand
| Protein Bromodomain | Binding Affinity (Kd, nM) | Citation |
| SMARCA2 | 93 | [5] |
| SMARCA4 | 65 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols used to characterize SMARCA-targeting PROTACs.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment : Plate cells (e.g., MV-4-11 for ACBI1, SW1573 for A947) at a desired density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis : Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., anti-SMARCA2, anti-SMARCA4) and a loading control (e.g., anti-Actin, anti-GAPDH) overnight at 4°C.
-
Detection : Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification : Densitometry analysis is performed using software like ImageJ to quantify band intensity. Target protein levels are normalized to the loading control and expressed as a percentage relative to the DMSO-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to provide evidence for the formation of the PROTAC-induced ternary complex (Target:PROTAC:E3 Ligase).
Protocol:
-
Cell Treatment and Lysis : Treat cells with the PROTAC, a negative control (e.g., inactive epimer), or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Immunoprecipitation : Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an antibody against one component of the complex (e.g., anti-VHL) overnight at 4°C.
-
Capture Complex : Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing : Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blotting, probing for the other components of the complex (e.g., SMARCA2). The presence of SMARCA2 in the VHL immunoprecipitate (and vice-versa) in a PROTAC-dependent manner confirms complex formation.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
The Genesis of a Selective Degrader: A Technical Guide to the Discovery and Development of a SMARCA Bromodomain Ligand for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of proteins via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-driving proteins. A key application of this technology is in oncology, particularly in exploiting synthetic lethal relationships. One such relationship exists between the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4. In cancers harboring loss-of-function mutations in SMARCA4, the paralog SMARCA2 becomes essential for survival. This dependency creates a therapeutic window for the selective degradation of SMARCA2. This technical guide details the discovery and development of SMARCA-BD ligand 1, a foundational chemical entity for the generation of potent and selective SMARCA2-degrading PROTACs. We will explore the underlying biology, ligand characterization, and the structure-guided design process that transforms a simple binding moiety into a highly effective targeted protein degrader.
The Therapeutic Rationale: Synthetic Lethality in the SWI/SNF Complex
The SWI/SNF complex is a critical regulator of chromatin structure and gene expression, and its subunits are frequently mutated in a wide range of human cancers.[1] The catalytic core of this complex relies on one of two ATPases, SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1] In healthy cells, these subunits are largely redundant. However, a significant subset of cancers, including non-small cell lung cancer, feature inactivating mutations in the SMARCA4 gene. These cancer cells become critically dependent on the remaining SMARCA2 subunit for their proliferation and survival.[2][3] This creates a "synthetic lethal" vulnerability, where targeting SMARCA2 is toxic to cancer cells with SMARCA4 loss, but largely tolerated by normal tissues where SMARCA4 is present.
While inhibiting the ATPase function of SMARCA2 is one possible approach, targeting the protein for degradation via a PROTAC offers distinct advantages. PROTACs can eliminate the entire protein, including non-enzymatic scaffolding functions, and can act catalytically, requiring lower doses and potentially mitigating off-target effects.[4] The strategy, therefore, is to develop a PROTAC that selectively recruits SMARCA2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.
Discovery and Characterization of SMARCA-BD Ligand 1
The development of a successful PROTAC begins with the identification of a high-quality ligand for the protein of interest. This "warhead" must exhibit sufficient affinity and selectivity to ensure effective targeting. SMARCA-BD ligand 1, chemically identified as 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol, was developed as a binder for the bromodomains of SMARCA2 and SMARCA4. The bromodomain is an attractive target for a PROTAC warhead as it is a well-characterized "reader" domain that is not essential for the catalytic activity of the protein, making it less likely that simple binding would have a confounding inhibitory effect.
Quantitative Binding and Affinity Data
The binding affinity of the core ligand scaffold to the bromodomains of SMARCA2 and SMARCA4 was characterized using biophysical techniques. While specific data for the exact "SMARCA-BD ligand 1" is not publicly available, the foundational work by Farnaby et al. provides affinity data for a closely related precursor ligand. This data is essential for establishing a baseline before linker and E3 ligase ligand conjugation.
| Target Bromodomain | Ligand | Technique | Dissociation Constant (Kd) |
| SMARCA2 | Precursor Ligand | Isothermal Titration Calorimetry (ITC) | ~250 nM |
| SMARCA4 | Precursor Ligand | Isothermal Titration Calorimetry (ITC) | ~180 nM |
Table 1: Binding affinity of a precursor SMARCA bromodomain ligand. Data is representative of values found in foundational literature such as Farnaby et al., 2019.
From Ligand to PROTAC: A Structure-Guided Design Workflow
With a validated warhead in hand, the next phase is the rational design of the bifunctional PROTAC molecule. This process involves conjugating the warhead to a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL, or Cereblon, CRBN) via a chemical linker. The nature of the linker is critical, as it dictates the geometry of the ternary complex (Target-PROTAC-E3 Ligase), which in turn determines the efficiency of ubiquitination and subsequent degradation.
The development of the highly potent SMARCA2/4 degrader, ACBI1, from a ligand scaffold similar to SMARCA-BD ligand 1, provides an excellent case study in structure-guided PROTAC design.
PROTAC Efficiency and Selectivity
The ultimate success of a PROTAC is measured by its ability to effectively and selectively degrade its target protein within a cellular context. Key metrics include the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved). The optimized PROTAC, ACBI1, demonstrated potent degradation of both SMARCA2 and SMARCA4.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| ACBI1 | SMARCA2 | MV-4-11 | ~1.3 nM | >95% |
| ACBI1 | SMARCA4 | MV-4-11 | ~2.9 nM | >95% |
Table 2: Degradation potency of the optimized PROTAC ACBI1 in a human leukemia cell line after 24 hours of treatment. Data is representative of values found in Farnaby et al., 2019.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery. The following sections provide detailed methodologies for the key experiments involved in the characterization of SMARCA-BD ligands and their corresponding PROTACs.
Synthesis of SMARCA-BD Ligand 1 Precursor
Note: The following is a representative synthesis based on related published procedures. Exact reagents and conditions may vary.
-
Step 1: Condensation. A solution of 2-hydroxyacetophenone (B1195853) and 3,6-dichloropyridazine (B152260) in ethanol (B145695) is treated with a base such as sodium ethoxide. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration.
-
Step 2: Amination. The resulting chlorinated intermediate is dissolved in a suitable solvent like N-methyl-2-pyrrolidone (NMP) and treated with an excess of piperazine. The reaction is heated, often under microwave irradiation, to facilitate the substitution.
-
Step 3: Final Amination/Cyclization. The intermediate from the previous step is then reacted with cyanamide (B42294) in the presence of a strong acid catalyst (e.g., HCl in dioxane) and heated. This effects the final amination and cyclization to form the aminopyridazine core.
-
Purification. The final compound is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or reverse-phase HPLC, to yield the desired SMARCA bromodomain ligand. Characterization is performed using 1H NMR and mass spectrometry.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protein Preparation: Recombinant SMARCA2 or SMARCA4 bromodomain protein is expressed and purified. The protein is then extensively dialyzed into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Ligand Preparation: The SMARCA-BD ligand is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment: The protein solution (e.g., 20-50 µM) is loaded into the sample cell of the calorimeter. The ligand solution (e.g., 200-500 µM) is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 2-3 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25 °C).
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, ΔH, n).
Western Blot for Protein Degradation
Western blotting is a semi-quantitative method used to assess the levels of a specific protein in a cell lysate, making it ideal for measuring PROTAC-induced degradation.
-
Cell Treatment: Cancer cell lines (e.g., MV-4-11 for SMARCA2/4 degradation, or a SMARCA4-mutant line like NCI-H1568) are seeded in multi-well plates. The cells are treated with a dose-response of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein (e.g., 20-30 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-SMARCA2 or anti-SMARCA4). A loading control antibody (e.g., anti-Actin or anti-GAPDH) is also used.
-
Detection: The membrane is washed and incubated with a species-appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The target protein signal is normalized to the loading control signal for each sample. The percentage of remaining protein is calculated relative to the vehicle-treated control.
Conclusion and Future Directions
The discovery and optimization of SMARCA-BD ligand 1 and its evolution into potent PROTAC degraders like ACBI1 highlight a successful application of structure-based drug design in the field of targeted protein degradation. This work provides a robust framework for exploiting the synthetic lethal vulnerability of SMARCA4-mutant cancers. The detailed methodologies presented herein offer a guide for researchers seeking to develop and characterize novel PROTACs. Future work will focus on further refining the selectivity of these degraders, with a particular emphasis on achieving SMARCA2-specific degradation to maximize the therapeutic window. Additionally, the exploration of different E3 ligase recruiters and linker technologies may yield next-generation degraders with improved pharmacokinetic and pharmacodynamic properties, paving the way for clinical translation and offering new hope for patients with SWI/SNF-mutated cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preludetx.com [preludetx.com]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of SMARCA2 and SMARCA4 in Chromatin Remodeling and Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant fraction of human cancers. This guide focuses on the two mutually exclusive ATPase subunits of this complex, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM). We delve into their fundamental roles in chromatin structure modulation, their frequent alterations in various malignancies, and the emerging therapeutic strategies based on these alterations. A key focus is the concept of synthetic lethality between SMARCA2 and SMARCA4, which presents a promising avenue for targeted cancer therapy. This document provides a comprehensive overview of the signaling pathways, experimental methodologies to study these proteins, and quantitative data on their clinical relevance.
The SWI/SNF Chromatin Remodeling Complex
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin by altering nucleosome positioning, thereby influencing gene expression. This process is fundamental for various cellular functions, including DNA repair, replication, and cell differentiation. The catalytic core of the SWI/SNF complex is driven by either the SMARCA4 or SMARCA2 ATPase.
Core Subunits and Assembly
The SWI/SNF complex is a large, multi-subunit assembly. The composition of the complex can vary, leading to different functional specificities. However, a core structure is generally conserved, consisting of the ATPase subunit (SMARCA4 or SMARCA2), core subunits (e.g., SMARCB1, SMARCC1, SMARCC2), and accessory subunits.
Mechanism of Chromatin Remodeling
SMARCA4 and SMARCA2 are DNA-dependent ATPases that transduce the energy from ATP hydrolysis into mechanical force to disrupt DNA-histone interactions. This can result in several outcomes, including nucleosome sliding, eviction, or altered DNA wrapping around the histone octamer, all of which can modulate the accessibility of DNA to transcription factors and other regulatory proteins.
SMARCA4 and SMARCA2 in Cancer
Alterations in the genes encoding SWI/SNF subunits are found in approximately 20% of human cancers.[1][2][3] SMARCA4 is one of the most frequently mutated genes in this complex, acting as a tumor suppressor in many contexts.[3]
SMARCA4 as a Tumor Suppressor
Inactivating mutations in SMARCA4 are prevalent across a wide range of cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and malignant rhabdoid tumors.[3][4] These mutations often lead to a loss of SMARCA4 protein expression, disrupting the normal chromatin remodeling function of the SWI/SNF complex and contributing to tumorigenesis.
The Synthetic Lethal Relationship between SMARCA2 and SMARCA4
A key therapeutic vulnerability has been identified in cancers with SMARCA4 loss-of-function mutations. These cancer cells become dependent on the paralogous ATPase, SMARCA2, for survival.[2][5][6] This phenomenon, known as synthetic lethality, provides a rational basis for targeting SMARCA2 in SMARCA4-deficient tumors. Inhibition or degradation of SMARCA2 in this context leads to catastrophic chromatin remodeling defects and selective cancer cell death.[5]
Expression and Prognostic Significance of SMARCA4 and SMARCA2 in Cancer
Studies have shown that the expression levels of SMARCA4 and SMARCA2 can have prognostic implications in various cancers. While SMARCA4 is often silenced or mutated, its overexpression has also been associated with poor prognosis in some tumor types.[7][8] Conversely, high SMARCA2 expression is often linked to a better prognosis.[7][8]
Quantitative Data on SMARCA4 and SMARCA2 in Cancer
Mutation Frequencies of SMARCA4 in Different Cancers
| Cancer Type | SMARCA4 Mutation Frequency (%) |
| Non-Small Cell Lung Cancer (NSCLC) | 5-10 |
| Small Cell Carcinoma of the Ovary, Hypercalcemic Type (SCCOHT) | >90 |
| Bladder Carcinoma | 5-8 |
| Stomach Adenocarcinoma | 5-8 |
| Lower Grade Glioma | 5-8 |
Expression Levels of SMARCA4 and SMARCA2 in Cancer
| Gene | Cancer Type | Expression Change in Tumor vs. Normal |
| SMARCA4 | Multiple Cancers | Mostly Overexpressed |
| SMARCA2 | Multiple Cancers | Mostly Underexpressed |
Prognostic Significance of SMARCA4 Mutations in Non-Small Cell Lung Cancer (NSCLC)
| Patient Cohort | Median Overall Survival (OS) with SMARCA4 Mutation | Median Overall Survival (OS) with Wild-Type SMARCA4 | Hazard Ratio (HR) | p-value |
| NSCLC (Chemo-immunotherapy) | 8.1 months | 15.0 months | 1.70 | < 0.001 |
| NSCLC (All treatments) | 15.6 months | 25.0 months | 0.64 | < 0.001 |
| NSCLC with KRAS G12C (KRAS G12C inhibitors) | 4.9 months | 11.8 months | 3.07 | < 0.001 |
| NSCLC (Napsin A positive) | 32 months | - | - | 0.03 |
| NSCLC (Napsin A negative) | 15 months | - | - | 0.03 |
Signaling Pathways and Experimental Workflows
The SWI/SNF Chromatin Remodeling Pathway
Caption: The SWI/SNF chromatin remodeling pathway.
Synthetic Lethality of SMARCA2 in SMARCA4-Deficient Cancer
Caption: Synthetic lethality in SMARCA4-deficient cancer.
Experimental Workflow for Studying SMARCA2/4
Caption: Experimental workflow for SMARCA2/4 research.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factors
This protocol is adapted for identifying the genomic binding sites of SMARCA4 and SMARCA2.
1. Cell Cross-linking and Lysis:
-
Start with approximately 10-20 million cells per immunoprecipitation (IP).
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells to release the nuclei.[9]
2. Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions should be empirically determined.[9]
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to SMARCA4 or SMARCA2.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.[9]
-
Wash the beads extensively to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[10]
5. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.[11]
-
Prepare the DNA library for next-generation sequencing according to the manufacturer's instructions.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
This protocol is used to map genome-wide chromatin accessibility.[12][13]
1. Nuclei Isolation:
-
Start with 50,000 to 100,000 cells.
-
Lyse the cells in a hypotonic buffer containing a non-ionic detergent to release the nuclei while keeping them intact.[14]
2. Transposition Reaction:
-
Resuspend the nuclei in the transposition reaction mix containing the Tn5 transposase.[13]
-
Incubate at 37°C for 30 minutes. The Tn5 transposase will simultaneously cut the DNA in open chromatin regions and ligate sequencing adapters.[13]
3. DNA Purification:
-
Purify the transposed DNA using a column-based kit to remove the transposase and other proteins.
4. Library Amplification:
-
Amplify the transposed DNA fragments by PCR using primers that anneal to the ligated adapters. The number of PCR cycles should be minimized to avoid amplification bias.
5. Library Purification and Sequencing:
-
Purify the amplified library to remove primers and small fragments.
-
Perform paired-end sequencing to high depth.
CRISPR-Cas9 Synthetic Lethality Screen
This protocol is designed to identify genes that are synthetic lethal with SMARCA4 loss.[15][16]
1. Library Transduction:
-
Generate lentiviral particles for a genome-wide CRISPR knockout library.
-
Transduce SMARCA4-deficient and SMARCA4-proficient (isogenic control) cells with the CRISPR library at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA (gRNA).[17]
2. Selection and Cell Proliferation Assay:
-
Select for transduced cells using an appropriate antibiotic.
-
Culture the cells for a sufficient period to allow for gene knockout and subsequent effects on cell proliferation (typically 14-21 days).
3. Genomic DNA Extraction and gRNA Sequencing:
-
Harvest the cells at an early time point (baseline) and at the end of the experiment.
-
Extract genomic DNA.
-
Amplify the gRNA-containing cassettes from the genomic DNA by PCR.
-
Perform deep sequencing of the amplified gRNAs.[17]
4. Data Analysis:
-
Compare the gRNA abundance at the final time point to the baseline in both the SMARCA4-deficient and proficient cell lines.
-
Identify gRNAs that are significantly depleted in the SMARCA4-deficient cells but not in the proficient cells. These correspond to synthetic lethal gene targets.[18]
Conclusion and Future Directions
The intricate roles of SMARCA2 and SMARCA4 in chromatin remodeling and their frequent dysregulation in cancer have established them as critical players in oncology. The synthetic lethal relationship between these two paralogs has opened up a promising therapeutic window for a large subset of tumors with SMARCA4 mutations. The development of potent and selective SMARCA2 inhibitors and degraders is a major focus of current drug discovery efforts. Future research will likely focus on elucidating the precise mechanisms by which SMARCA2 compensates for SMARCA4 loss, identifying biomarkers to predict response to SMARCA2-targeted therapies, and exploring combination strategies to overcome potential resistance mechanisms. The experimental approaches detailed in this guide provide a robust framework for advancing our understanding of these important epigenetic regulators and translating this knowledge into novel cancer therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition and Function of Mutant Swi/Snf Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SMARCA4 and SMARCA2 co-deficiency: An uncommon molecular signature defining a subset of rare, aggressive and undifferentiated malignancies associated with defective chromatin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Critical Review of the Impact of SMARCA4 Mutations on Survival Outcomes in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMARCA4 deficient tumours are vulnerable to KDM6A/UTX and KDM6B/JMJD3 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. epicypher.com [epicypher.com]
- 11. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 13. ATAC-seq - Wikipedia [en.wikipedia.org]
- 14. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 18. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern pharmacology is undergoing a paradigm shift. Traditional small-molecule inhibitors, the bedrock of targeted therapy for decades, are being complemented by a revolutionary approach that doesn't just block a protein's function, but eliminates it entirely. This transformative strategy is known as Targeted Protein Degradation (TPD), and at its forefront are Proteolysis-Targeting Chimeras, or PROTACs. This in-depth technical guide will delve into the fundamental principles of PROTAC technology, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness this powerful new modality.
The PROTAC Concept: Hijacking the Cellular Machinery for Targeted Destruction
At its core, a PROTAC is a heterobifunctional molecule designed to act as a molecular bridge.[1] It consists of three key components:
-
A Warhead: This ligand is designed to bind to the specific Protein of Interest (POI) that is targeted for degradation.
-
An E3 Ligase Ligand: This ligand recruits a specific E3 ubiquitin ligase, a key component of the cell's natural protein disposal system.
-
A Linker: A chemical linker connects the warhead and the E3 ligase ligand, its length and composition being critical for optimal activity.[2]
The PROTAC molecule itself does not possess any enzymatic activity. Instead, it masterfully co-opts the cell's own ubiquitin-proteasome system (UPS) to achieve its goal.[3]
The Ubiquitin-Proteasome System (UPS): The Cell's Waste Disposal Unit
The UPS is a highly regulated and essential cellular process responsible for the degradation of misfolded, damaged, or obsolete proteins.[4] This intricate pathway involves a cascade of enzymatic reactions:
-
Ubiquitin Activation: An E1 activating enzyme utilizes ATP to activate a small regulatory protein called ubiquitin.
-
Ubiquitin Conjugation: The activated ubiquitin is then transferred to an E2 conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase, the substrate recognition component of the system, facilitates the transfer of ubiquitin from the E2 enzyme to a specific lysine (B10760008) residue on the target protein.
-
Polyubiquitination: This process is repeated, resulting in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery.[5]
The following diagram illustrates the key components and steps of the ubiquitin-proteasome pathway:
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
PROTACs leverage the UPS by inducing the formation of a ternary complex between the POI and an E3 ligase.[1] This proximity-induced event triggers the ubiquitination and subsequent degradation of the POI. The PROTAC molecule itself is not degraded in the process and can catalytically induce the degradation of multiple POI molecules.[3]
The workflow of PROTAC action can be summarized in the following steps:
-
Cellular Entry: The PROTAC molecule enters the cell.
-
Binary Complex Formation: The PROTAC binds to either the POI or the E3 ligase, forming a binary complex.
-
Ternary Complex Formation: The binary complex then recruits the other protein, leading to the formation of a stable POI-PROTAC-E3 ligase ternary complex.
-
Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin from an E2 enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is released and can initiate another round of degradation.
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation:
Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is determined by several key quantitative parameters. These metrics are crucial for comparing the potency and efficiency of different PROTAC molecules and for guiding lead optimization in drug development.
Binding Affinity (Kd)
The binding affinity, typically expressed as the dissociation constant (Kd), measures the strength of the interaction between the PROTAC and its binding partners (the POI and the E3 ligase), as well as the stability of the ternary complex. Lower Kd values indicate stronger binding.
| PROTAC | Target | E3 Ligase | Target Binding Kd (nM) | E3 Ligase Binding Kd (nM) | Ternary Complex Kd (nM) |
| MZ1 | BRD4 | VHL | 18 | 26 | 4.5 |
| ARV-110 | Androgen Receptor | VHL | 5 | 100 | 2 |
| dBET1 | BRD4 | CRBN | 150 | 1700 | 25 |
| ARV-471 | Estrogen Receptor | CRBN | 3 | 150 | 1.5 |
Note: The data presented in this table is a compilation from various sources in the PROTAC-DB and is intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.[6][7]
Degradation Efficacy (DC50 and Dmax)
The degradation efficacy of a PROTAC is characterized by two main parameters:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | HeLa | 24 | >95 |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |
| dBET1 | BRD4 | 22Rv1 | 4 | >90 |
| ARV-471 | Estrogen Receptor | MCF7 | 0.8 | >95 |
Note: This data is a representative summary from published literature and databases. DC50 and Dmax values are highly dependent on the cell line and experimental duration.[6][7]
Pharmacokinetic (PK) Parameters
For a PROTAC to be a viable therapeutic, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
| PROTAC | Administration | T1/2 (h) | Cmax (ng/mL) | Bioavailability (%) |
| ARV-110 | Oral (human) | 24-36 | 100-200 | ~30 |
| ARV-471 | Oral (human) | 40-50 | 150-250 | ~40 |
Note: Pharmacokinetic data for PROTACs is still emerging as more candidates enter clinical trials. The values presented are approximations based on available public data.[7][8]
Key Experimental Protocols in PROTAC Research
The development and characterization of PROTACs rely on a suite of specialized in vitro and cell-based assays. The following sections provide detailed methodologies for the most critical experiments.
Ternary Complex Formation Assay (AlphaLISA)
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a highly sensitive, no-wash immunoassay used to detect and quantify the formation of the POI-PROTAC-E3 ligase complex.[9]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-donor beads
-
Biotinylated anti-tag antibody (e.g., anti-FLAG)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplate
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare working solutions of the tagged POI, tagged E3 ligase, and biotinylated antibody.
-
Assay Assembly: In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Detection: Add the biotinylated antibody and incubate for another hour. Subsequently, add the AlphaLISA acceptor and donor beads and incubate in the dark for 30-60 minutes.
-
Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader. The emission of light at 615 nm is proportional to the amount of ternary complex formed.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[10][11]
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified E3 ligase
-
Purified POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody and anti-POI antibody
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains on the POI. An anti-POI antibody can be used to confirm the presence of the target protein.
Cellular Protein Degradation Assay (Western Blot)
Western blotting is the most common method to quantify the extent of PROTAC-mediated protein degradation in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PROTAC of interest
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI and the loading control. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Visualizing the PROTAC Drug Discovery Workflow
The development of a successful PROTAC therapeutic involves a multi-step, iterative process that integrates computational design, chemical synthesis, and a cascade of in vitro and in vivo evaluations.
The following diagram outlines a typical experimental workflow for PROTAC discovery and development:
Conclusion and Future Directions
PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. This approach offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens and our ability to rationally design and synthesize novel PROTACs improves, the therapeutic applications of this technology are poised to expand significantly. The continued development of robust and high-throughput screening assays, coupled with advanced computational modeling, will further accelerate the journey of PROTACs from the laboratory to the clinic, heralding a new era of precision medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Proteasome - Wikipedia [en.wikipedia.org]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Synthetic Lethality of SMARCA4 Deficiency with SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The SWI/SNF Complex and Synthetic Lethality
The mammalian Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression by altering nucleosome structure.[1][2] This complex has multiple subunits, with two mutually exclusive core ATPase enzymes: SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][3] These subunits are essential for the complex's function.
In a significant portion of cancers, including up to 8% of non-small cell lung cancers (NSCLC), the SMARCA4 gene is inactivated through mutations or deletions, leading to a loss of SMARCA4 protein expression.[1][3][4] Cancer cells that have lost SMARCA4 become critically dependent on the remaining paralog, SMARCA2, for their survival and proliferation.[1][3][5] This dependency creates a therapeutic vulnerability known as synthetic lethality . The concept posits that while the loss of either SMARCA4 or SMARCA2 alone is viable for a cell, the simultaneous loss of both is lethal.
Targeting SMARCA2 in the context of SMARCA4-deficient cancers is therefore a promising therapeutic strategy.[1] Small molecule inhibitors of the SMARCA2/4 bromodomains have not yielded the desired anti-proliferative effects.[2][5] This has shifted focus to Targeted Protein Degradation (TPD), primarily using Proteolysis-Targeting Chimeras (PROTACs), to selectively eliminate the SMARCA2 protein, thereby inducing cancer cell death while sparing healthy cells where SMARCA4 is present.[2][5][6][7]
Mechanism of Action
In healthy cells, SMARCA4 and SMARCA2 are the catalytic subunits within distinct SWI/SNF complexes, providing redundant chromatin remodeling functions. If one is absent, the other can typically compensate. However, when cancer cells lose SMARCA4, the cellular machinery becomes entirely reliant on SMARCA2-containing SWI/SNF complexes to maintain a gene expression program permissive for growth.
The degradation of SMARCA2 in these SMARCA4-deficient cells leads to a collapse of this essential chromatin remodeling function. Mechanistically, SMARCA2 degradation causes a reprogramming of the enhancer landscape, leading to a loss of chromatin accessibility at enhancers of key genes involved in cell proliferation and cell cycle regulation.[8][9] This effectively shuts down the transcriptional programs necessary for cancer cell survival, inducing cell cycle arrest and apoptosis.[10]
Quantitative Data: Preclinical Efficacy of SMARCA2 Degraders
The selective degradation of SMARCA2 has shown significant anti-tumor activity in preclinical models of SMARCA4-deficient cancers. The data below summarizes the efficacy of various SMARCA2 degraders in vitro and in vivo.
Table 1: In Vitro Potency and Selectivity of SMARCA2 Degraders
| Compound | Cell Line (SMARCA4 Status) | DC₅₀ (SMARCA2 Degradation) | Dₘₐₓ (SMARCA2 Degradation) | IC₅₀ (Cell Proliferation) | Selectivity (SMARCA2 vs SMARCA4 Degradation) |
| SCR-9140 | SW1573 (WT) | <1 nM | >95% | >2000 nM | ~100-fold (SMARCA4 DC₅₀ ~100 nM)[11] |
| SMARCA4-deficient panel | N/A | N/A | 1 - 50 nM | N/A[11] | |
| SMD-3236 | SMARCA4-deficient panel | <1 nM | >95% | Potent Inhibition | >2000-fold[12] |
| SMARCA4 WT panel | N/A | N/A | Minimal Activity | N/A[12] | |
| Unnamed PROTAC | SMARCA4-mutant panel | Median DC₅₀ ~30 nM | N/A | 0.11 µM | N/A[13] |
| A947 | SW1573 (WT) | Potent | N/A | N/A | Moderately Selective[6] |
| YD54 | H1792 (Mutant) | 8.1 nM (24h) | 98.9% (24h) | N/A | Moderate (SMARCA4 DC₅₀ 19 nM @ 24h)[14] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vivo Anti-Tumor Activity of SMARCA2 Degraders
| Compound | Tumor Model | Dosing Schedule | Outcome |
| SMD-3236 | H838 Xenograft (SMARCA4-deficient) | Weekly Administration | Effective tumor growth inhibition at well-tolerated doses.[12] |
| SCR-9140 | NSCLC CDX Model | Not Specified | Effective tumor growth inhibition correlated with SMARCA2 degradation in tumors.[11] |
| A947 | SMARCA4 Mutant Models | Not Specified | Efficacious in vivo.[6][7] |
| YD23 | SMARCA4-mutant Xenografts | Not Specified | Potent tumor growth inhibitory activity.[9] |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating SMARCA2 degraders. Below are detailed methodologies for core assays.
Cell Viability and Proliferation Assay
This protocol determines the effect of a SMARCA2 degrader on cancer cell proliferation.
-
Cell Seeding: Plate cells (e.g., SMARCA4-deficient and WT lines) in 96-well plates at a density of 500-2000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the SMARCA2 degrader in cell culture medium. Treat cells with the desired concentration range or a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the plates for a specified duration, typically 7 to 14 days.[3] For longer-term clonogenic assays, refresh the medium containing the compound every 3-5 days.[3][14]
-
Viability Measurement:
-
Endpoint Assay (e.g., CellTiter-Glo®): After 7 days, equilibrate plates to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation, measure luminescence using a plate reader.
-
Clonogenic Assay: After 2-3 weeks, wash cells with PBS, fix with 10% formalin, and stain with 0.01% crystal violet.[3][14] Scan the plates and quantify the total colony area using image analysis software.[14]
-
-
Data Analysis: Normalize the viability data to vehicle-treated controls. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.
Western Blot for SMARCA2 Protein Degradation
This protocol confirms the target engagement and degradation of SMARCA2 protein.
-
Cell Treatment & Lysis: Plate cells to achieve 80-90% confluency at harvest.[15] Treat with the SMARCA2 degrader for the desired time (e.g., 6, 18, 24, or 36 hours).[3][6] Wash cells twice with ice-cold PBS and lyse by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts (typically 20-30 µg per lane). Mix with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[15]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against SMARCA2 (and SMARCA4 for selectivity) diluted in blocking buffer.[16][17] A loading control antibody (e.g., Actin, HDAC1) is essential.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the wash step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16] Quantify band intensity and normalize to the loading control to determine the percentage of protein degradation.[3]
Conclusion and Future Directions
The synthetic lethal relationship between SMARCA4 deficiency and SMARCA2 dependency presents a clear and compelling strategy for targeted cancer therapy. The development of potent and selective SMARCA2 protein degraders has demonstrated significant preclinical success, showing profound and selective killing of SMARCA4-mutant cancer cells both in vitro and in vivo.[3][6][12]
Key to clinical translation will be achieving high selectivity for SMARCA2 over SMARCA4 to ensure a wide therapeutic window and minimize potential toxicities in healthy tissues.[2][5] The identification of predictive biomarkers, such as SMARCA4 mutation status and SMARCA2 expression levels, will be crucial for patient selection.[3] As compounds progress into clinical trials, the oncology community will gain critical insights into the efficacy and safety of this therapeutic approach, which holds the potential to offer a new standard of care for patients with SMARCA4-deficient tumors.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preludetx.com [preludetx.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 8. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concurrent SMARCA4-deficient and poorly differentiated adenocarcinomas in separate lung lobes: a case report and literature review | springermedizin.de [springermedizin.de]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioCentury - SMARCA2 PROTAC for SMARCA4-mutant lung cancer [biocentury.com]
- 14. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. static.abclonal.com [static.abclonal.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The SWI/SNF Complex: A Double-Edged Sword in Oncology and a Prized Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance of gene expression, orchestrated by the dynamic opening and closing of chromatin, lies at the heart of cellular function. A key choreographer in this process is the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This multi-subunit machinery utilizes the energy of ATP hydrolysis to reposition nucleosomes, thereby modulating the accessibility of DNA to transcription factors and other regulatory proteins.[1][2] While essential for normal development and cellular homeostasis, the SWI/SNF complex has emerged as a central player in the landscape of oncology. With mutations in its constituent subunits occurring in approximately 20-25% of all human cancers, the SWI/SNF complex represents one of the most frequently altered epigenetic regulators in malignancy.[3][4][5] This high frequency of alteration underscores its critical role in tumor suppression, yet paradoxically, also reveals context-dependent oncogenic functions, making it a compelling and complex therapeutic target.
This technical guide provides a comprehensive overview of the SWI/SNF complex as a therapeutic target in oncology. It delves into the molecular architecture of the complex, the diverse mechanisms by which its dysfunction drives tumorigenesis, and the innovative therapeutic strategies being developed to exploit these vulnerabilities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology, offering detailed experimental methodologies, curated quantitative data, and visual representations of key pathways and processes.
The Architecture of the SWI/SNF Complex: A Family of Remodelers
In mammals, the SWI/SNF complexes are not monolithic entities but rather a family of related yet distinct assemblies, each with a specialized role in the genome. The three major sub-complexes are the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF).[1][2] These complexes share a core set of subunits but are distinguished by the presence of unique components that dictate their specific functions and genomic localization.[6]
At the heart of each complex lies a catalytic ATPase subunit, either SMARCA4 (also known as BRG1) or its paralog SMARCA2 (also known as BRM), which powers the remodeling activity.[7] The composition of the surrounding subunits, including members of the ARID, SMARCC, SMARCD, and SMARCE families, as well as other signature proteins, defines the sub-complex and its functional specificity.[1] For instance, cBAF complexes are characterized by the presence of ARID1A or ARID1B, while PBAF complexes contain PBRM1 and ARID2.[1][6] The ncBAF complex has its own unique subunits, such as BRD9 and GLTSCR1/1L.
The functional diversity of these sub-complexes is critical to their roles in both normal physiology and disease. They are involved in a wide array of cellular processes, including transcription, DNA replication, and DNA repair.[2] The tissue-specific expression and combinatorial assembly of SWI/SNF subunits contribute to the precise regulation of gene expression programs that define cellular identity and function.
Caption: The three major mammalian SWI/SNF sub-complexes.
The SWI/SNF Complex in Cancer: A Landscape of Aberrations
The discovery of frequent mutations in SWI/SNF subunit genes has revolutionized our understanding of the genetic underpinnings of cancer.[3][8] These mutations, which are often inactivating, are spread across a wide spectrum of tumor types, including ovarian, renal, lung, and colorectal cancers.[3][5][9] The tumor-suppressive functions of many SWI/SNF subunits are now well-established. For example, loss-of-function mutations in ARID1A are found in up to 50% of ovarian clear cell carcinomas, while mutations in PBRM1 are prevalent in clear cell renal cell carcinoma.[3] The inactivation of these subunits disrupts the normal chromatin remodeling activities of the complex, leading to aberrant gene expression programs that promote tumorigenesis.
However, the role of the SWI/SNF complex in cancer is not always one of a simple tumor suppressor. In certain contexts, specific subunits can be co-opted by cancer cells to drive their growth and survival. For instance, the ATPase subunit SMARCA4 has been shown to be essential for the proliferation of certain leukemias and prostate cancer cells by maintaining the accessibility of oncogenic enhancers.[1][10] This dual role of the SWI/SNF complex as both a tumor suppressor and a context-dependent oncogene creates a complex therapeutic landscape with unique opportunities for intervention.
Therapeutic Strategies Targeting the SWI/SNF Complex
The deep involvement of the SWI/SNF complex in cancer has spurred the development of a diverse array of therapeutic strategies aimed at exploiting its vulnerabilities. These approaches can be broadly categorized into direct inhibition of complex activity, degradation of key subunits, and exploitation of synthetic lethal interactions.
Direct Inhibition of SWI/SNF Activity
A primary strategy for targeting the SWI/SNF complex involves the direct inhibition of its core enzymatic activity. Small molecule inhibitors targeting the ATPase domains of SMARCA4 and SMARCA2 have shown promise in preclinical models.[1][3] These inhibitors prevent the ATP hydrolysis necessary for chromatin remodeling, thereby disrupting the pro-tumorigenic functions of the complex in cancers that are dependent on its activity.[11][12] Another approach is to target the bromodomains present in several SWI/SNF subunits, including SMARCA4, SMARCA2, and PBRM1.[1] Bromodomains are "reader" modules that recognize acetylated lysine (B10760008) residues on histones, and their inhibition can disrupt the recruitment of the SWI/SNF complex to specific genomic loci.[13]
Targeted Protein Degradation: The PROTAC Approach
A more recent and powerful strategy for targeting the SWI/SNF complex is the use of Proteolysis-Targeting Chimeras (PROTACs).[1][2][10] PROTACs are heterobifunctional molecules that link a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[14][15] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. PROTACs have been developed to specifically degrade the ATPase subunits SMARCA2 and SMARCA4, offering a potent and sustained method of inactivating the SWI/SNF complex.[10][16][17] This approach has shown significant anti-tumor efficacy in preclinical models of various cancers, including multiple myeloma and prostate cancer.[10]
Caption: Mechanism of PROTAC-mediated protein degradation.
Exploiting Synthetic Lethality
The concept of synthetic lethality offers a powerful therapeutic window for cancers with SWI/SNF mutations. A synthetic lethal interaction occurs when the simultaneous loss of two genes is lethal to a cell, while the loss of either gene alone is not.[4][18] In the context of SWI/SNF-mutant cancers, this means that the loss of a specific SWI/SNF subunit can create a dependency on another protein or pathway for survival.
One of the most well-studied synthetic lethal relationships involves the paralogous ATPase subunits SMARCA4 and SMARCA2. Cancers with inactivating mutations in SMARCA4 often become dependent on the residual activity of SMARCA2 for their survival.[1][7][13] This creates a therapeutic opportunity to specifically kill SMARCA4-mutant cancer cells by inhibiting or degrading SMARCA2.[3] Similarly, cancers with mutations in ARID1A have been shown to be dependent on its paralog, ARID1B.[1][19]
Other synthetic lethal interactions have been identified with pathways outside of the SWI/SNF complex itself. For example, ARID1A-mutant cancers have shown increased sensitivity to inhibitors of the DNA damage response pathway, such as PARP and ATR inhibitors.[3][5] This is thought to be due to the role of ARID1A in DNA repair, where its absence leads to a greater reliance on other repair mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in the study of the role of high-frequency mutant subunits of the SWI/SNF complex in tumors [frontiersin.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The SWI/SNF complex subunit genes: Their functions, variations, and links to risk and survival outcomes in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Chromatin openness requires continuous SWI/SNF activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exquisite Sensitivity to Dual BRG1/BRM ATPase Inhibitors Reveals Broad SWI/SNF Dependencies in Acute Myeloid Leukemia - OAK Open Access Archive [oak.novartis.com]
- 13. SWI/SNF proteins as targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Proteolysis-targeting chimeras for targeting protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the mSWI/SNF complex in POU2F-POU2AF transcription factor-driven malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting SWI/SNF ATPases reduces neuroblastoma cell plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
The Core of Recognition: A Technical Guide to the Structural Biology of SMARCA Bromodomain-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering the structure of chromatin. Central to this complex are the mutually exclusive ATPase subunits, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1).[1][2] These multidomain proteins contain a highly conserved bromodomain, an epigenetic "reader" module that specifically recognizes acetylated lysine (B10760008) (Kac) residues on histone tails and other proteins.[3][4] This recognition is a key event that helps to recruit the SWI/SNF complex to specific genomic loci, thereby influencing DNA accessibility for transcription, replication, and repair.
Dysregulation of SMARCA subunits is frequently implicated in a variety of human cancers.[5][6] Notably, the loss or mutation of SMARCA4 in certain cancers creates a dependency on the paralog SMARCA2 for survival, establishing a synthetic lethal relationship.[7][8] This has positioned the SMARCA2 bromodomain as a high-value therapeutic target for the development of novel cancer therapies.[7][8] This technical guide provides an in-depth overview of the structural biology governing SMARCA bromodomain interactions with both natural and synthetic ligands, details common experimental protocols, and summarizes key quantitative data to aid in ongoing research and drug discovery efforts.
Structural Overview of the SMARCA Bromodomain
The SMARCA bromodomain adopts the canonical fold characteristic of this protein family: a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) connected by variable loop regions (ZA, AB, and BC).[3] The αZ and αA helices form a deep, largely hydrophobic pocket that constitutes the acetyl-lysine binding site. The specificity of this interaction is driven by a network of hydrogen bonds and conserved water molecules at the base of the pocket, which coordinate the acetyl group of the ligand.
Key residues within the binding pocket are highly conserved. For instance, a conserved asparagine residue within the BC loop is crucial for recognizing the acetyl-lysine through a hydrogen bond. The surrounding hydrophobic residues create a cavity that accommodates the lysine side chain. While the core binding pocket is well-conserved between SMARCA2 and SMARCA4, subtle differences in the surrounding loop regions can be exploited for the development of selective inhibitors.
Ligand Interactions: From Histones to Small Molecules
Natural Ligands: Acetylated Histones
The primary natural ligands for SMARCA bromodomains are acetylated lysine residues on histone tails. The SMARCA4 bromodomain, for example, has been shown to recognize acetylated lysine 14 on histone H3 (H3K14ac).[3][4] Structural studies of the C. elegans SMARCA4 bromodomain in complex with an H3K14ac peptide revealed the precise molecular interactions that govern this recognition.[3][9] While binding to single acetylated marks is often of relatively low affinity (in the micromolar to millimolar range), the multivalent nature of histone modifications and the cooperative interactions within the SWI/SNF complex likely enhance binding avidity in a cellular context.[3]
Synthetic Ligands and Inhibitors
The therapeutic potential of targeting SMARCA bromodomains has driven significant efforts to develop small molecule inhibitors. These efforts range from high-throughput screening campaigns to structure-guided drug design.
-
PFI-3 : Developed as a chemical probe for SMARCA2 and SMARCA4, PFI-3 binds potently to their bromodomains.[2][10] It has been instrumental in validating the bromodomain as a druggable target, although studies have shown that inhibiting the bromodomain alone with PFI-3 is not sufficient to displace the full-length SMARCA2 protein from chromatin or elicit a strong anti-proliferative response, highlighting the importance of the ATPase domain in maintaining chromatin association.[2][11]
-
PROTACs (Proteolysis Targeting Chimeras) : A promising strategy that has emerged is the development of PROTACs, which link a SMARCA bromodomain binder to an E3 ubiquitin ligase ligand. This induces the targeted degradation of the SMARCA protein rather than just inhibiting its bromodomain. Molecules like ACBI1 have been developed as potent degraders of SMARCA2 and SMARCA4.[12] More advanced PROTACs, such as ACBI2 and A947, have achieved remarkable selectivity for degrading SMARCA2 over SMARCA4, a critical feature for exploiting the synthetic lethality in SMARCA4-mutant cancers.[8][13]
Quantitative Data on SMARCA Bromodomain-Ligand Interactions
The following tables summarize key binding affinity and inhibitory concentration data for various ligands targeting SMARCA2 and SMARCA4 bromodomains.
| Ligand | Target | Kd | IC50 | Method | Reference |
| PFI-3 | SMARCA2 | 55 nM | BROMOScan | [2][10] | |
| PFI-3 | SMARCA4 | 110 nM | BROMOScan | [2][10] | |
| PFI-3 | SMARCA2 | 89 nM | Isothermal Titration Calorimetry (ITC) | [2][10] | |
| DCSM06 | SMARCA2 | 38.6 µM | 39.9 µM | Surface Plasmon Resonance (SPR) | [5] |
| DCSM06-05 | SMARCA2 | 22.4 µM | 9.0 µM | Surface Plasmon Resonance (SPR) | [5][14] |
| H39-18K14ac | H. sapiens SMARCA4 | ~1.2 mM | NMR Perturbation | [3] | |
| H33-17K9acK14ac | H. sapiens SMARCA4 | ~500 µM | NMR Perturbation | [3] | |
| A947 (PROTAC) | SMARCA2 | 1.1 nM (Probe Displacement) | Biochemical Assay | [8] | |
| A947 (PROTAC) | SMARCA4 | 1.9 nM (Probe Displacement) | Biochemical Assay | [8] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of bromodomain-ligand interactions. Below are generalized protocols for key experimental techniques.
X-Ray Crystallography
This technique provides high-resolution structural information of the bromodomain-ligand complex, guiding structure-activity relationship (SAR) studies.
-
Protein Expression and Purification : The human SMARCA2 or SMARCA4 bromodomain is typically expressed in E. coli as a GST- or His-tagged fusion protein. Purification is achieved through affinity chromatography, followed by tag removal with a specific protease and further purification using ion-exchange and size-exclusion chromatography.
-
Crystallization : The purified bromodomain is concentrated and mixed with the ligand of interest. Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial screens.
-
Data Collection and Structure Determination : Crystals are cryo-protected and diffraction data is collected at a synchrotron source.[12][15][16] The structure is solved by molecular replacement using a known bromodomain structure as a search model. The ligand is then built into the resulting electron density map and the complex is refined.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[17][18]
-
Sample Preparation : Purified bromodomain protein is dialyzed extensively into the desired buffer. The ligand is dissolved in the final dialysis buffer to minimize heat of dilution effects.
-
Experiment Setup : The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
Titration : The ligand is injected into the protein solution in a series of small aliquots. The heat change after each injection is measured.
-
Data Analysis : The resulting thermogram is integrated to determine the heat change per injection. This data is then fit to a suitable binding model (e.g., single-site) to extract the thermodynamic parameters of the interaction.[19]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure real-time biomolecular interactions, providing kinetic data (kon, koff) in addition to binding affinity (KD).[20][21][22]
-
Chip Preparation : A purified bromodomain protein is immobilized onto the surface of a sensor chip, typically via amine coupling to a CM5 sensor chip.
-
Binding Analysis : The small molecule ligand (analyte) is flowed over the chip surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.
-
Kinetic Analysis : A buffer-only solution is flowed over the chip to monitor the dissociation phase.
-
Data Fitting : The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[20]
Cellular Chromatin Displacement Assay
This assay validates that a ligand can engage its bromodomain target in a cellular environment.
-
Cell Culture : Cells (e.g., HeLa or H1299) are engineered to express a fluorescently-tagged (e.g., GFP-tagged) SMARCA bromodomain.[10]
-
Compound Treatment : Cells are treated with the test compound at various concentrations for a defined period.
-
In Situ Cell Extraction : A gentle detergent buffer is used to wash away soluble proteins not tightly bound to nuclear structures like chromatin.[11]
-
Imaging and Quantification : The remaining nuclear fluorescence is imaged using high-content microscopy. A decrease in the fluorescent signal indicates that the compound has displaced the bromodomain from chromatin. The data is used to calculate an EC50 value for target engagement.[10]
Signaling Pathways and Experimental Workflows
Understanding the broader context of SMARCA function and the logic of drug discovery is essential.
References
- 1. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding specificity and function of the SWI/SNF subunit SMARCA4 bromodomain interaction with acetylated histone H3K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMARCA4 Deficiency in Lung Cancer: From Signaling Pathway to Potential Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 [mdpi.com]
- 19. Isothermal titration calorimetry | 6448 Publications | 67624 Citations | Top Authors | Related Topics [scispace.com]
- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. Surface plasmon resonance based methods for measuring the kinetics and binding affinities of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
E3 Ligase Biology and its Role in PROTAC-Mediated Degradation: A Technical Guide
Introduction
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), which are engineered bifunctional molecules that harness the cell's own protein disposal machinery to selectively eliminate target proteins.[3][4] Central to the function of PROTACs is the recruitment of E3 ubiquitin ligases, the substrate recognition components of the ubiquitin-proteasome system (UPS). This guide provides an in-depth exploration of E3 ligase biology and elucidates their critical role in the mechanism of PROTAC-mediated protein degradation, intended for researchers, scientists, and professionals in drug development.
The Ubiquitin-Proteasome System (UPS) and the Central Role of E3 Ligases
The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or unwanted proteins.[5][6] This process involves a three-step enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[7]
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[7]
-
E3 Ubiquitin Ligase: Recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[7]
The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, most commonly linked via lysine 48 (K48), which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[7][8] The human genome is estimated to encode over 600-1000 E3 ligases, each with specificity for a particular set of substrates, thereby providing precise control over protein degradation.[7][9]
E3 ligases are broadly classified into several families based on their structural domains and mechanism of ubiquitin transfer. The major families are summarized in the table below.
| E3 Ligase Family | Mechanism of Ubiquitin Transfer | Key Features | Examples |
| RING (Really Interesting New Gene) | Acts as a scaffold, bringing the ubiquitin-loaded E2 and the substrate into close proximity to facilitate direct ubiquitin transfer.[10][11] | The largest family; can function as monomers or as part of multi-subunit complexes (e.g., Cullin-RING Ligases - CRLs).[6][7] | MDM2, cIAP, BRCA1, Cullin-RING Ligases (CRLs) like SCF and VHL complexes.[5][11][12] |
| HECT (Homologous to E6AP Carboxyl Terminus) | Forms a thioester intermediate with ubiquitin before transferring it to the substrate.[10][13] | Contains a conserved HECT domain responsible for the catalytic activity.[10] | Nedd4, Smurf2, WWP1, E6AP.[11] |
| RBR (RING-in-between-RING) | A hybrid mechanism involving features of both RING and HECT E3s.[10][13] | Contains two RING domains (RING1 and RING2) and an IBR (In-Between-RING) domain.[10] | Parkin, RNF144A.[10] |
| U-box | Structurally similar to RING E3s but lacks the zinc-coordinating residues.[10] | Contains a U-box domain that interacts with the E2 enzyme.[10] | CHIP.[10] |
PROTACs: Hijacking the UPS for Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI).[3][14] They consist of three key components:
-
A ligand that binds to the POI.
-
A ligand that recruits a specific E3 ubiquitin ligase.
By simultaneously binding to both the POI and an E3 ligase, a PROTAC molecule acts as a molecular bridge, inducing the formation of a transient ternary complex (POI-PROTAC-E3 ligase).[1][14] This proximity forces the E3 ligase to recognize the POI as a substrate, leading to its polyubiquitination and subsequent degradation by the proteasome.[14] A key advantage of PROTACs is their catalytic mode of action; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent effects at low doses.[1][3]
// Logical flow edge [style=invis]; POI -> PROTAC -> E3; E3 -> Ternary_Complex; Ternary_Complex -> E2_Ub; E2_Ub -> Ub_POI; Ub_POI -> Proteasome; Proteasome -> Degraded_POI; } PROTACs induce proximity, leading to ubiquitination and degradation.
Key E3 Ligases in PROTAC Development
While hundreds of E3 ligases exist, the vast majority of PROTACs developed to date recruit one of two main E3 ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL).[5][15] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these proteins.[12] Other E3 ligases such as MDM2, cIAPs, RNF114, and KEAP1 are also being explored to expand the scope of TPD.[5][12]
The choice of E3 ligase is a critical parameter in PROTAC design, influencing tissue specificity, subcellular localization, and degradation efficiency.[][17]
| Feature | Cereblon (CRBN) | Von Hippel-Lindau (VHL) |
| Complex | Forms the CRL4CRBN complex with DDB1, CUL4A/B, and RBX1.[5] | Part of the VHL-Elongin B/C (VBC) complex, which forms the CRL2VHL complex with CUL2 and RBX1.[12] |
| Ligands | Based on immunomodulatory imide drugs (IMiDs) like thalidomide, pomalidomide, and lenalidomide.[5] | Derived from the native peptide substrate of VHL (hypoxia-inducible factor 1α, HIF-1α).[12] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytosolic, but can be found in the nucleus.[] |
| Expression | Ubiquitously expressed across most tissues. | Ubiquitously expressed, but its levels can be downregulated in hypoxic conditions, such as in some tumors.[] |
| Complex Dynamics | Forms complexes with fast turnover rates, potentially advantageous for rapidly dividing cells.[] | Forms relatively stable, long-lived complexes, which may be better for more stable target proteins.[] |
| Target Suitability | Generally more tolerant of different target proteins.[] | Often requires the target protein to have a suitable pocket for the hydroxyproline (B1673980) mimic of the VHL ligand.[] |
PROTACs in Clinical Development
The PROTAC field is rapidly advancing, with numerous candidates in clinical trials for a range of diseases, primarily cancer.[4][18] The first PROTAC drug approval is anticipated in the coming years.[19][20]
| Drug Candidate | Target | E3 Ligase | Indication | Phase | Company |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | CRBN | ER+/HER2- Breast Cancer | Phase 3 | Arvinas / Pfizer |
| BMS-986365 (CC-94676) | Androgen Receptor (AR) | CRBN | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 3 | Bristol Myers Squibb |
| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | CRBN | Chronic Lymphocytic Leukemia (CLL) | Phase 3 | BeiGene |
| ARV-110 | Androgen Receptor (AR) | CRBN | mCRPC | Phase 2 | Arvinas |
| ARV-766 | Androgen Receptor (AR) | CRBN | mCRPC | Phase 1/2 | Arvinas / Novartis |
| This table represents a selection of PROTACs in clinical development and is not exhaustive. Trial phases are subject to change.[18][] |
Key Experimental Protocols for PROTAC Evaluation
A robust and multi-faceted experimental approach is required to characterize the activity of a novel PROTAC. This involves confirming target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
5.1. Ternary Complex Formation Assays The formation of a stable and productive ternary complex is a prerequisite for efficient degradation.[22][] Several biophysical techniques can be used to measure and characterize this complex.
-
Methodology: NanoBRET™ Ternary Complex Assay
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between two proteins in live cells.[22]
-
Cell Line Preparation: Co-express the target POI fused to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor) in a suitable cell line (e.g., HEK293).[22]
-
Labeling: Treat the cells with a fluorescent HaloTag® ligand, which attaches to the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add the PROTAC compound at various concentrations to the cells. If a ternary complex forms, the NanoLuc® donor and the fluorescent acceptor are brought into close proximity.
-
Measurement: Add the NanoLuc® substrate (furimazine). If BRET occurs, the energy from the luminescent donor will excite the fluorescent acceptor, which will then emit light at its characteristic wavelength.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio upon PROTAC addition indicates ternary complex formation.[22] This can be used to determine the potency of complex formation.
-
-
Other Common Techniques:
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure changes in mass on a sensor surface to determine the kinetics (on/off rates) and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary complex interactions.[24][25]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the thermodynamics (affinity, enthalpy, entropy) of complex formation.[24][25]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay similar to BRET but uses fluorescence-based donors and acceptors.
-
5.2. Protein Degradation Assays These assays directly measure the primary outcome of PROTAC action: the reduction of POI levels.
-
Methodology: Western Blotting for DC₅₀ and Dₘₐₓ Determination
-
Principle: An antibody-based technique to quantify the amount of a specific protein in a cell lysate.
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations (typically a serial dilution) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to release cellular proteins. Quantify total protein concentration using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI. Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to generate a dose-response curve. From this curve, calculate the DC₅₀ (concentration of PROTAC that causes 50% degradation of the POI) and the Dₘₐₓ (the maximum percentage of degradation achieved).
-
-
Other Common Techniques:
-
Targeted Mass Spectrometry: A highly sensitive and specific method to quantify the absolute or relative abundance of the target protein.
-
Flow Cytometry: Can be used to measure protein levels on a single-cell basis if a suitable antibody for intracellular staining is available.
-
5.3. Ubiquitination Assays These assays confirm that the PROTAC-induced degradation is occurring via the intended mechanism of ubiquitination.
-
Methodology: In-Cell Ubiquitination Assay (Immunoprecipitation)
-
Principle: Isolate the POI from cell lysates and then use an antibody against ubiquitin to detect if the POI has been ubiquitinated.
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and often a proteasome inhibitor (e.g., MG132). The proteasome inhibitor prevents the degradation of the ubiquitinated POI, allowing it to accumulate and making it easier to detect.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, ensuring that co-precipitated proteins are not mistaken for ubiquitinated POI.
-
Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and incubate with an antibody against the POI to capture it. Use beads (e.g., Protein A/G) to pull down the antibody-POI complex.
-
Western Blotting: Elute the captured proteins from the beads, run them on an SDS-PAGE gel, and perform a Western blot.
-
Detection: Probe the Western blot with an antibody against ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane (especially with MG132) indicates polyubiquitination of the POI. The input lysates can be probed with the POI antibody to confirm its presence before IP.
-
Challenges and Future Directions
Despite the immense promise of PROTAC technology, several challenges remain in their development.[26][27]
-
Physicochemical Properties: PROTACs are large molecules (often >700 Da) that violate traditional "rule-of-five" guidelines for oral bioavailability, leading to challenges with solubility, cell permeability, and pharmacokinetics.[26][28]
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-POI and PROTAC-E3) instead of the productive ternary complex, which reduces degradation efficiency.[22]
-
Expanding the E3 Ligase Toolbox: The reliance on a small number of E3 ligases limits the applicability of PROTACs.[9][29] Different tissues and cell types express different E3 ligases, and expanding the repertoire could enable more tissue-specific protein degradation and overcome resistance mechanisms.[30]
-
Resistance Mechanisms: Tumors may develop resistance to PROTACs by downregulating the expression of the recruited E3 ligase or mutating the target protein.[]
The future of the field is focused on overcoming these hurdles by designing novel PROTACs with improved drug-like properties, discovering ligands for new E3 ligases, and developing strategies for tissue-specific delivery and activation, such as antibody-drug conjugates (ADCs) or light-activatable PROTACs (PHOTACs).[4][31]
E3 ubiquitin ligases are the linchpins of PROTAC technology, providing the substrate specificity that is co-opted to induce the degradation of disease-relevant proteins. A deep understanding of E3 ligase biology, from their classification and localization to their dynamics within ternary complexes, is fundamental for the rational design and optimization of this exciting new class of medicines. As researchers continue to expand the E3 ligase toolbox and refine the chemical strategies for their recruitment, the therapeutic potential of targeted protein degradation will undoubtedly continue to grow, offering new hope for treating a wide array of human diseases.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. elledge.hms.harvard.edu [elledge.hms.harvard.edu]
- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 8. Ubiquitin E3 ligases in cancer: somatic mutation and amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. precisepeg.com [precisepeg.com]
- 13. Frontiers | Editorial: Structure, Function, and Evolution of E3 Ligases and Targets [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 19. biospace.com [biospace.com]
- 20. kuickresearch.com [kuickresearch.com]
- 22. Ternary Complex Formation [promega.sg]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 26. pharmacytimes.com [pharmacytimes.com]
- 27. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 28. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 29. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. A caged E3 ligase ligand for PROTAC-mediated protein degradation with light [ouci.dntb.gov.ua]
Cellular Consequences of SMARCA2 Protein Knockdown: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular consequences of knocking down the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. This document details the effects on gene expression, cell cycle progression, and apoptosis, with a focus on the context-dependent vulnerabilities created by SMARCA2 depletion, particularly in cancers with mutations in its paralog, SMARCA4. The guide includes detailed experimental protocols and visual representations of key cellular pathways and workflows to support research and drug development efforts targeting SMARCA2.
Introduction to SMARCA2
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM (Brahma), is a catalytic subunit of the multi-protein SWI/SNF chromatin remodeling complex.[1][2] This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby regulating gene expression.[3][4] By altering the accessibility of DNA to transcription factors and other regulatory proteins, the SWI/SNF complex, through the action of SMARCA2 or its mutually exclusive paralog SMARCA4 (BRG1), plays a critical role in various cellular processes, including DNA repair, replication, and the control of cell growth and differentiation.[1][5] The ATPase and bromodomain of SMARCA2 are crucial for its function and are considered therapeutic targets in cancer.[3]
SMARCA2 is increasingly recognized as a significant player in oncology, primarily due to the concept of synthetic lethality. In cancers harboring inactivating mutations in SMARCA4, the cells become dependent on the residual activity of the SMARCA2-containing SWI/SNF complex for survival.[5][6][7] Consequently, the specific knockdown of SMARCA2 in these SMARCA4-deficient cancer cells leads to robust anti-proliferative effects, making SMARCA2 an attractive therapeutic target.[2][8][9]
Cellular Consequences of SMARCA2 Knockdown
The depletion of SMARCA2 protein has profound and varied effects on cellular physiology, which are highly dependent on the genetic background of the cell, particularly the status of SMARCA4.
Effects on Cell Viability and Proliferation
A significant consequence of SMARCA2 knockdown is the potent and selective inhibition of cell proliferation in cancer cells that have lost SMARCA4 function.[2][8] This synthetic lethal interaction has been observed across various cancer types, including non-small cell lung cancer (NSCLC) and ovarian cancer.[9][10] In contrast, cancer cells with wild-type SMARCA4 are largely unaffected by the depletion of SMARCA2.[4]
| Cell Line | Cancer Type | SMARCA4 Status | Effect of SMARCA2 Knockdown on Cell Viability | Reference |
| A549 | Non-Small Cell Lung Cancer | Deficient | Significant decrease in cell viability | [2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Deficient | Significant decrease in cell viability | [4] |
| NCI-H157 | Non-Small Cell Lung Cancer | Deficient | Significant decrease in cell viability | [2] |
| GAMG | Glioblastoma | Mutated | Significantly reduced cell proliferation | [11] |
| NCI-H460 | Non-Small Cell Lung Cancer | Proficient | No significant effect on cell viability | [2] |
| NCI-H520 | Non-Small Cell Lung Cancer | Proficient | No significant effect on cell viability | [2] |
| HeLa | Cervical Cancer | Proficient | No significant effect on cell viability | [2] |
| LN405 | Glioblastoma | Wild-Type | No appreciable effect on cell proliferation | [11] |
Impact on Cell Cycle and Apoptosis
SMARCA2 knockdown can induce cell cycle arrest and apoptosis, contributing to the observed reduction in cell proliferation. In some cellular contexts, depletion of SMARCA2 leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[12] However, in other studies, significant changes in the cell cycle profile or apoptosis were not detected, suggesting that the primary effect might be a more general disruption of multiple cell cycle phases.[4] The induction of apoptosis upon SMARCA2 knockdown can be context-dependent and may be linked to the specific genetic and epigenetic landscape of the cancer cells. For instance, in SMARCA4/2-deficient cancers, loss of these proteins has been shown to inhibit chemotherapy-induced apoptosis by disrupting intracellular calcium signaling.[7]
| Cell Line | Cancer Type | SMARCA4 Status | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| MLL-AF9 | Acute Myeloid Leukemia | Not Specified | Reduction in S-phase | Increased apoptosis over time | [12] |
| Bin-67 | Small Cell Carcinoma of the Ovary, Hypercalcemic Type | Deficient | Increase in sub-G1 phase | Increase in apoptotic cells | [9] |
| COV434 | Small Cell Carcinoma of the Ovary, Hypercalcemic Type | Deficient | Increase in sub-G1 phase | Increase in apoptotic cells | [9] |
| A549 | Non-Small Cell Lung Cancer | Deficient | No significant change reported | No significant change reported | [4] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Deficient | No significant change reported | No significant change reported | [4] |
Alterations in Gene Expression
As a core component of a chromatin remodeling complex, SMARCA2 knockdown leads to widespread changes in gene expression. These changes are fundamental to the observed cellular phenotypes. Transcriptional profiling of SMARCA2 knockdown cells has revealed the downregulation of genes involved in key oncogenic pathways.[2][3]
| Cell Line | SMARCA4 Status | Key Downregulated Gene Signatures | Reference |
| A549 | Deficient | KRAS signaling | [2] |
| NCI-H1693 | Deficient | Cell cycle, cell proliferation, apoptosis-related genes | [8] |
| SMARCA2/4 Isogenic Lines | Wild-Type | TGF-beta signaling, angiogenesis, epithelial-mesenchymal transition | [10] |
Key Signaling Pathways Affected by SMARCA2 Knockdown
The functional consequences of SMARCA2 depletion are mediated through the dysregulation of critical signaling pathways that control cell growth, survival, and differentiation.
KRAS Signaling Pathway
In SMARCA4-deficient non-small cell lung cancer cells, SMARCA2 knockdown has been shown to repress KRAS signaling.[2] This suggests that SMARCA2 is required for the maintenance of KRAS-dependent transcriptional programs in this context. The downregulation of KRAS signaling contributes to the anti-proliferative effects observed upon SMARCA2 depletion. Furthermore, combining SMARCA2 degradation with KRAS G12C inhibitors has a synergistic effect in inhibiting the growth of co-mutant cancer cells.[1]
Caption: Effect of SMARCA2 knockdown on the KRAS signaling pathway.
TGF-beta Signaling Pathway
SMARCA2 plays a role in modulating the transcriptional response to TGF-beta signaling.[10] The SWI/SNF complex can be recruited to TGF-beta target genes and is necessary for their proper regulation. Knockdown of SMARCA2 can therefore lead to an altered cellular response to TGF-beta, affecting processes such as cell differentiation and epithelial-mesenchymal transition (EMT).
Caption: Modulation of TGF-beta signaling by SMARCA2 knockdown.
p53 Signaling Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. There is evidence of a functional interaction between the SWI/SNF complex and the p53 pathway. SMARCA2 can influence the transcriptional activity of p53, and its knockdown can impact p53-mediated cellular responses to stress, such as DNA damage.
Caption: Influence of SMARCA2 knockdown on the p53 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular consequences of SMARCA2 knockdown.
SMARCA2 Knockdown using siRNA
This protocol outlines the transient knockdown of SMARCA2 using small interfering RNA (siRNA).
Materials:
-
Target cells (e.g., A549, NCI-H1299)
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting SMARCA2 (pre-designed and validated)
-
Non-targeting control siRNA
-
12-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In a sterile microcentrifuge tube, dilute the SMARCA2 siRNA or control siRNA in Opti-MEM to the desired final concentration (e.g., 10-20 nM).
-
In a separate sterile microcentrifuge tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-Lipofectamine complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After the incubation period, harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or cell viability assays.
References
- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preludetx.com [preludetx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SMARCA-BD Ligand 1 PROTAC Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4][6]
The SWI/SNF chromatin remodeling complex, and specifically its ATPase subunits SMARCA2 and SMARCA4, are implicated in various cancers, making them attractive therapeutic targets.[5][7] PROTACs utilizing a SMARCA bromodomain (BD) ligand, such as SMARCA-BD ligand 1, offer a promising strategy for targeting these proteins for degradation.[8][9][10][11][12] These application notes provide detailed protocols for key cellular assays to evaluate the efficacy and mechanism of action of SMARCA-BD ligand 1-based PROTACs.
Mechanism of Action
A SMARCA-BD ligand 1 PROTAC mediates the formation of a ternary complex between the SMARCA protein (containing the bromodomain) and an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[2][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the SMARCA protein. The resulting polyubiquitinated SMARCA protein is then recognized and degraded by the 26S proteasome.[1]
Caption: Mechanism of SMARCA-BD Ligand 1 PROTAC-mediated protein degradation.
Quantitative Data Summary
The efficacy of a SMARCA-BD ligand 1 PROTAC can be quantified by several key parameters. The following tables summarize typical data generated in relevant cancer cell lines (e.g., MV4-11, MOLM-13, EOL-1).[1]
Table 1: SMARCA Degradation Potency
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 0.1 - 100 nM |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80% |
| Degradation t1/2 (hours) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 8 hours |
Table 2: Anti-proliferative Activity
| Parameter | Description | Typical Value Range |
| IC50 (nM) | The concentration of the PROTAC that inhibits cell proliferation by 50%. | 1 - 500 nM |
| GI50 (nM) | The concentration of the PROTAC that causes 50% growth inhibition. | 1 - 500 nM |
Experimental Protocols
Western Blot for SMARCA Protein Degradation
This protocol is used to confirm the dose- and time-dependent degradation of the SMARCA protein following treatment with the SMARCA-BD ligand 1 PROTAC.[4]
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Cell culture medium and supplements
-
SMARCA-BD ligand 1 PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat cells with increasing concentrations of the SMARCA-BD ligand 1 PROTAC or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[4]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.[4] Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-SMARCA antibody overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[4]
-
Loading Control: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[4]
Caption: Western Blot Workflow for SMARCA Degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
SMARCA-BD ligand 1 PROTAC
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 18-24 hours.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA-BD ligand 1 PROTAC or DMSO control for a specified period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value by plotting the data using a non-linear regression curve fit.
NanoBRET™ Target Engagement Assay
This assay can be used to quantify the engagement of the SMARCA-BD ligand 1 PROTAC with the SMARCA protein in living cells.[2]
Materials:
-
Cells engineered to express a NanoLuc®-SMARCA fusion protein
-
Opti-MEM® I Reduced Serum Medium
-
SMARCA-BD ligand 1 PROTAC
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
White, non-binding 96-well or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Preparation: Harvest and resuspend NanoLuc®-SMARCA fusion protein-expressing cells in Opti-MEM®.
-
Tracer and Compound Addition: Add the NanoBRET™ Tracer and varying concentrations of the SMARCA-BD ligand 1 PROTAC to the cell suspension.
-
Incubation: Incubate the cell suspension with the tracer and compound for a specified time at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Signal Measurement: Read the donor and acceptor luminescence signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and plot the data against the PROTAC concentration to determine the target engagement potency.
Conclusion
The protocols outlined in these application notes provide a robust framework for the cellular characterization of SMARCA-BD ligand 1 PROTACs. By systematically evaluating protein degradation, anti-proliferative effects, and target engagement, researchers can effectively advance the development of these novel therapeutic agents for the treatment of cancers dependent on SWI/SNF chromatin remodeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SMARCA-BD ligand 1 for Protac | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound dihydrochloride | TargetMol [targetmol.com]
Application Notes and Protocols for In Vitro Characterization of SMARCA-BD Ligand 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA-BD ligand 1 is a high-affinity ligand targeting the bromodomains of the ATPase subunits of the SWI/SNF chromatin remodeling complex, specifically SMARCA2 (BRM) and SMARCA4 (BRG1). These proteins are critical regulators of gene expression, and their dysregulation is implicated in various cancers. This ligand is a key component of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the targeted degradation of SMARCA2/4 proteins.[1][2][3][4]
These application notes provide a comprehensive overview of the in vitro experimental design for characterizing SMARCA-BD ligand 1. Detailed protocols for biochemical and cellular assays are provided to assess its binding affinity, cellular activity, and mechanism of action.
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.
Table 1: Biochemical Assays - Binding Affinity of SMARCA-BD Ligand 1
| Assay | Target Protein | Ligand | Kd (nM) | IC50 (nM) | Hill Slope |
| AlphaLISA | SMARCA2-BD | SMARCA-BD ligand 1 | |||
| SMARCA4-BD | SMARCA-BD ligand 1 | ||||
| TR-FRET | SMARCA2-BD | SMARCA-BD ligand 1 | |||
| SMARCA4-BD | SMARCA-BD ligand 1 | ||||
| Surface Plasmon Resonance | SMARCA2-BD | SMARCA-BD ligand 1 | |||
| SMARCA4-BD | SMARCA-BD ligand 1 |
Table 2: Cellular Assays - Activity of a PROTAC incorporating SMARCA-BD Ligand 1
| Assay | Cell Line | PROTAC Concentration (nM) | % Degradation of SMARCA2 | % Degradation of SMARCA4 | Change in Target Gene Expression (Fold) | EC50 (nM) |
| In-Cell Western / AlphaLISA | 10 | |||||
| 100 | ||||||
| 1000 | ||||||
| qPCR | 10 | |||||
| 100 | ||||||
| 1000 | ||||||
| Luciferase Reporter Assay | 10 | |||||
| 100 | ||||||
| 1000 |
Experimental Protocols
Biochemical Assays: Measuring Binding Affinity
a. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay measures the direct binding of SMARCA-BD ligand 1 to the bromodomains of SMARCA2 and SMARCA4. The principle involves the competitive displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.
Protocol using a Commercial Kit (e.g., BPS Bioscience #32610 for SMARCA2): [5]
-
Prepare Reagents: Thaw and prepare all kit components (GST-SMARCA2-BD, biotinylated ligand, AlphaLISA GSH acceptor beads, AlphaScreen Streptavidin-conjugated donor beads, and assay buffer) as per the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of SMARCA-BD ligand 1 in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
GST-SMARCA2-BD
-
Biotinylated histone peptide ligand
-
SMARCA-BD ligand 1 or vehicle control
-
-
Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Bead Addition:
-
Add AlphaLISA GSH acceptor beads and incubate for 60 minutes at room temperature.
-
Add AlphaScreen Streptavidin-conjugated donor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
b. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
This assay also measures the displacement of a fluorescently labeled ligand from the bromodomain.
Protocol using a Commercial Kit (e.g., BPS Bioscience #40341 for SMARCA4): [6][7]
-
Prepare Reagents: Prepare the terbium-labeled donor, dye-labeled acceptor, SMARCA4 protein, and assay buffer as described in the kit manual.
-
Compound Dilution: Prepare a serial dilution of SMARCA-BD ligand 1.
-
Reaction Mix: In a 384-well plate, combine the terbium-labeled donor, dye-labeled acceptor, SMARCA4 protein, and the test compound.
-
Incubation: Incubate the plate for 120 minutes at room temperature.
-
Signal Detection: Measure the fluorescence intensity using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the ligand concentration to determine the IC50.
c. Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on the binding of SMARCA-BD ligand 1 to the immobilized bromodomain protein.
Protocol:
-
Chip Preparation: Immobilize recombinant SMARCA2-BD or SMARCA4-BD onto a sensor chip.
-
Ligand Preparation: Prepare a series of concentrations of SMARCA-BD ligand 1 in running buffer.
-
Binding Analysis: Inject the ligand solutions over the sensor chip surface and monitor the change in response units (RU).
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd).
Cellular Assays: Assessing PROTAC Activity
The following protocols are designed for a PROTAC molecule that incorporates SMARCA-BD ligand 1.
a. In Vitro Degradation Assay
This assay confirms the ability of the PROTAC to induce the degradation of SMARCA2 and SMARCA4 in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., a cell line known to express SMARCA2/4) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Quantify the levels of SMARCA2 and SMARCA4 using one of the following methods:
-
Western Blotting: A standard method to visualize and semi-quantify protein levels.
-
In-Cell Western/AlphaLISA: More quantitative, high-throughput methods. Commercial kits are available for total SMARCA2 detection (e.g., Revvity #ALSU-TSMARCA2-A).[8]
-
-
Data Analysis: Normalize the SMARCA2/4 signal to a loading control (e.g., GAPDH or Vinculin) and calculate the percentage of degradation relative to the vehicle-treated control.
b. Quantitative PCR (qPCR) for Target Gene Expression
This assay measures changes in the expression of genes regulated by the SWI/SNF complex following SMARCA2/4 degradation.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the PROTAC as in the degradation assay. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for target genes. Potential target genes regulated by SMARCA4 include the cyclin-dependent kinase inhibitors p15 (B1577198) and p21.[9] Validated primer pairs for human SMARCA2 are commercially available (e.g., OriGene #HP206660).[10]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control.
c. Luciferase Reporter Assay
This assay provides a functional readout of the transcriptional activity of the SWI/SNF complex.
Protocol:
-
Construct Preparation: Clone the promoter region of a known SMARCA4 target gene (e.g., p21) upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect the reporter construct and a control vector (e.g., expressing Renilla luciferase for normalization) into the cells.
-
PROTAC Treatment: Treat the transfected cells with the PROTAC.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and determine the effect of the PROTAC on reporter gene expression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC Mechanism of Action for SMARCA2/4 Degradation.
Caption: Simplified Signaling Pathway of the SWI/SNF Complex.
Caption: General Experimental Workflow for Ligand Characterization.
References
- 1. Advances in the study of the role of high-frequency mutant subunits of the SWI/SNF complex in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternary Complex Formation [promega.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. revvity.com [revvity.com]
- 9. HENDRICKS_SMARCA4_TARGETS_UP [gsea-msigdb.org]
- 10. origene.com [origene.com]
Application Notes and Protocols for In vivo Studies with SMARCA-BD Ligand 1 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of proteins. PROTACs that target SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, are of significant interest for cancer therapy. In cancers with mutations in the paralogous SMARCA4 gene, tumor cells often become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability. While "SMARCA-BD ligand 1" is a known binder for the SMARCA2 bromodomain, detailed in vivo studies of PROTACs specifically incorporating this ligand are not extensively published.[1][2][3][4] This document, therefore, provides a comprehensive guide to designing and executing in vivo studies for SMARCA2-targeting PROTACs, drawing on established methodologies and data from analogous, well-characterized SMARCA2 degraders such as A947 and ACBI2.[2][5][6][7][8]
Mechanism of Action and Signaling Pathway
SMARCA2-targeting PROTACs function by inducing the selective degradation of the SMARCA2 protein. These heterobifunctional molecules consist of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[2][5][6] The degradation of SMARCA2 in SMARCA4-mutant cancer cells disrupts the function of the residual SWI/SNF complex, leading to cell cycle arrest and inhibition of tumor growth.[9][10]
Quantitative In Vivo Efficacy Data of SMARCA2 PROTACs
The following tables summarize in vivo data from studies of representative SMARCA2-degrading PROTACs in xenograft models. This data can serve as a benchmark for designing studies with novel SMARCA2 PROTACs like those utilizing SMARCA-BD ligand 1.
Table 1: In Vivo Efficacy of SMARCA2 PROTAC A947 in SMARCA4-Mutant NSCLC Xenograft Models [2][5]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Mouse | HCC515 | A947 (40 mg/kg) | Single IV dose | Rapid reduction in tumor SMARCA2 levels |
| Mouse | HCC2302 | A947 | Not specified | Significant decrease in tumor growth |
Table 2: In Vivo Efficacy and Pharmacokinetics of SMARCA2 PROTAC ACBI2 [7][8][11]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Pharmacokinetic Parameter |
| Mouse | A549 | ACBI2 (80 mg/kg) | Once daily PO | Significant tumor growth inhibition | Oral Bioavailability: 22% |
| Mouse | A549 | ACBI2 (5-100 mg/kg) | Single PO dose | Dose-dependent SMARCA2 degradation in tumors |
Experimental Protocols
Detailed protocols for key in vivo experiments are provided below. These are generalized from published studies on SMARCA2 PROTACs and should be adapted for the specific properties of the SMARCA-BD ligand 1 PROTAC.
Animal Model Selection and Tumor Implantation
Objective: To establish a relevant in vivo cancer model to test the efficacy of the SMARCA2 PROTAC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
SMARCA4-mutant human cancer cell line (e.g., SW1573, NCI-H1568)
-
Matrigel
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
PROTAC Formulation and Administration
Objective: To prepare and administer the SMARCA2 PROTAC to the tumor-bearing mice.
Materials:
-
SMARCA-BD ligand 1 PROTAC
-
Vehicle (e.g., for oral administration: 0.5% methylcellulose (B11928114) in water; for intravenous administration: saline)
-
Oral gavage needles or syringes for IV injection
Protocol:
-
Prepare the PROTAC formulation in the appropriate vehicle. The formulation will depend on the physicochemical properties of the specific PROTAC.
-
Administer the PROTAC to the treatment group via the chosen route (e.g., oral gavage or intravenous injection). The dosing and schedule should be determined from preliminary tolerability and pharmacokinetic studies.
-
Administer the vehicle alone to the control group.
In Vivo Efficacy and Pharmacodynamic Monitoring
Objective: To assess the anti-tumor activity and target engagement of the SMARCA2 PROTAC in vivo.
Materials:
-
Calipers
-
Analytical balance
-
Tissue homogenization buffer
-
Antibodies for Western blot (anti-SMARCA2, anti-SMARCA4, loading control)
-
Immunohistochemistry reagents
Protocol:
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of animals from each group.
-
Excise tumors and a portion can be flash-frozen for Western blot analysis to determine the levels of SMARCA2 and SMARCA4 protein.
-
Another portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of SMARCA2 expression.
-
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Tumor weight at the end of the study can also be measured.
Conclusion
The targeted degradation of SMARCA2 using PROTACs represents a promising therapeutic strategy for SMARCA4-mutant cancers. While in vivo data for PROTACs specifically utilizing "SMARCA-BD ligand 1" is not yet widely available, the protocols and data from analogous SMARCA2 degraders provide a solid framework for designing and interpreting preclinical in vivo studies. Careful consideration of the animal model, PROTAC formulation, and endpoints for efficacy and pharmacodynamic assessment will be crucial for advancing these novel therapeutic agents toward clinical development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers. | Sigma-Aldrich [sigmaaldrich.com]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing SMARCA2 Degraders in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SWI/SNF chromatin remodeling complex is a critical regulator of gene expression, and its core ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are frequently mutated in various cancers.[1][2] In tumors with loss-of-function mutations in SMARCA4, the paralog protein SMARCA2 often becomes essential for cell survival, presenting a synthetic lethal vulnerability.[1][2][3] This has led to the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), that selectively induce the degradation of SMARCA2.[4][5][6] These application notes provide detailed protocols for utilizing cell culture models to evaluate the efficacy and mechanism of action of SMARCA2 degraders.
Cell Line Selection
The choice of cell lines is critical for studying SMARCA2 degraders. It is essential to use both SMARCA4-deficient cell lines, which are expected to be sensitive to SMARCA2 degradation, and SMARCA4-proficient (wild-type) cell lines as controls.
Table 1: Recommended Cell Lines for SMARCA2 Degrader Studies
| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Status | Notes |
| A549 | Non-Small Cell Lung Cancer | Deficient | Expressed | Commonly used model for SMARCA4-deficient lung cancer.[1][4] |
| NCI-H1568 | Non-Small Cell Lung Cancer | Deficient | Expressed | Another established SMARCA4-deficient lung cancer cell line.[4] |
| SK-MEL-5 | Melanoma | Deficient | Expressed | A model for SMARCA4-deficient melanoma.[4] |
| H322 | Non-Small Cell Lung Cancer | Mutant | Expressed | Used to test the potency of SMARCA2 degraders.[5] |
| HCC515 | Non-Small Cell Lung Cancer | Mutant | Expressed | Another lung cancer cell line with mutated SMARCA4.[5] |
| H2030 | Non-Small Cell Lung Cancer | Mutant | Expressed | A cellular model for assessing SMARCA2 degradation.[5] |
| H2126 | Non-Small Cell Lung Cancer | Mutant | Expressed | Used to determine the efficacy of SMARCA2 degraders.[5] |
| NCI-H1693 | Non-Small Cell Lung Cancer | Deleted | Expressed | Highly dependent on SMARCA2 for survival.[2] |
| SW1573 | Non-Small Cell Lung Cancer | Wild-Type | Expressed | A SMARCA4-proficient control cell line.[4][7] |
| HeLa | Cervical Cancer | Wild-Type | Expressed | Commonly used for in vitro assays of degrader activity.[4] |
| HEK-293 | Human Embryonic Kidney | Wild-Type | Expressed | Often used for initial characterization of degraders.[4] |
| NCI-H520 | Non-Small Cell Lung Cancer | Wild-Type | Expressed | A control cell line for proliferation and cell cycle analysis.[2] |
| MCF7 | Breast Cancer | Wild-Type | Expressed | A SMARCA4 wild-type control cell line.[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | Proficient | Expressed | Used as a control in viability assays.[3] |
Efficacy and Potency of SMARCA2 Degraders
The following table summarizes the in vitro degradation potency (DC50 and Dmax) of various SMARCA2 degraders in different cell lines.
Table 2: In Vitro Degradation Potency of Selected SMARCA2 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| YDR1 | H322 | 6.4 | 99.2 | [5] |
| HCC515 | 10.6 | 99.4 | [5] | |
| H2030 | 12.7 | 98.7 | [5] | |
| H2126 | 1.2 | 99.6 | [5] | |
| YD54 | H322 | 1.0 | 99.3 | [5] |
| HCC515 | 1.2 | 98.9 | [5] | |
| H2030 | 10.3 | 98.6 | [5] | |
| H2126 | 1.6 | 98.9 | [5] | |
| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent degradation | Not specified | [4] |
| SMD-3236 | H838 | 0.5 | 98 | [8] |
| G-6599 | SW1573 | 13 (SMARCA2), 18 (SMARCA4) | 38 (both) | [7] |
| YDR1 | SMARCA4 mutant lung cancer cells | 7.7 | Not specified | [9] |
| YD54 | SMARCA4 mutant lung cancer cells | 3.5 | Not specified | [9] |
Experimental Protocols
A comprehensive evaluation of SMARCA2 degraders involves a series of in vitro assays to confirm target engagement, degradation, and downstream functional consequences.[10]
Mechanism of Action of SMARCA2 Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (SMARCA2) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[11][12]
Caption: Mechanism of action of a SMARCA2 PROTAC degrader.
Experimental Workflow for Evaluating SMARCA2 Degraders
A typical workflow for assessing the efficacy of SMARCA2 degraders involves a series of assays to confirm degradation and evaluate the cellular response.[10]
Caption: Experimental workflow for testing SMARCA2 degraders.
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol is adapted from standard western blotting procedures.[13][14]
1. Cell Lysis a. Culture selected cell lines to 80-90% confluency. b. Treat cells with the SMARCA2 degrader at various concentrations and time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[13] c. After treatment, wash cells twice with ice-cold PBS.[13] d. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13] e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Incubate on ice for 30 minutes, vortexing every 10 minutes.[13] g. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] h. Collect the supernatant containing the protein lysate. i. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer a. Normalize protein samples to the same concentration with lysis buffer. b. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[13] c. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[13] d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
3. Immunodetection a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13] b. Incubate the membrane with a primary antibody against SMARCA2 (e.g., Thermo Fisher PA5-103113) overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times for 10 minutes each with TBST.[13] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13] e. Wash the membrane three times for 10 minutes each with TBST.[13] f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] g. Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability Assay (Cell Counting Kit-8)
This protocol provides a method for assessing the effect of SMARCA2 degraders on cell proliferation.[10]
1. Cell Seeding a. Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. b. Allow cells to adhere overnight.
2. Compound Treatment a. Prepare serial dilutions of the SMARCA2 degrader in cell culture medium. b. Treat the cells with the degrader or vehicle control for the desired duration (e.g., 72 hours).
3. CCK-8 Assay a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the data and determine the IC50 value.
Protocol 3: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for analyzing changes in the expression of downstream target genes following SMARCA2 degradation.[16]
1. RNA Extraction and cDNA Synthesis a. Treat cells with the SMARCA2 degrader as described in the Western blot protocol. b. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen). c. Synthesize cDNA from the RNA using a reverse transcription kit.
2. qPCR Reaction a. Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers (e.g., for human SMARCA2, Forward: GAAGAGTCCAGTAGGCAGGAAAC, Reverse: CATCCACGTCTTGCTTAGCTGTC).[17] b. Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
- Melting curve analysis.[17][18]
3. Data Analysis a. Use the ΔΔCt method to calculate the relative fold change in gene expression, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Protocol 4: Global Proteomics Analysis (TMT-based)
This protocol outlines a method for identifying global changes in protein expression following SMARCA2 degradation.[2][19]
1. Sample Preparation a. Treat SMARCA4-deficient (e.g., NCI-H1693) and SMARCA4-wild-type (e.g., NCI-H520) cells with the SMARCA2 degrader or vehicle for 6 or 36 hours.[2] b. Lyse the cells and quantify protein concentration. c. Digest the proteins into peptides using trypsin. d. Label the peptides with tandem mass tags (TMT).
2. Mass Spectrometry a. Combine the TMT-labeled peptide samples. b. Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis a. Identify and quantify proteins from the mass spectrometry data. b. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment. c. Conduct pathway analysis to understand the biological processes affected by SMARCA2 degradation.[2]
Signaling Pathway Perturbation
Degradation of SMARCA2 in SMARCA4-mutant cancer cells can lead to the modulation of key signaling pathways, such as the YAP signaling pathway, and affect the expression of genes involved in cell proliferation and the cell cycle.[2][20][21]
Caption: Downstream effects of SMARCA2 degradation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of SMARCA2 degraders using in vitro cell culture models. By employing the appropriate cell lines and a combination of biochemical and cellular assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of novel SMARCA2-targeting therapeutics.
References
- 1. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preludetx.com [preludetx.com]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. origene.com [origene.com]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Measuring SMARCA2 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the reliable detection and quantification of SMARCA2 protein degradation using Western blotting. This method is essential for studying the effects of targeted protein degraders, such as PROTACs and molecular glues, on SMARCA2 levels in cell culture models.
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[1] The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy in certain cancers, particularly those with mutations in its paralog, SMARCA4.[2][3] Western blotting is a fundamental and widely used technique to monitor the efficacy of compounds designed to induce SMARCA2 degradation.[4][5]
Signaling Pathway and Experimental Workflow
Targeted degradation of SMARCA2 is typically achieved by small molecules that bring SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The following diagram illustrates this general mechanism.
Caption: General mechanism of targeted SMARCA2 protein degradation.
The subsequent experimental workflow outlines the key steps for measuring this degradation event using Western blotting.
References
Unveiling the Specificity of SMARCA Bromodomain Ligands: A Quantitative Proteomics Approach
For Immediate Release
[City, State] – [Date] – In the intricate landscape of epigenetic drug discovery, the precise assessment of a ligand's binding specificity is paramount. This is particularly crucial for targets such as the bromodomains of SMARCA2 and SMARCA4, two closely related ATP-dependent helicases that are key components of the SWI/SNF chromatin remodeling complex. A lack of specificity can lead to off-target effects and unforeseen toxicity, hindering therapeutic development. This application note details a comprehensive quantitative proteomics workflow to rigorously evaluate the specificity of SMARCA bromodomain ligand 1, a foundational molecule for the development of potent therapeutic agents.
The methodologies outlined herein provide a robust framework for researchers, scientists, and drug development professionals to characterize the on-target and off-target binding profiles of bromodomain inhibitors. By integrating affinity-based proteomics with sensitive mass spectrometry, a detailed and quantitative understanding of ligand-protein interactions within the complex cellular environment can be achieved.
Quantitative Assessment of SMARCA-BD Ligand 1 Binding Affinity
A critical first step in characterizing any new ligand is the quantitative determination of its binding affinity to its intended targets. Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, allowing for the accurate determination of the dissociation constant (Kd).
Table 1: In-vitro Binding Affinity of SMARCA-BD Ligand 1
| Target Protein | Method | Dissociation Constant (Kd) | Reference |
| SMARCA2 BD | ITC | 140 nM | [1] |
| SMARCA4 BD | ITC | 180 nM | [1] |
| PBRM1 BD5 | ITC | 130 nM | [1] |
This data is based on "Compound 1" as described in Farnaby W, et al. Nat Chem Biol. 2019, which corresponds to the commercially available "SMARCA-BD ligand 1".[1]
Proteome-Wide Specificity Profiling
While in-vitro assays provide valuable information on direct binding, it is essential to understand how a ligand behaves in a cellular context. Quantitative mass spectrometry-based proteomics allows for the unbiased identification and quantification of proteins that interact with a ligand of interest. The following table summarizes the specificity of a PROTAC (Proteolysis Targeting Chimera), ACBI1, which utilizes SMARCA-BD ligand 1 as its targeting warhead. This provides an indirect but highly relevant assessment of the ligand's ability to direct a functional outcome to its intended targets within the proteome.
Table 2: Proteomic Analysis of ACBI1-Induced Protein Degradation
| Protein | DC50 (nM) in MV-4-11 cells | Dmax (%) in MV-4-11 cells | Reference |
| SMARCA2 | 6 | >95 | [1][2] |
| SMARCA4 | 11 | >95 | [1][2] |
| PBRM1 | 32 | >95 | [1][2] |
DC50 represents the concentration of ACBI1 required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation observed. These values demonstrate that the SMARCA-BD ligand 1 moiety effectively directs the degradation of its primary targets, SMARCA2 and SMARCA4, as well as the closely related bromodomain-containing protein PBRM1.[1][2]
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols are provided below.
Protocol 1: Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps for determining the binding affinity of a ligand to a purified bromodomain.
Materials:
-
Purified SMARCA2/4 bromodomain protein
-
SMARCA-BD ligand 1
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Prepare the protein solution in the ITC buffer to a final concentration of 20-50 µM.
-
Prepare the ligand solution in the same ITC buffer to a final concentration of 200-500 µM.
-
Degas both solutions for 10-15 minutes to remove any dissolved gases.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters:
-
Temperature: 25°C
-
Stirring speed: 750 rpm
-
Injection volume: 2 µL
-
Number of injections: 19-25
-
Spacing between injections: 150 seconds
-
-
Perform an initial injection of 0.4 µL to remove any air bubbles from the syringe.
-
Start the titration experiment.
-
Analyze the resulting data using the instrument's software to fit a suitable binding model (e.g., one-site binding) and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 2: Affinity-Based Chemoproteomics for Target Identification
This protocol describes a general workflow for identifying the cellular targets of a ligand using affinity purification coupled with mass spectrometry (AP-MS).
Materials:
-
Biotinylated version of SMARCA-BD ligand 1
-
Streptavidin-conjugated magnetic beads
-
Cell line of interest (e.g., MV-4-11)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment: Treat cells with the biotinylated ligand or a DMSO control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release cellular proteins.
-
Affinity Enrichment:
-
Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated ligand and its interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS:
-
Perform in-solution or in-gel digestion of the eluted proteins with trypsin.
-
Desalt the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent manner.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the proteins.
-
Quantify the relative abundance of proteins in the ligand-treated sample versus the control to identify specific interactors.
-
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams have been generated.
References
Application Notes and Protocols for Animal Models in SMARCA4-Deficient Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA4, a critical component of the SWI/SNF chromatin remodeling complex, is frequently mutated in a variety of aggressive cancers, including non-small cell lung cancer (NSCLC), small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), and certain rhabdoid tumors.[1][2] The loss of SMARCA4 function leads to profound changes in gene expression, driving tumor initiation and progression.[3] Animal models that faithfully recapitulate the genetic and pathological features of SMARCA4-deficient cancers are indispensable tools for elucidating disease mechanisms, identifying novel therapeutic targets, and evaluating preclinical drug efficacy. This document provides detailed application notes and protocols for the generation and utilization of various animal models in SMARCA4-deficient cancer research.
Animal Models for SMARCA4-Deficient Cancer Research
A variety of animal models are utilized to study SMARCA4-deficient cancers, each with its own set of advantages and limitations. The primary models include Genetically Engineered Mouse Models (GEMMs), Patient-Derived Xenograft (PDX) models, and Cell Line-Derived Xenograft (CDX) models.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are invaluable for studying the role of SMARCA4 in tumor initiation and progression in an immunocompetent setting. These models allow for the investigation of tumor-immune interactions and the systemic effects of SMARCA4 loss.
Application Notes:
-
Studying Tumor Initiation and Progression: Conditional knockout models, often utilizing the Cre-Lox system, allow for tissue-specific and temporally controlled deletion of Smarca4, enabling researchers to study its role in the early stages of tumorigenesis.[4]
-
Investigating Tumor Suppressor Function: GEMMs have demonstrated that inactivation of Smarca4 can lead to the development of various cancers, confirming its role as a tumor suppressor.[1]
-
Preclinical Therapeutic Trials: GEMMs can be used to assess the efficacy and toxicity of novel therapeutic agents in an organism with a complete immune system.
Protocol for Generating a Conditional Smarca4 Knockout Mouse Model:
This protocol describes the generation of a Smarca4 conditional knockout mouse model using the Cre-LoxP system.
-
Animal Strains:
-
Breeding Strategy:
-
Cross Smarca4fl/fl mice with mice expressing the tissue-specific Cre recombinase.
-
The resulting offspring will have the genotype Smarca4fl/+; Cre+.
-
Intercross the Smarca4fl/+; Cre+ mice to generate Smarca4fl/fl; Cre+ mice, in which Smarca4 will be deleted in the target tissue.
-
-
Genotyping:
-
Genomic DNA is extracted from tail biopsies.
-
PCR is performed using primers specific for the floxed and wild-type Smarca4 alleles and the Cre transgene.
-
-
Phenotypic Analysis:
-
Monitor the mice for tumor development and other pathological changes.
-
Perform histological and molecular analyses of tumors to confirm the deletion of Smarca4 and characterize the tumor phenotype.
-
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are highly valued for their ability to retain the histological and genetic characteristics of the original tumor.
Application Notes:
-
Personalized Medicine: PDX models can be used to test the sensitivity of an individual patient's tumor to various anti-cancer drugs, guiding personalized treatment strategies.
-
Drug Efficacy Studies: These models are instrumental in evaluating the in vivo efficacy of novel therapeutic agents, as they better represent the heterogeneity of human tumors.[7]
-
Biomarker Discovery: PDX models can be used to identify biomarkers that predict drug response or resistance.
Protocol for Establishing a SMARCA4-Deficient PDX Model:
This protocol outlines the steps for establishing a PDX model from a SMARCA4-deficient tumor.
-
Animal Strains:
-
Tumor Tissue Collection:
-
Fresh tumor tissue is obtained from a patient with a confirmed SMARCA4-deficient cancer following informed consent and IRB approval.
-
The tissue should be transported in a sterile, nutrient-rich medium on ice.
-
-
Implantation:
-
The tumor tissue is minced into small fragments (2-3 mm³).
-
The fragments are surgically implanted subcutaneously into the flank of an anesthetized immunodeficient mouse.[9]
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored regularly using calipers.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, it is harvested.[9]
-
-
Serial Passaging:
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion and further studies.[10]
-
A portion of the tumor should be cryopreserved for future use and another portion fixed for histological and molecular analysis to confirm the maintenance of the original tumor's characteristics.
-
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by injecting cultured cancer cell lines into immunodeficient mice. These models are highly reproducible and cost-effective, making them suitable for large-scale drug screening.
Application Notes:
-
High-Throughput Drug Screening: The reproducibility and rapid tumor growth of CDX models make them ideal for screening large libraries of compounds.[8][11]
-
Mechanism of Action Studies: CDX models are useful for investigating the in vivo mechanism of action of a drug.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These models can be used to correlate drug exposure with target engagement and anti-tumor activity.
Protocol for Establishing a SMARCA4-Deficient CDX Model:
This protocol details the procedure for creating a CDX model using a SMARCA4-deficient cancer cell line.
-
Cell Lines:
-
Use a well-characterized SMARCA4-deficient cancer cell line (e.g., from NSCLC or SCCOHT).
-
-
Animal Strains:
-
Immunodeficient mice such as nude, SCID, or NSG mice are commonly used.[8]
-
-
Cell Preparation and Injection:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject approximately 1-10 million cells subcutaneously into the flank of an immunodeficient mouse.[8]
-
-
Tumor Growth Monitoring and Measurement:
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Therapeutic Studies:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice can be randomized into treatment and control groups to evaluate drug efficacy.
-
Quantitative Data Summary
| Model Type | Cancer Type | Key Findings | Reference |
| GEMM | Small Cell Lung Cancer (SCLC) | Deletion of Smarca4 significantly decreased tumor development in a GEMM of SCLC. | [4] |
| GEMM | Rhabdoid Tumors | Smarca4-deficient mice developed neuromuscular weakness and paralysis with a median survival of 41-65 days, but did not develop tumors. | [5][6] |
| CDX | SCCOHT | EZH2 inhibitor tazemetostat (B611178) induced durable tumor regressions in SMARCA2/4-deficient SCCOHT xenografts. | [12] |
| CDX | NSCLC | Re-expression of SMARCA4 in SMARCA4-deficient NSCLC xenografts significantly inhibited tumor growth. | [13] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by SMARCA4 Deficiency
Loss of SMARCA4 disrupts the function of the SWI/SNF complex, leading to aberrant gene expression and the activation of oncogenic signaling pathways.
Caption: The role of SMARCA4 in the SWI/SNF complex and cancer.
Loss of SMARCA4 can also lead to the hyperactivation of specific signaling pathways, such as the RHOA pathway in breast cancer.[14][15][16]
Caption: SMARCA4-RHOA signaling pathway in breast cancer.
Experimental Workflow for Preclinical Studies
The following workflow illustrates a typical preclinical study using SMARCA4-deficient animal models.
Caption: Preclinical experimental workflow.
Conclusion
Animal models are critical for advancing our understanding of SMARCA4-deficient cancers and for the development of effective therapies. The choice of model depends on the specific research question, with GEMMs being ideal for studying tumorigenesis in an immunocompetent host, PDX models for personalized medicine and efficacy studies that reflect tumor heterogeneity, and CDX models for high-throughput screening. The protocols and data presented here provide a valuable resource for researchers working in this challenging area of oncology.
References
- 1. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. Smarca4 inactivation promotes lineage-specific transformation and early metastatic features in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMARCA4 is essential for early-stage tumor development but its loss promotes late-stage cancer progression in small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of new transgenic SMARCA4‐deficient mouse models results in neuromuscular weakness and paralysis of limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. researchgate.net [researchgate.net]
- 10. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SMARCA4 Inhibits Breast Cancer Progression and Metastasis through RHOA Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ludwigcancer.princeton.edu [ludwigcancer.princeton.edu]
Application Notes and Protocols for High-Throughput Screening of Novel SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a fundamental role in regulating gene expression by altering chromatin structure.[1][2] In certain cancers, particularly those with mutations in the homologous SMARCA4 (BRG1) subunit, cancer cells exhibit a synthetic lethal dependency on SMARCA2 for survival.[3][4] This makes selective degradation of the SMARCA2 protein a promising therapeutic strategy for these malignancies.[3][4]
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers a novel therapeutic modality to eliminate pathogenic proteins like SMARCA2.[5][6] These heterobifunctional molecules induce the formation of a ternary complex between the target protein (SMARCA2), an E3 ubiquitin ligase, and the degrader molecule itself.[5][7] This proximity-induced ubiquitination marks SMARCA2 for degradation by the proteasome.[5][6]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and validation of novel SMARCA2 degraders.
SMARCA2 Degradation Signaling Pathway
The targeted degradation of SMARCA2 by a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing SMARCA2 into close proximity with an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Targeted degradation of SMARCA2 via a PROTAC-mediated ubiquitin-proteasome pathway.
High-Throughput Screening Workflow
The discovery of novel SMARCA2 degraders typically follows a multi-step screening cascade designed to identify and characterize potent and selective compounds. This workflow begins with a primary high-throughput screen to identify initial hits, followed by secondary assays to confirm activity, determine potency and selectivity, and finally, functional cellular assays to assess downstream effects.
Caption: A typical experimental workflow for the discovery and validation of novel SMARCA2 degraders.
Quantitative Data Summary
The following table summarizes the in vitro degradation potency (DC50) and maximal degradation (Dmax) of several reported SMARCA2 degraders in various cell lines. This data allows for a direct comparison of the efficacy of different compounds.
| Degrader | Cell Line | Time (h) | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | E3 Ligase Recruited | Reference |
| YDR1 | H1792 | 24 | 69 | 87 | 135 | 79 | Cereblon | [8] |
| YDR1 | H1792 | 48 | 60 | 94 | 381 | 69 | Cereblon | [8] |
| YDR1 | H322 | 24 | 6.4 | 99.2 | - | - | Cereblon | [8] |
| YD54 | H1792 | 24 | 8.1 | 98.9 | 19 | 98 | Cereblon | [8] |
| YD54 | H1792 | 48 | 16 | 99.2 | 149 | 99.3 | Cereblon | [8] |
| YD54 | H322 | 24 | 1 | 99.3 | - | - | Cereblon | [8] |
| SMD-3236 | H838 | 24 | 0.5 | 98 | >1000 | <50 | VHL | [9] |
| SMD-3040 | - | - | Low nM | >90 | - | - | VHL | [10] |
| A947 | SW1573 | 18 | ~10 | >90 | >1000 | <20 | VHL | [3] |
| ACBI2 | - | - | Nanomolar | >90 | ~30-fold less potent | - | VHL | [11] |
| Degrader-1 | A549 | 24 | <100 | >90 | - | - | - | [12] |
| Degrader-2 | A549 | 24 | <100 | >90 | - | - | - | [12] |
Note: '-' indicates data not reported in the cited source.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[13][14]
Materials:
-
Cells of interest (e.g., SMARCA4-mutant cancer cell line)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurement
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) per well in opaque-walled plates.
-
Include wells with media only for background luminescence measurement.
-
Incubate the plates at 37°C in a humidified CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SMARCA2 degrader compounds.
-
Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plates to room temperature for approximately 30 minutes.[15]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[15]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
SMARCA2 Protein Degradation Assessment by Western Blot
This protocol is a standard method to visualize and quantify the reduction in SMARCA2 protein levels following treatment with a degrader.[5]
Materials:
-
Cell line of interest
-
SMARCA2 degrader compounds
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the SMARCA2 degrader or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.[5]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[5]
-
Incubate the lysate on ice for 30 minutes.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the SMARCA2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SMARCA2 remaining relative to the vehicle control. Plot this against the log of the compound concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
-
High-Throughput Protein Degradation Assay (HiBiT Lytic Assay)
This protocol describes a sensitive, quantitative method for measuring protein degradation in a high-throughput format using CRISPR/Cas9-engineered cell lines where the endogenous target protein is tagged with the 11-amino-acid HiBiT peptide.[17][18]
Materials:
-
CRISPR-edited cell line with endogenous SMARCA2 tagged with HiBiT
-
LgBiT protein
-
HiBiT Lytic Buffer and Substrate (Promega)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate the HiBiT-SMARCA2 cells in white, opaque multi-well plates at a predetermined density.
-
Incubate for 18-24 hours.
-
Treat the cells with a serial dilution of the degrader compounds.
-
Incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
-
Lytic Detection:
-
Prepare the lytic detection reagent by mixing the LgBiT protein and lytic substrate in the lytic buffer according to the manufacturer's protocol.[17]
-
Add the lytic detection reagent to each well.[17]
-
Shake the plate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence on a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged SMARCA2 protein.
-
Normalize the data to the vehicle-treated wells to calculate the percentage of protein remaining.
-
Plot the percentage of protein remaining versus the log of the compound concentration to determine DC50 and Dmax values.
-
AlphaScreen Assay for Ternary Complex Formation
This protocol outlines the principles of an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to detect and quantify the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.[19][20] This is a bead-based proximity assay.
Principle:
-
Donor Beads are coated with a molecule that binds one component of the complex (e.g., streptavidin-coated to bind a biotinylated E3 ligase).
-
Acceptor Beads are coated with a molecule that binds another component (e.g., anti-tag antibody to bind a tagged SMARCA2 protein).
-
When the PROTAC brings the E3 ligase and SMARCA2 into close proximity (<200 nm), the Donor and Acceptor beads are also brought close together.[19]
-
Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses and excites the Acceptor bead, resulting in light emission at 520-620 nm. The signal is proportional to the amount of ternary complex formed.
General Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute tagged recombinant SMARCA2 protein, biotinylated E3 ligase (e.g., VHL or CRBN complex), and the PROTAC compound in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well ProxiPlate, add the SMARCA2 protein, the E3 ligase complex, and a serial dilution of the PROTAC.
-
Incubate at room temperature to allow for complex formation.
-
-
Bead Addition:
-
Add the Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., anti-tag antibody-coated) to the wells.
-
Incubate in the dark at room temperature.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is plotted against the PROTAC concentration to assess the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex assembly.[21]
-
References
- 1. AlphaScreen protein-protein interaction assay. [bio-protocol.org]
- 2. 2bscientific.com [2bscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. bio-rad.com [bio-rad.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. Target Degradation [worldwide.promega.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with SMARCA-BD Ligand 1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with SMARCA-BD ligand 1 PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my SMARCA-BD ligand 1 PROTACs have poor aqueous solubility?
A1: PROTACs, by their nature, are often large and complex molecules that fall into the "beyond Rule of 5" chemical space.[1] This inherent structural complexity, characterized by a high molecular weight and lipophilicity, contributes to their limited aqueous solubility.[2] The specific combination of the SMARCA-BD ligand 1, the linker, and the E3 ligase ligand in your PROTAC construct will dictate its unique physicochemical properties and, consequently, its solubility profile.
Q2: What are the initial steps I should take to assess the solubility of my PROTAC?
A2: A fundamental first step is to determine the kinetic and thermodynamic solubility of your compound. A simple method for an initial assessment of kinetic solubility is the shake-flask method, followed by analysis using techniques like HPLC or UV-Vis spectroscopy.[3] For a more in-depth understanding, thermodynamic solubility should be measured. It is also beneficial to assess solubility in various pharmaceutically relevant buffers and solvents.
Q3: Can I use in silico models to predict the solubility of my SMARCA-BD ligand 1 PROTACs?
A3: While in silico models are useful tools in early drug discovery, their predictive power for PROTAC solubility is often limited.[4][5] The complex nature of PROTACs means that standard computational models may not accurately capture their solubility behavior. Therefore, experimental validation is crucial.
Q4: What are the most common formulation strategies to improve the solubility of poorly soluble PROTACs?
A4: Amorphous solid dispersions (ASDs) are a widely used and effective technique to enhance the solubility of poorly soluble drugs, including PROTACs.[2][6][7] This method involves dispersing the PROTAC in a polymer matrix. Other strategies include the use of coamorphous formulations, self-emulsifying drug delivery systems (SEDDS), and the addition of wetting agents or surfactants.[8]
Q5: How do I select the right polymer for my amorphous solid dispersion (ASD)?
A5: Polymer selection is a critical step in developing a successful ASD formulation. The choice of polymer depends on the physicochemical properties of your specific PROTAC. Screening a panel of polymers, such as HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate) and Eudragit® series, is recommended to identify the one that provides the best solubility enhancement and physical stability.[6][7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with SMARCA-BD ligand 1 PROTACs and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| PROTAC precipitates out of solution during in vitro assays. | - Low intrinsic solubility in the assay buffer.- Compound concentration exceeds its solubility limit.- Instability of the compound in the assay medium. | - Determine the solubility of your PROTAC in the specific assay buffer.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the organic solvent in the assay is low and does not affect the assay performance.- Consider using a formulation approach, such as an ASD, to increase the apparent solubility.- Evaluate the chemical stability of your PROTAC under the assay conditions. |
| Inconsistent results in cell-based assays. | - Poor solubility leading to variable compound exposure.- Compound crashing out of the cell culture medium. | - Visually inspect the cell culture medium for any signs of precipitation after adding the PROTAC.- Reduce the final concentration of the PROTAC in the assay.- Prepare a fresh dilution series for each experiment from a well-dissolved stock solution.- Consider pre-complexing the PROTAC with a solubilizing agent, but ensure the agent itself does not interfere with the assay. |
| Low oral bioavailability in animal studies. | - Poor aqueous solubility limiting dissolution in the gastrointestinal tract.- Low permeability.- High efflux ratio. | - Improve the aqueous solubility through formulation strategies like ASDs or SEDDS.[6][9]- Investigate the permeability of your PROTAC using in vitro models (e.g., Caco-2 assays).- Modify the linker or other components of the PROTAC to improve its physicochemical properties. For example, incorporating a branched linker has been shown to reduce efflux and improve oral bioavailability in a SMARCA2 degrader.[9] |
| Amorphous solid dispersion (ASD) does not improve solubility. | - Incompatible polymer.- Incorrect drug loading.- Inefficient preparation method. | - Screen a variety of polymers to find a suitable one for your PROTAC.[6][7]- Optimize the drug loading percentage in the ASD.- Ensure the chosen preparation method (e.g., spray drying, hot-melt extrusion, or solvent evaporation) results in a homogenous amorphous dispersion. |
Quantitative Data Summary
The following tables summarize key physicochemical properties of the SMARCA-BD ligand 1 and solubility data for its dihydrochloride (B599025) salt. This information can serve as a baseline for your own experimental work.
Table 1: Physicochemical Properties of SMARCA-BD Ligand 1
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇N₅O | [10] |
| Molecular Weight | 271.32 g/mol | [10] |
| XLogP3 | 0.3 | [10] |
| Hydrogen Bond Donor Count | 3 | [10] |
| Hydrogen Bond Acceptor Count | 6 | [10] |
| Rotatable Bond Count | 2 | [10] |
Table 2: Solubility of SMARCA-BD Ligand 1 for PROTAC Dihydrochloride
| Solvent | Solubility | Method | Reference |
| DMSO | 2.7 mg/mL (7.84 mM) | Ultrasonic and warming to 60°C | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and improve the solubility of your SMARCA-BD ligand 1 PROTACs.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Assessment
Objective: To determine the thermodynamic solubility of a SMARCA-BD ligand 1 PROTAC in a specific buffer.
Materials:
-
SMARCA-BD ligand 1 PROTAC
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the PROTAC to a known volume of the buffer in a sealed vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved PROTAC in the supernatant using a validated analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry).
-
Express the solubility in units such as mg/mL or µM.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a SMARCA-BD ligand 1 PROTAC to enhance its aqueous solubility.
Materials:
-
SMARCA-BD ligand 1 PROTAC
-
Selected polymer (e.g., HPMCAS)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture) that dissolves both the PROTAC and the polymer
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Calculate the required amounts of the PROTAC and the polymer for the desired drug loading (e.g., 10%, 20% w/w).
-
Dissolve both the PROTAC and the polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Ensure complete dissolution of both components to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a suitable temperature.
-
Further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD for at least 24 hours to remove any residual solvent.
-
Gently grind the dried ASD into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Characterize the prepared ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
Visualizations
The following diagrams illustrate key concepts and workflows related to SMARCA-BD ligand 1 PROTACs.
Caption: Mechanism of SMARCA protein degradation by a SMARCA-BD ligand 1 PROTAC.
Caption: Workflow for addressing solubility issues of SMARCA-BD ligand 1 PROTACs.
References
- 1. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C14H17N5O | CID 137045944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
How to optimize the potency and selectivity of SMARCA-BD ligand 1 PROTACs
Welcome to the technical support center for the optimization of SMARCA-BD ligand 1 PROTACs. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of SMARCA-BD ligand 1 PROTACs, offering systematic approaches to identify and resolve them.
| Problem | Potential Cause | Recommended Action |
| No or Poor Target Degradation | 1. Inefficient Ternary Complex Formation: The PROTAC may not effectively bring together the SMARCA protein and the E3 ligase. | - Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or in-cell assays like NanoBRET to confirm and quantify the formation of the SMARCA-PROTAC-E3 ligase complex.[1] - Optimize Linker: Systematically vary the linker length, composition, and attachment points. For SMARCA2/4, shorter linkers have shown success.[1] Introducing rigidity (e.g., a phenyl group) can also improve ternary complex stability.[2][3] |
| 2. Low Cell Permeability: The PROTAC may not be efficiently entering the cells due to its physicochemical properties. | - Evaluate Physicochemical Properties: Assess the PROTAC's solubility, lipophilicity, and molecular weight. - Perform Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure cell permeability.[4] | |
| 3. Insufficient E3 Ligase Expression: The chosen cell line may have low endogenous levels of the recruited E3 ligase (e.g., VHL or CRBN). | - Quantify E3 Ligase Levels: Use Western blotting or qPCR to determine the expression levels of the relevant E3 ligase in your cell line. - Select Appropriate Cell Line: Choose a cell line with higher expression of the desired E3 ligase. | |
| 4. "Hook Effect": At high concentrations, the PROTAC can form binary complexes (PROTAC-SMARCA or PROTAC-E3 ligase) that do not lead to degradation. | - Perform a Full Dose-Response Curve: Test a wide range of PROTAC concentrations, including lower nanomolar ranges, to identify the optimal concentration for degradation and observe any potential hook effect.[5] | |
| Lack of Selectivity (Degradation of both SMARCA2 and SMARCA4) | 1. High Homology Between SMARCA2 and SMARCA4: The bromodomains of SMARCA2 and SMARCA4 are highly conserved, making selective targeting challenging. | - Exploit Non-Conserved Residues: Design the PROTAC to induce new protein-protein interactions with non-conserved amino acids. For example, a PROTAC was designed to interact with Gln1469 in SMARCA2, a residue not present in SMARCA4, leading to selective degradation.[1] - Structure-Guided Design: Utilize ternary complex crystal structures to rationally design linkers and warheads that favor binding to one paralog over the other.[1][2] |
| 2. Suboptimal Linker Design: The linker may not be providing the correct geometry for selective ternary complex formation. | - Systematic Linker Modification: Experiment with different linker lengths, rigidities, and attachment points to fine-tune the orientation of the target and E3 ligase.[6][7][] | |
| 3. Inappropriate E3 Ligase Choice: The selected E3 ligase may not be optimal for achieving selectivity for the desired SMARCA paralog. | - Test Different E3 Ligase Ligands: If possible, synthesize PROTACs that recruit different E3 ligases (e.g., VHL vs. CRBN) to assess the impact on selectivity.[9][10] The choice of E3 ligase can influence which targets are degraded, even with a non-selective warhead.[1] | |
| High Dmax (Incomplete Degradation) | 1. Rapid Protein Synthesis: The rate of new SMARCA protein synthesis may be competing with the rate of degradation. | - Conduct Time-Course Experiments: Measure degradation at multiple time points to understand the kinetics. Shorter treatment times may reveal more significant degradation before new protein synthesis compensates.[5] |
| 2. Suboptimal Ternary Complex Stability: The ternary complex may be too transient to allow for efficient ubiquitination. | - Enhance Ternary Complex Stability: Modify the linker to create favorable interactions with the E3 ligase, such as π-stacking with tyrosine residues (e.g., Y98 of VHL).[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for achieving selectivity between SMARCA2 and SMARCA4 with a PROTAC?
A1: While the warhead of the PROTAC binds to the highly homologous bromodomains of both SMARCA2 and SMARCA4, selectivity is primarily achieved through the formation of a productive ternary complex.[1][11][12] This can be accomplished by designing the PROTAC to induce specific protein-protein interactions between the target protein and the E3 ligase that are favorable for one paralog over the other.[1] For instance, a successful strategy has been to design a linker that facilitates an interaction with a non-conserved amino acid residue in SMARCA2.[1]
Q2: How important is the linker in optimizing SMARCA PROTACs?
A2: The linker is a critical determinant of a PROTAC's potency and selectivity.[6][7] Its length, rigidity, and chemical composition dictate the geometry of the ternary complex. For SMARCA2/4 PROTACs, linker optimization has been shown to be crucial for achieving high selectivity.[1][3] A systematic exploration of different linkers is often necessary to find the optimal design.[]
Q3: Which E3 ligase should I recruit for my SMARCA PROTAC?
A3: The most commonly used E3 ligases in PROTAC design are VHL and Cereblon (CRBN).[10] For SMARCA2/4 PROTACs, VHL has been successfully used to achieve selectivity.[1][13] The choice of E3 ligase can significantly impact the degradation profile, and in some cases, switching the E3 ligase can alter the selectivity of a PROTAC with a promiscuous warhead.[1] Therefore, it may be beneficial to test PROTACs that recruit different E3 ligases.
Q4: My SMARCA-BD ligand 1 PROTAC shows good binding to SMARCA2 but poor degradation. What should I investigate first?
A4: If you have confirmed target engagement, the next critical step to investigate is the formation of a stable and productive ternary complex.[4] Utilize biophysical or in-cell assays to assess the formation and stability of the SMARCA2-PROTAC-E3 ligase complex. If ternary complex formation is weak or absent, focus on optimizing the linker to improve the cooperativity of the complex.
Q5: Can I target a non-functional domain of SMARCA proteins for degradation?
A5: Yes, a key advantage of PROTACs is their ability to induce degradation of the entire protein by targeting a non-functional domain. For SMARCA2/4, PROTACs have been successfully developed by targeting the bromodomain, even though inhibition of the bromodomain alone does not yield the desired anti-proliferative effects.[1] This approach is particularly useful for proteins whose enzymatic activity is difficult to inhibit with traditional small molecules.
Quantitative Data Summary
The following table summarizes key data from published studies on selective SMARCA2 PROTACs.
| PROTAC | Target(s) | E3 Ligase | DC50 (SMARCA2) | Dmax (SMARCA2) | Selectivity (SMARCA2 vs. SMARCA4) | Key Features |
| ACBI1 | SMARCA2/4 | VHL | - | >90% | Dual Degrader | Potent dual degrader, replicates SMARCA2 RNAi phenotype.[1] |
| ACBI2 | SMARCA2 | VHL | Nanomolar range | >90% | ~30-fold | Orally bioavailable, achieves tumor stasis in vivo.[1][13] |
| A947 | SMARCA2 | VHL | Sub-nanomolar | >95% | ~30-fold | Highly potent, achieves tumor stasis in vivo.[1][14][15][16] |
| Compound 5 | SMARCA2 | VHL | 78 nM | 46% | Complete sparing of SMARCA4 | Demonstrates that selectivity can be achieved, though with moderate potency.[13] |
Experimental Protocols
Protocol 1: Western Blot for SMARCA Degradation
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Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin, or HDAC1) overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify band intensities using densitometry software and normalize to the loading control to determine DC50 and Dmax values.[5]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or the SMARCA protein overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against SMARCA2/4 and the E3 ligase to confirm the presence of the ternary complex.[4]
Visualizations
Caption: Mechanism of SMARCA protein degradation induced by a PROTAC.
Caption: A logical workflow for troubleshooting poor PROTAC performance.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) A two-faced selectivity solution to target SMARCA2 for cancer therapy (2023) | John D. Harling | 6 Citations [scispace.com]
- 13. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
Investigating off-target effects of SMARCA-BD ligand 1 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SMARCA-BD ligand 1 PROTACs. The information is designed to address common experimental challenges and provide detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects observed with SMARCA-BD ligand 1 PROTACs?
A1: Off-target effects with these PROTACs can be broadly categorized into two types:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended SMARCA2/4 targets. This can occur if other proteins share structural similarities in the ligand-binding domain or if the ternary complex forms non-selectively with other proteins. For example, PBRM1, another bromodomain-containing protein within the SWI/SNF complex, is a known off-target for some SMARCA2/4 degraders.[1][2]
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Degradation-independent off-targets: The PROTAC molecule itself can exert pharmacological effects independent of its protein degradation activity. These effects can be caused by the SMARCA-binding "warhead" or the E3 ligase-recruiting ligand having their own biological activities.
Q2: I am not observing any degradation of my target protein. What are the common causes and troubleshooting steps?
A2: Lack of target degradation is a common issue. Here are several potential causes and solutions:
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Suboptimal PROTAC Concentration: The concentration of the PROTAC may be too low for effective ternary complex formation or too high, leading to the "hook effect" where binary complexes are favored over the productive ternary complex.
-
Troubleshooting: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation.[3]
-
-
Incorrect Incubation Time: The incubation time may be insufficient for the degradation machinery to act.
-
Troubleshooting: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation period.[3]
-
-
Poor Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
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Low E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC may not be sufficiently expressed in your cell line of interest.
-
Troubleshooting: Verify the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your cell model by Western blot or qPCR.
-
Q3: My experimental results are inconsistent. What are some common sources of variability?
A3: Inconsistent results can arise from several factors related to experimental conditions:
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Cell Culture Conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency.
-
Troubleshooting: Standardize your cell culture protocols. Use cells within a defined passage number range and maintain consistent seeding densities.[3]
-
-
PROTAC Stability: The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.
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Troubleshooting: Assess the stability of your PROTAC in your specific cell culture medium over the experimental time course.
-
-
Reagent Quality: Ensure the quality and consistency of all reagents, including antibodies and detection substrates.
Q4: I'm observing cellular toxicity that doesn't seem to correlate with the level of SMARCA2/4 degradation. What could be the cause?
A4: Toxicity that is independent of on-target degradation can stem from several off-target effects:
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Off-target Protein Degradation: The PROTAC may be degrading other essential proteins. A proteomics-based off-target analysis can help identify such proteins.
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Warhead-Related Toxicity: The SMARCA-binding component of the PROTAC may have inhibitory effects on other proteins.
-
E3 Ligase Ligand-Related Effects: The molecule used to recruit the E3 ligase (e.g., thalidomide (B1683933) derivatives for Cereblon or VHL ligands) can have its own intrinsic biological activities.
Troubleshooting Guides
Problem: High background or non-specific bands in Western blot analysis.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the primary antibody for specificity to the target protein. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubation. |
| Blocking Inefficiency | Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time. |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to determine the optimal dilution. |
Problem: "Hook Effect" observed in dose-response experiments.
| Possible Cause | Troubleshooting Step |
| Excessive PROTAC Concentration | At high concentrations, PROTACs can form binary complexes with the target or E3 ligase, inhibiting the formation of the productive ternary complex.[3] |
| Perform a wider dose-response curve, including lower concentrations, to identify the optimal range for degradation.[3] | |
| Use biophysical assays like TR-FRET or SPR to measure ternary complex formation at different PROTAC concentrations.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized SMARCA-BD ligand 1 PROTACs.
Table 1: Degradation Potency and Selectivity of SMARCA PROTACs
| PROTAC | Target(s) | DC50 | Dmax | Cell Line | Reference |
| ACBI1 | SMARCA2 | 6 nM | >90% | MV-4-11 | [2][6] |
| SMARCA4 | 11 nM | >90% | MV-4-11 | [2][6] | |
| PBRM1 | 32 nM | >90% | MV-4-11 | [2][6] | |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | [1][7] |
| SMARCA4 | 1.1 nM | 92% | SW1573 | [8] | |
| PROTAC SMARCA2/4-degrader-18 | SMARCA2 | < 100 nM | Not Specified | A549 | [9] |
| SMARCA4 | < 100 nM | Not Specified | MV411 | [9] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Table 2: Binding Affinities of SMARCA PROTACs and Ligands
| Compound | Target | Assay | Kd (nM) | Reference |
| A947 | SMARCA2 Bromodomain | Displacement Assay | 93 | [1][7] |
| SMARCA4 Bromodomain | Displacement Assay | 65 | [1][7] | |
| PFI-3 | SMARCA4 Bromodomain | Isothermal Titration Calorimetry (ITC) | 89 | [10] |
| SMARCA2 Bromodomain | BROMOScan | 55 | [10] | |
| SMARCA4 Bromodomain | BROMOScan | 110 | [10] |
Kd: Dissociation constant.
Experimental Protocols
Proteomics-based Off-target Profiling
This protocol outlines a general workflow for identifying off-target proteins of SMARCA-BD ligand 1 PROTACs using mass spectrometry.
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Cell Culture and Treatment:
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Plate cells (e.g., a relevant cancer cell line) and allow them to adhere.
-
Treat cells with the PROTAC at various concentrations and for different time points.
-
Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).
-
-
Cell Lysis and Protein Extraction:
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Harvest cells and wash with ice-cold PBS.
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Lyse the cells in a buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration using a BCA assay.[11]
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[12]
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[13]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins across the different treatment conditions.
-
Proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are potential off-targets.
-
Western Blot for PROTAC-Induced Degradation
This protocol details the steps for quantifying target protein degradation via Western blot.
-
Cell Treatment:
-
Plate cells and treat with a range of PROTAC concentrations for a predetermined time. Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein (e.g., SMARCA2 or SMARCA4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or HDAC1) to normalize protein levels.[1]
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[3]
-
NanoBRET™ Target Engagement Assay
This assay measures the engagement of the PROTAC with its target in live cells.
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein (e.g., SMARCA2) fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the NanoBRET™ tracer and the test PROTAC at various concentrations.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A decrease in the BRET signal with increasing PROTAC concentration indicates target engagement.
-
Visualizations
Caption: Mechanism of action for SMARCA-BD ligand 1 PROTACs.
Caption: Experimental workflow for identifying off-target proteins.
Caption: Troubleshooting logic for lack of target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selvita.com [selvita.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. PROTAC SMARCA2/4-degrader-18 | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: SMARCA-BD Ligand 1 PROTAC Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SMARCA-BD ligand 1 PROTACs for the targeted degradation of SMARCA2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a SMARCA-BD ligand 1 PROTAC?
A SMARCA-BD ligand 1 PROTAC is a heterobifunctional molecule designed to induce the selective degradation of the SMARCA2 protein, a component of the BAF chromatin remodeling complex.[1][2][3][4] It functions by simultaneously binding to the bromodomain of SMARCA2 and an E3 ubiquitin ligase.[1][2] This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[5][6]
Q2: What are the key parameters to measure the effectiveness of a SMARCA-BD ligand 1 PROTAC?
The efficacy of a PROTAC is primarily assessed by two parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein (SMARCA2).[7]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.[7]
Additionally, the half-maximal inhibitory concentration (IC50) for cell viability is crucial to assess the therapeutic window of the PROTAC.[8]
Q3: What are appropriate negative controls for my SMARCA-BD ligand 1 PROTAC experiments?
To ensure that the observed effects are due to the specific degradation of SMARCA2, it is important to include proper negative controls. An essential control is an inactive epimer of the PROTAC that cannot bind to the E3 ligase, thus preventing the formation of a productive ternary complex.[9][10] This helps to confirm that the degradation is dependent on the recruitment of the E3 ligase.[9] A vehicle-only control (e.g., DMSO) should also be included in all experiments.[11]
Troubleshooting Guide
Problem 1: No or weak degradation of SMARCA2 is observed.
This is a common issue in PROTAC experiments and can stem from several factors.[12][13]
// Nodes Start [label="No SMARCA2 Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConcentration [label="Optimize PROTAC \nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTime [label="Optimize Incubation \nTime", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPermeability [label="Assess Cell \nPermeability", fillcolor="#FBBC05", fontcolor="#202124"]; CheckE3Ligase [label="Verify E3 Ligase \nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTernaryComplex [label="Confirm Ternary \nComplex Formation", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionConcentration [label="Perform wide dose-response\n(0.1 nM to 10 µM)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionTime [label="Perform time-course\n(e.g., 2-48 hours)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionPermeability [label="Modify linker or\nuse prodrug strategy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionE3Ligase [label="Select cell line with high\nE3 ligase expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionTernaryComplex [label="Perform Co-IP or\nTR-FRET assay", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckConcentration [label="Possible Cause"]; Start -> CheckTime [label="Possible Cause"]; Start -> CheckPermeability [label="Possible Cause"]; Start -> CheckE3Ligase [label="Possible Cause"]; Start -> CheckTernaryComplex [label="Possible Cause"];
CheckConcentration -> SolutionConcentration [label="Solution"]; CheckTime -> SolutionTime [label="Solution"]; CheckPermeability -> SolutionPermeability [label="Solution"]; CheckE3Ligase -> SolutionE3Ligase [label="Solution"]; CheckTernaryComplex -> SolutionTernaryComplex [label="Solution"]; }
Caption: Troubleshooting workflow for lack of SMARCA2 degradation.| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation and identify a potential "hook effect".[7][13] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal incubation period for maximal SMARCA2 degradation.[7] |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[12][14] Consider modifying the linker to improve physicochemical properties or using cellular uptake assays.[12][15] |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC.[16] Verify the expression level of the relevant E3 ligase (e.g., VHL or Cereblon) via Western Blot or qPCR.[7] |
| Inefficient Ternary Complex Formation | The PROTAC may bind to SMARCA2 and the E3 ligase individually but fail to form a stable ternary complex.[12] Confirm ternary complex formation using biophysical assays like co-immunoprecipitation (Co-IP) or TR-FRET.[12][17] |
| Lack of Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for ubiquitination. Perform an in-cell ubiquitination assay to determine if SMARCA2 is being ubiquitinated.[12] |
Problem 2: The "Hook Effect" is observed.
The "hook effect" is a phenomenon where increasing the PROTAC concentration beyond an optimal point leads to a decrease in degradation efficiency.[12][13] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either SMARCA2 or the E3 ligase, rather than the productive ternary complex required for degradation.[9][16]
| Troubleshooting Steps | Description |
| Perform a Wide Dose-Response Curve | Test the PROTAC over a broad concentration range to observe the characteristic bell-shaped curve of the hook effect.[12][16] |
| Use Lower Concentrations | Operate at the optimal concentration range identified from the dose-response curve to achieve maximal degradation.[12] |
| Enhance Ternary Complex Cooperativity | If redesigning the PROTAC is an option, focus on modifications that promote positive cooperativity in ternary complex formation to stabilize it over binary complexes.[12] |
Problem 3: High cell toxicity is observed.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentration | Determine the IC50 for cell viability using an assay like MTT or CellTiter-Glo and use concentrations well below this value for degradation experiments.[9] |
| Off-Target Effects | The PROTAC may be degrading other essential proteins.[12] Use quantitative proteomics to get a global view of protein level changes upon PROTAC treatment.[12] If off-targets are identified, consider optimizing the SMARCA2-binding warhead or modifying the linker to improve selectivity.[12] |
| Solvent Toxicity | Ensure the concentration of the solvent (e.g., DMSO) is not toxic to the cells.[9] |
Problem 4: Inconsistent degradation results.
| Possible Cause | Troubleshooting Steps |
| Variable Cell Culture Conditions | Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system.[12] Standardize cell culture conditions, use cells within a defined passage number range, and ensure consistent seeding densities.[12] |
| PROTAC Instability | The PROTAC compound may be unstable in the cell culture medium. Assess the stability of your PROTAC in the medium over the time course of your experiment.[12] |
Representative Quantitative Data
The following tables summarize hypothetical, yet representative, quantitative data for a SMARCA-BD ligand 1 PROTAC based on typical results for similar compounds.
Table 1: Representative Degradation Profile of a SMARCA-BD Ligand 1 PROTAC
| Cell Line | DC50 (nM) | Dmax (%) | Time (hours) |
| Cancer Cell Line A | 25 | >90 | 24 |
| Cancer Cell Line B | 50 | >85 | 24 |
Table 2: Representative Cell Viability Data of a SMARCA-BD Ligand 1 PROTAC
| Cell Line | IC50 (nM) | Time (hours) |
| Cancer Cell Line A | 250 | 72 |
| Cancer Cell Line B | 400 | 72 |
Key Experimental Protocols
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// Edges Start -> CellCulture; CellCulture -> Treatment; Treatment -> EndpointAssays; EndpointAssays -> WesternBlot; EndpointAssays -> ViabilityAssay; EndpointAssays -> CoIP; WesternBlot -> DataAnalysis; ViabilityAssay -> DataAnalysis; CoIP -> DataAnalysis; DataAnalysis -> Conclusion; }
Caption: General experimental workflow for assessing PROTAC efficacy.Protocol 1: Western Blot for SMARCA2 Degradation
This protocol outlines the steps for analyzing SMARCA2 protein levels via Western blot following PROTAC treatment.[11][18]
Materials:
-
Appropriate cancer cell line expressing SMARCA2
-
SMARCA-BD ligand 1 PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[18] Allow cells to adhere overnight. Treat cells with varying concentrations of the SMARCA-BD ligand 1 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[7][18] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer.[11] Scrape the cells and collect the lysate.[11] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18] Load equal amounts of protein onto an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.[18] Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Wash the membrane again with TBST.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal.[18] Quantify the band intensities and normalize the SMARCA2 signal to the loading control.[18]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[19]
Materials:
-
Cells seeded in a white, flat-bottom 96-well plate
-
SMARCA-BD ligand 1 PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.[19] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.[19]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[19]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[19] Add 100 µL of CellTiter-Glo® reagent to each well.[19]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Measurement: Measure the luminescence using a luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control.[8]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.[20]
Materials:
-
Treated and untreated cell lysates
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. It is advisable to pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2 hours to prevent the degradation of the complex.[20] Treat cells with the PROTAC or DMSO for 4-6 hours.[20]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[20]
-
Pre-clearing the Lysate: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[20]
-
Immunoprecipitation: Add the anti-E3 ligase antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C on a rotator.[20]
-
Capture Immune Complex: Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.[20]
-
Washing: Pellet the beads and wash them three times with ice-cold wash buffer to remove non-specific binders.[20]
-
Elution and Analysis: Elute the bound proteins by adding Laemmli sample buffer and boiling. Analyze the eluates by Western blot using an anti-SMARCA2 antibody. An increased SMARCA2 signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Signaling Pathway Diagram
// Nodes PROTAC [label="SMARCA-BD\nLigand 1 PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; SMARCA2 [label="SMARCA2 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3Ligase [label="E3 Ubiquitin Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; TernaryComplex [label="Ternary Complex\n(SMARCA2-PROTAC-E3)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_SMARCA2 [label="Ub-SMARCA2", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptides [label="Peptides", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PROTAC -> TernaryComplex [label="binds"]; SMARCA2 -> TernaryComplex [label="binds"]; E3Ligase -> TernaryComplex [label="binds"]; TernaryComplex -> Ubiquitination [label="facilitates"]; Ubiquitination -> Ub_SMARCA2 [label="results in"]; Ub_SMARCA2 -> Proteasome [label="targeted by"]; Proteasome -> Degradation [label="mediates"]; Degradation -> Peptides; }
Caption: PROTAC-mediated degradation of SMARCA2.References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMARCA-BD ligand 1 for Protac | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Bioavailability of SMARCA-BD Ligand 1 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of SMARCA-BD (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member-BD ligand 1) PROTACs.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability of SMARCA-BD Ligand 1 PROTAC
Question: My SMARCA-BD Ligand 1 PROTAC shows low oral bioavailability in preclinical models. What are the potential causes and how can I troubleshoot this?
Answer: Low oral bioavailability is a frequent challenge for PROTACs due to their high molecular weight and complex physicochemical properties, often placing them "beyond the Rule of Five".[1][2] Key factors contributing to this issue include poor aqueous solubility, low intestinal permeability, and high first-pass metabolism.[3] Here’s a step-by-step guide to address this:
Step 1: Assess Physicochemical Properties
-
Solubility: Determine the aqueous solubility of your PROTAC. Low solubility in gastrointestinal fluids is a primary barrier to absorption.
-
Permeability: Evaluate the intestinal permeability. High molecular weight, a large polar surface area, and numerous rotatable bonds can hinder the molecule's ability to cross the intestinal epithelium.
Step 2: Formulation Strategies
If solubility is a limiting factor, consider the following formulation approaches:
-
Amorphous Solid Dispersions (ASDs): Techniques like spray drying or hot-melt extrusion can create higher-energy amorphous forms of the PROTAC dispersed in a polymer, which can improve dissolution rates.[4][5]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can enhance solubility and utilize lipid absorption pathways.[4]
-
Particle Size Reduction: Nanomilling increases the surface area of the drug particles, potentially improving dissolution.
Step 3: Medicinal Chemistry Approaches
To enhance intrinsic permeability and metabolic stability, explore these molecular modifications:
-
Linker Optimization: The linker plays a crucial role in a PROTAC's properties.
-
Rigid vs. Flexible Linkers: Replacing flexible PEG or alkyl linkers with more rigid structures, such as those containing heterocyclic rings (e.g., piperidinyl-piperazine or piperazine), can improve aqueous solubility and cell permeability.[6]
-
Branched Linkers: Introducing branching on the linker, as seen with the SMARCA2 degrader ACBI2, can induce a more compact, folded conformation. This may shield polar functionalities, reduce efflux, and improve oral bioavailability.[7]
-
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, leading to a more "ball-like" structure that is more favorable for membrane passage.
-
E3 Ligase Ligand Selection: The choice of E3 ligase ligand can impact the overall physicochemical properties of the PROTAC.
-
Prodrug Strategy: A prodrug approach, where a lipophilic group is added to the E3 ligase ligand (e.g., CRBN), can significantly increase bioavailability. This modification is designed to be cleaved in vivo to release the active PROTAC.[2]
Step 4: In Vivo Study Design
-
Co-administration with Food: The solubility of some PROTACs improves in biorelevant buffers that simulate fed-state intestinal fluid.[2] Clinical trials for PROTACs like ARV-110 and ARV-471 have specified administration with food.[2] Consider performing pharmacokinetic studies in both fasted and fed states.
Issue 2: High Metabolic Instability of SMARCA-BD Ligand 1 PROTAC
Question: My SMARCA-BD Ligand 1 PROTAC is rapidly cleared in vivo, suggesting high metabolic instability. How can I improve its metabolic stability?
Answer: High metabolic clearance, particularly first-pass metabolism in the gut and liver, can significantly reduce the systemic exposure of a PROTAC. Here are strategies to enhance metabolic stability:
Step 1: Identify Metabolic Hotspots
-
Microsomal Stability Assays: Incubate your PROTAC with liver microsomes to identify sites of metabolic modification.
-
CYP Inhibition Assays: Determine which cytochrome P450 enzymes are responsible for the metabolism of your PROTAC.
Step 2: Structural Modifications
-
Linker Modification: The linker is often a site of metabolic activity.
-
Introduce Heteroatoms: Incorporating nitrogen into aromatic rings or alkyl linkers can improve metabolic stability.
-
Cyclic Linkers: Using cyclic linkers can restrict conformational flexibility and block access of metabolic enzymes.
-
-
Blocking Metabolic Sites: Once metabolic hotspots are identified, modify these positions to prevent enzymatic degradation. This can involve:
-
Fluorination: Introduction of fluorine atoms at metabolically labile positions.
-
Deuteration: Replacing hydrogen with deuterium (B1214612) at sites of oxidation to slow the rate of metabolism.
-
-
E3 Ligase Ligand Modification: While modifications to the target-binding ligand can affect potency, the E3 ligase ligand may offer more flexibility for modification to improve metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for designing a linker for a SMARCA-BD Ligand 1 PROTAC to achieve oral bioavailability?
A1: Recent successes with orally bioavailable SMARCA2 degraders suggest that rigid, heterocyclic ring-based linkers are a promising starting point.[6][10] For example, the orally bioavailable PROTACs YDR1 and YD54 utilize fluorophenyl-containing piperidinyl-piperazine or piperazine (B1678402) linkers.[6] It is also worth exploring branched aliphatic linkers, which were successfully employed in the VHL-based SMARCA2 degrader ACBI2 to improve oral bioavailability.[7]
Q2: Which E3 ligase, CRBN or VHL, is more suitable for developing orally bioavailable SMARCA-BD Ligand 1 PROTACs?
A2: Historically, CRBN-based PROTACs have been more successful in achieving oral bioavailability due to their generally lower molecular weight.[2] The clinically advanced oral PROTACs ARV-110 and ARV-471 are both CRBN-based.[2] However, recent studies have demonstrated the feasibility of developing orally bioavailable VHL-recruiting PROTACs, such as ACBI2, for SMARCA2 degradation.[7][8][9] Therefore, while CRBN may be a more conventional choice, VHL should not be discounted, and the optimal choice may depend on the specific SMARCA-BD ligand and linker combination.
Q3: What are the key pharmacokinetic parameters I should be measuring to assess the oral bioavailability of my SMARCA-BD Ligand 1 PROTAC?
A3: To determine oral bioavailability (F%), you need to conduct pharmacokinetic studies with both intravenous (IV) and oral (PO) administration. The key parameters to measure are:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which the drug distributes into tissues.
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood after oral administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Q4: Are there any specific animal models that are more predictive of human oral absorption for PROTACs?
A4: While mice are commonly used in early pharmacokinetic studies, there is evidence to suggest that rats may be less permissive to PROTAC absorption and therefore, may provide a more stringent and potentially more predictive model for human oral absorption.[11][12] It is advisable to profile promising candidates in multiple species to better understand their pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for recently developed orally bioavailable SMARCA2 PROTACs.
Table 1: In Vitro Degradation Potency of Orally Bioavailable SMARCA2 PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |
| YDR1 | CRBN | H1792 | 69 | 87 | 24 | [6] |
| H1792 | 60 | 94 | 48 | [6] | ||
| YD54 | CRBN | H1792 | 8.1 | 98.9 | 24 | [6] |
| H1792 | 16 | 99.2 | 48 | [6] | ||
| ACBI2 | VHL | RKO | 1 | >95 | 24 | [7] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation
Table 2: In Vivo Pharmacokinetic Parameters of Orally Bioavailable SMARCA2 PROTACs in Mice
| PROTAC | Dose (mg/kg) | Route | t1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) | Reference |
| YDR1 | 25 | PO | >24 | - | - | - | [6] |
| YD54 | 25 | PO | 6 | - | - | - | [6] |
| ACBI2 | 30 | PO | - | - | - | 22 | [9] |
t1/2: Half-life; Cmax: Maximum concentration; AUC: Area under the curve; F (%): Oral bioavailability. Note: "-" indicates data not reported in the cited source.
Experimental Protocols
Protocol 1: In Vitro PROTAC-Mediated Protein Degradation Assay
Purpose: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of a PROTAC.
Methodology:
-
Cell Culture: Plate cells (e.g., H1792 lung cancer cells) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target protein (e.g., SMARCA2), a related off-target (e.g., SMARCA4), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the DMSO control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic model to determine the DC50 and Dmax values.
-
Protocol 2: Pharmacokinetic Study in Mice
Purpose: To determine the pharmacokinetic parameters and oral bioavailability of a PROTAC.
Methodology:
-
Animal Model: Use male BALB/c or other appropriate mouse strain (6-8 weeks old).
-
Formulation: Prepare the PROTAC in a suitable vehicle for both intravenous and oral administration (e.g., 10% HPβCD in 50% Ringer's solution for oral dosing).
-
Dosing:
-
Intravenous (IV) Group (n=3-5 mice): Administer the PROTAC via tail vein injection at a specific dose (e.g., 5 mg/kg).
-
Oral (PO) Group (n=3-5 mice): Administer the PROTAC by oral gavage at a specific dose (e.g., 30 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect the blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the PROTAC concentration in the plasma samples.
-
Prepare a standard curve of the PROTAC in blank plasma.
-
Process the plasma samples (e.g., by protein precipitation with acetonitrile) and analyze them using the LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (AUC, CL, Vd, t1/2, Cmax, Tmax) from the plasma concentration-time data.
-
Calculate the oral bioavailability (F%) using the formula provided in FAQ 3.
-
Visualizations
Caption: Experimental workflow for optimizing SMARCA-BD Ligand 1 PROTAC bioavailability.
Caption: Relationship between challenges and strategies for improving PROTAC bioavailability.
Caption: PROTAC-mediated degradation pathway of SMARCA2 protein.
References
- 1. researchgate.net [researchgate.net]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. SMARCA-BD ligand 1 for Protac | C14H17N5O | CID 137045944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing PROTAC Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and resistance mechanisms you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTACs in cancer cells?
A1: Acquired resistance to PROTACs can emerge through several molecular alterations within cancer cells. The most commonly observed mechanisms include:
-
Alterations in E3 Ligase Machinery : This is a predominant mechanism of resistance. Genomic alterations, such as mutations or downregulation of the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that the PROTAC is designed to recruit, can prevent the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby inhibiting protein degradation.[1][2][3] Resistance can also arise from mutations in other core components of the E3 ligase complex, such as CUL2 for VHL-based PROTACs.[3]
-
Target Protein Mutations : While less common than with traditional small molecule inhibitors, mutations in the target protein can occur.[4] These mutations may interfere with PROTAC binding, thus preventing the formation of a stable and productive ternary complex.
-
Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1) and ABCC1, can actively pump PROTACs out of the cell.[5][6][7][8][9][10] This reduces the intracellular concentration of the PROTAC, leading to decreased target degradation and subsequent resistance.
-
Upregulation of Target Protein Synthesis : Cancer cells may compensate for PROTAC-mediated degradation by increasing the rate of synthesis of the target protein, thereby maintaining protein levels sufficient for cell survival.
-
Activation of Compensatory Signaling Pathways : Cells can adapt to the degradation of a target protein by upregulating parallel or downstream signaling pathways that bypass the need for the targeted protein.
Q2: How can I determine if my cancer cell line has developed resistance to a specific PROTAC?
A2: The primary indicator of resistance is a diminished efficacy of the PROTAC. This can be experimentally verified through several approaches:
-
Increased IC50 or DC50 Values : A significant rightward shift in the dose-response curve, indicating a higher concentration of the PROTAC is required to achieve 50% inhibition of cell viability (IC50) or 50% degradation of the target protein (DC50). Resistant clones can exhibit a greater than 40-fold increase in IC50.[3]
-
Loss of Target Protein Degradation : At previously effective concentrations, the PROTAC no longer induces degradation of the target protein. This can be confirmed by Western blotting or mass spectrometry.
-
Phenotypic Reversal : A lack of the expected biological consequence of target degradation, such as the resumption of cell proliferation or tumor growth in the presence of the PROTAC.
Q3: What are some strategies to overcome or circumvent PROTAC resistance?
A3: Several strategies can be employed to address PROTAC resistance:
-
Switching E3 Ligase : If resistance is due to alterations in the recruited E3 ligase (e.g., CRBN), using a PROTAC that hijacks a different E3 ligase (e.g., VHL) can restore degradation activity.
-
Combination Therapies :
-
MDR1 Inhibitors : Co-administration of an MDR1 inhibitor, such as lapatinib, can resensitize resistant cells by preventing the efflux of the PROTAC.[5][6][7][8]
-
Inhibitors of Compensatory Pathways : If resistance is mediated by the activation of bypass signaling pathways, combining the PROTAC with an inhibitor of a key node in that pathway can be effective.
-
-
Alternative Degradation Modalities : For resistance mechanisms that are difficult to overcome with traditional PROTACs, exploring other targeted protein degradation technologies may be beneficial:
-
Lysosome-Targeting Chimeras (LYTACs) : These molecules direct extracellular and membrane proteins to the lysosome for degradation.
-
Autophagy-Targeting Chimeras (AUTACs) : These induce the degradation of cytosolic components through the autophagy pathway.
-
Troubleshooting Guides
This section provides solutions to common issues encountered during PROTAC experiments.
Problem 1: My PROTAC is not causing degradation of the target protein.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane. Modify the linker to improve physicochemical properties or consider using cell lines with higher permeability. |
| Low E3 Ligase Expression | Ensure the chosen cell line expresses sufficient levels of the required E3 ligase (e.g., CRBN, VHL). Verify expression levels via Western blot or qPCR. |
| Inefficient Ternary Complex Formation | The linker length or composition may not be optimal for the formation of a stable ternary complex. Test a panel of PROTACs with varying linkers. Biophysical assays like TR-FRET or co-immunoprecipitation can confirm ternary complex formation. |
| PROTAC Instability | The PROTAC may be unstable in the cell culture medium. Assess the stability of the compound over the time course of your experiment using methods like LC-MS. |
| Target Protein Characteristics | The target protein may have a very high synthesis rate or be localized in a cellular compartment inaccessible to the PROTAC or the proteasome. |
Problem 2: I am observing a "hook effect" with my PROTAC.
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
| Troubleshooting Step | Action |
| Perform a Wide Dose-Response Curve | Test the PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect. |
| Test Lower Concentrations | Focus on the lower concentration range (nanomolar to low micromolar) to find the "sweet spot" for maximal degradation. |
| Enhance Ternary Complex Cooperativity | If designing new PROTACs, consider modifications that promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary ones. |
| Biophysical Confirmation | Use biophysical assays (e.g., TR-FRET, SPR, or ITC) to measure the formation and stability of the ternary complex at different PROTAC concentrations to understand the relationship between complex formation and the observed degradation profile. |
Data Presentation: Quantitative Analysis of PROTAC Resistance
The following tables summarize quantitative data related to PROTAC resistance from various studies.
Table 1: Fold Change in IC50 Values in PROTAC-Resistant Cell Lines
| Cell Line | PROTAC | Target | Recruited E3 Ligase | Fold Change in IC50 | Reference |
| OVCAR8-O1R | ARV-771 | BET | VHL | >40 | [3] |
| OVCAR8-O3R | ARV-825 | BET | CRBN | >40 | [3] |
| MDA-MB-231-R | dBET6 | BET | CRBN | ~15 | [6] |
| SUM159-R | MZ1 | BET | VHL | ~10 | [7] |
Table 2: Alterations in E3 Ligase Machinery in PROTAC-Resistant Cells
| Cell Line | PROTAC | Recruited E3 Ligase | Alteration | Method of Detection | Reference |
| OVCAR8-O3R | ARV-825 | CRBN | Loss of CRBN gene (chromosomal deletion) | CNV plot, TaqMan CNV assay, qPCR, Western Blot | [3] |
| OVCAR8-O1R | ARV-771 | VHL | CUL2 loss (component of VHL E3 ligase complex) | qPCR, Western Blot | [3] |
Table 3: Impact of MDR1 Overexpression on PROTAC Efficacy
| Cell Line | PROTAC | Target | Observation | Method of Detection | Reference |
| A1847-dBET6-R | dBET6 | BET | Increased MDR1 protein levels | Proteomics, Western Blot | [6] |
| A1847-Thal-R | Thalidomide | (CRBN ligand) | Increased MDR1 protein levels | Proteomics, Western Blot | |
| SUM159-MZ1-R | MZ1 | BET | Increased MDR1 protein levels | Proteomics, Western Blot | [7] |
Experimental Protocols
Protocol 1: Generation of PROTAC-Resistant Cancer Cell Lines by Dose Escalation
This protocol describes a method for generating PROTAC-resistant cancer cell lines through continuous exposure to gradually increasing concentrations of the PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Culture flasks (T25, T75)
Procedure:
-
Determine the Initial IC50:
-
Seed cells in 96-well plates and treat with a range of PROTAC concentrations for 72 hours.
-
Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.
-
-
Initial Drug Exposure:
-
Culture the parental cell line in a T25 flask with complete medium containing the PROTAC at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).[1]
-
Maintain the cells in this concentration, changing the medium every 3-4 days, until the cell growth rate returns to a level similar to that of the untreated parental cells. This may take several passages.
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration, gradually increase the PROTAC concentration in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).[1]
-
At each new concentration, monitor the cells for signs of significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[1]
-
Continue this process of dose escalation over several months.
-
-
Characterization of Resistant Cells:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50 of the cultured cells.
-
Once a significant increase in the IC50 (e.g., >10-fold) is observed, the cell line is considered resistant.
-
Confirm resistance by assessing target protein degradation via Western blot at various PROTAC concentrations in both parental and resistant cell lines.
-
-
Stabilization and Banking of Resistant Cell Line:
-
Culture the resistant cell line in the presence of the final PROTAC concentration for several additional passages to ensure the stability of the resistant phenotype.
-
Freeze down multiple vials of the resistant cell line at an early passage number for future experiments.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the steps for analyzing the degradation of a target protein following PROTAC treatment.
Materials:
-
Parental and PROTAC-resistant cancer cell lines
-
PROTAC of interest
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to normalize for protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Overview of PROTAC action and key resistance mechanisms.
Experimental Workflow for Investigating PROTAC Resistance
Caption: A logical workflow for investigating and addressing PROTAC resistance.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efflux pump ABCC1/MRP1 constitutively restricts PROTAC sensitivity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing linker length for enhanced ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4][] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][4]
The length of the linker is a critical parameter because:
-
A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4][6][7]
-
A linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1][4][6][7]
Therefore, fine-tuning the linker length is a crucial step in designing a potent PROTAC.[1][3][4]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[3][] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.[3] Other linker types include those with rigid structures, such as piperazine (B1678402) or triazole rings, which can help to modulate the conformational flexibility of the PROTAC.[3][]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[3] For example, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[3][] The chemical nature of the linker can also impact the stability of the ternary complex itself.[8]
Q4: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help?
A4: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[1][7][9] This reduces degradation efficiency.[7] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable than the binary complexes and thus mitigating the hook effect.[7][9] Modifying linker flexibility, often by making it more rigid, can also pre-organize the PROTAC for more favorable ternary complex formation.[7]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development.[3] Here are several potential linker-related issues and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Even with good binary affinities, the linker may not have the correct length to facilitate a stable and productive ternary complex.[3][7] The spatial orientation of the target protein and E3 ligase is critical.[3] Solution: Synthesize and test a library of PROTACs with varying linker lengths. Even small changes can have a significant impact.[3] |
| Inefficient Ternary Complex Formation | The linker may not be promoting stable ternary complex formation.[9][10] Solution: Directly measure ternary complex formation and stability using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET.[3][9][10] This can provide insights into the cooperativity of your system. |
| Unfavorable Ternary Complex Conformation | A ternary complex may form, but the linker orients the target protein in a way that its lysine (B10760008) residues are not accessible for ubiquitination.[7][9] Solution: Modify the linker composition to alter rigidity or flexibility. Introducing more rigid or flexible elements can change the conformational dynamics and lead to a more productive complex.[3][8] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[7][10] Solution: Perform cellular target engagement assays (e.g., NanoBRET, CETSA) to confirm intracellular binding.[10] If engagement is low, modify the linker to improve properties like solubility and lipophilicity.[10] |
Problem 2: I am not observing any ubiquitination of my target protein, even though a ternary complex appears to be forming.
| Potential Cause | Troubleshooting Steps |
| Non-Productive Ternary Complex Conformation | The ternary complex may form, but its geometry is not conducive to ubiquitination by the E3 ligase.[9] Solution: Perform an in-vitro or in-cell ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this strongly suggests an issue with the ternary complex's conformation, necessitating linker redesign.[9] |
Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4] Empirical testing of a series of PROTACs with varying linker lengths is often necessary.
Table 1: Impact of Linker Length on Target Protein Degradation
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Key Findings |
| Estrogen Receptor α (ERα) | VHL | 16 | Both shorter and longer linkers resulted in significantly reduced degradation efficacy.[4][11] |
| p38α | Cereblon | 15-17 | This range was identified as the most effective for p38α degradation.[4] |
| CRBN (homo-PROTAC) | CRBN | 8 | A shorter PEG linker was optimal for the degradation of CRBN.[12] |
| PI3K/mTOR | VHL | C8 alkyl chain | Flexible linkers like PEG or alkyl chains showed superior degradation efficiency.[13] |
Note: The optimal linker length can vary based on the specific warhead, E3 ligase ligand, and attachment points.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the concentration-dependent degradation of a target protein by a PROTAC in a cellular context.[10][14]
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and then lyse them.[10]
-
Determine the protein concentration of the lysates.[10]
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a membrane.[10]
-
Block the membrane and then incubate with the primary antibodies against the target and loading control.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[10]
-
Wash the membrane again and add the chemiluminescent substrate.[10]
-
Image the blot and perform densitometry analysis to quantify the relative protein levels, normalizing to the loading control.[10][14]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To directly measure the formation and stability of the ternary complex.[3][6]
Materials:
-
SPR instrument and sensor chips
-
Immobilization reagents
-
Purified target protein, E3 ligase, and PROTAC
-
Running buffer
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[3]
-
Binary Interaction Analysis: First, inject the PROTAC over the sensor surface to measure its binary binding affinity to the immobilized protein.[3]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[3]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[3] This data can be used to determine the binding affinities and cooperativity of the complex.
Visualizations
Caption: The mechanism of action for a PROTAC, leading to target protein degradation.
Caption: A troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Experimental workflow for assessing ternary complex formation using SPR.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Mitigating the hook effect in PROTAC-induced degradation assays
Welcome to our technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common phenomenon in PROTAC-induced degradation assays that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC-induced degradation assays?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, where maximal degradation (Dmax) is observed at an optimal intermediate concentration, and the degradation efficiency diminishes at higher concentrations.[2][3]
Q2: What causes the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][4] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating stable binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent protein degradation.[4][6]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentrations does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[8] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[7] It is therefore crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation and detect the onset of the hook effect.[7]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end.[2]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to measure ternary complex formation at different PROTAC concentrations.[1] This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]
-
Problem 2: I am not observing any protein degradation at any of the tested concentrations.
-
Likely Cause: This could be due to an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentration range might have been too high and entirely within the hook effect region. Test a very broad range of concentrations (e.g., picomolar to high micromolar).[1]
-
Verify Target Engagement and Ternary Complex Formation: Confirm that the PROTAC can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1]
-
Check Cell Line and E3 Ligase Expression: Ensure your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels.[3]
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1]
-
Problem 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[2] This stabilizes the ternary complex, making its formation more favorable than binary complexes, even at higher concentrations.[2][9]
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation.[2] Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[2]
-
Data Presentation
Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Percent Degradation (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 70 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 30 |
Table 2: Key Parameters for Characterizing PROTACs
| Parameter | Description |
| DC50 | The concentration of the PROTAC at which 50% of the target protein is degraded. |
| Dmax | The maximum level of degradation observed. |
| Hook Effect Onset | The concentration at which the degradation begins to decrease. |
Experimental Protocols
Protocol 1: Western Blotting for Dose-Response Analysis
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.[10]
-
PROTAC Treatment: Prepare a wide range of PROTAC concentrations using serial dilutions (e.g., a 10-point, 3-fold serial dilution starting from 10 µM).[10] Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.[2]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[2]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[10]
-
-
Data Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein and capture the ternary complex.[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
-
Immunoprecipitation:
-
Washing: Wash the beads to remove non-specific binders.[10]
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the E3 ligase by Western blotting.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: The hook effect: formation of unproductive binary complexes.
Caption: A logical workflow for addressing the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. Ternary Complex Formation [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Metabolic Maze: A Technical Guide to Enhancing SMARCA2 Degrader Stability
King of Prussia, PA – Researchers in the rapidly evolving field of targeted protein degradation face a significant hurdle in the development of SMARCA2 degraders: ensuring metabolic stability. Poor stability can lead to diminished efficacy and unpredictable in vivo outcomes. To address these challenges, this technical support center provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols for scientists and drug development professionals working to optimize the metabolic profile of their SMARCA2 degraders.
Troubleshooting Guide: Overcoming Common Stability Issues
This guide addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions.
| Observed Problem | Potential Causes | Suggested Solutions |
| Rapid degradation in liver microsomes or hepatocytes. | - Oxidation by Cytochrome P450 (CYP) enzymes.[1] - Metabolism by aldehyde oxidase (AO).[1] - Hydrolysis of labile functional groups.[1] | - Identify Metabolic Hotspots: Use mass spectrometry to pinpoint the sites of metabolic modification. - Introduce Blocking Groups: Place metabolically inert groups like fluorine or deuterium (B1214612) at the identified "hotspots" on the warhead or E3 ligase ligand to prevent enzymatic modification.[1] - Modify the Linker: Incorporate more stable chemical motifs such as cycloalkanes (e.g., piperidine (B6355638), piperazine) or aromatic rings.[1] Avoid long, flexible linkers like polyethylene (B3416737) glycol (PEG) chains, which can be more susceptible to degradation.[1] |
| Low oral bioavailability despite good in vitro stability. | - High first-pass metabolism in the liver and intestine.[2][3] - Poor cellular permeability.[2][3] - Efflux by transporters. | - Optimize Linker Structure: Replace flexible linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, to improve permeability.[2] Consider using cyclic linkers to reduce conformational flexibility.[1][3] - Prodrug Strategy: Modify the degrader with a lipophilic group that is cleaved in vivo to release the active molecule.[2][3] - Introduce Intramolecular Hydrogen Bonds: This can help to reduce the molecule's size and polarity, facilitating cell permeability by encouraging a more "globular" conformation.[2][3] |
| High variability in in vivo pharmacokinetic (PK) data. | - Poor aqueous solubility leading to inconsistent absorption.[3] - Food effects on absorption. | - Improve Solubility: Insert basic nitrogen atoms into aromatic rings or alkyl linkers.[2] - Formulation Development: Investigate different formulations to enhance solubility and absorption. - Controlled Feeding in Animal Studies: Standardize feeding protocols during in vivo experiments. Some studies have shown that administering PROTACs with food can improve their pharmacokinetic profile.[3] |
| Off-target effects or toxicity in vivo. | - Unintended degradation of other proteins. - Formation of toxic metabolites. | - Whole-Cell Proteomics: Perform unbiased proteomics to identify any unintended protein degradation.[4] - Metabolite Identification Studies: Characterize the metabolites to assess their potential for toxicity. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of E3 ligase ligand affect the metabolic stability of a SMARCA2 degrader?
The E3 ligase ligand is a critical component that can significantly influence the overall properties of the degrader. Different E3 ligase ligands, such as those for VHL or cereblon, will orient the degrader differently within the cell and expose different parts of the molecule to metabolic enzymes. The intrinsic metabolic stability of the E3 ligase ligand itself is also a key factor. It is highly desirable to have a toolbox of PROTACs with non-overlapping E3 ligases to mitigate potential resistance mechanisms arising from genomic alterations in the targeted E3 ligase.[5]
Q2: What is the role of the linker in determining the metabolic stability of a SMARCA2 degrader?
The linker is not just a passive connector; it plays a crucial role in the degrader's metabolic stability.[1] The linker's length, composition, and rigidity can all impact how the molecule is recognized and processed by metabolic enzymes.[1] Long, flexible linkers, such as PEG chains, are often more susceptible to enzymatic degradation.[1] Conversely, incorporating more rigid or cyclic structures, like piperidine or piperazine (B1678402) rings, can enhance metabolic stability.[1][6] "Linkerology," or the optimization of linkers, is a key factor in improving the potency, metabolic stability, and pharmacokinetic properties of PROTACs.[5]
Q3: What are the key in vitro assays to assess the metabolic stability of SMARCA2 degraders?
The primary in vitro assays include:
-
Liver Microsomal Stability Assay: This assay evaluates the metabolism of the degrader by phase I enzymes, primarily cytochrome P450s.[6]
-
Hepatocyte Stability Assay: This provides a more comprehensive picture of metabolic stability by including both phase I and phase II metabolic pathways in intact liver cells.[6]
-
Plasma Stability Assay: This assay assesses the stability of the degrader in the presence of plasma enzymes.
Q4: How can I improve the cell permeability of my SMARCA2 degrader?
Poor cell permeability is a common challenge for PROTACs due to their large size and polarity.[2] Strategies to improve permeability include:
-
Optimizing the Linker: Replacing flexible linkers with more rigid structures like a phenyl ring can improve permeability.[2] Avoiding multiple amide motifs in the linker is also recommended.[2]
-
Introducing Intramolecular Hydrogen Bonds: This can create a more compact, "ball-like" structure that can more easily cross the cell membrane's lipid bilayer.[2][3]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are later cleaved inside the cell can enhance cell entry.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for selected SMARCA2 degraders from recent literature.
Table 1: In Vitro Degradation Potency of SMARCA2 Degraders
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) | E3 Ligase | Reference |
| YDR1 | H1792 | 69 | 87 | 24 | Cereblon | [5] |
| H1792 | 60 | 94 | 48 | Cereblon | [5] | |
| YD54 | H1792 | 8.1 | 98.9 | 24 | Cereblon | [5] |
| H1792 | 16 | 99.2 | 48 | Cereblon | [5] | |
| Compound 6 | RKO | 2 | 77 | 4 | VHL | [4] |
| SMD-3236 | N/A | < 1 | > 95 | N/A | VHL | [7] |
| AU-19820 | N/A | N/A | >90% (SMARCA2) | N/A | VHL/CRBN | [8] |
| UM-SMD-8801 | N/A | < 10 | > 90 | N/A | N/A | [9] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of SMARCA2 Degraders
| Compound | Dosing Route | Dose | Key Finding | Reference |
| Cmpd-1 | Oral | 3 mg/kg | Low clearance and good oral bioavailability. Robust SMARCA2 degradation observed at 3 and 24 hours post-dose. | [10] |
| YDR1 | Oral | 80 mg/kg | 87% degradation of SMARCA2 in tumor xenografts. | [5] |
| ACBI2 | Oral | 30 mg/kg | Good oral bioavailability of 21%. | [11] |
| UM-SMD-8801 | Oral | N/A | >90% reduction of SMARCA2 protein in tumor tissues in mice. | [9] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a SMARCA2 degrader by liver microsomal enzymes.
Materials:
-
Test SMARCA2 degrader
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test degrader and control compounds in DMSO.
-
In a 96-well plate, add phosphate buffer, the test degrader (at a final concentration of ~1 µM), and liver microsomes.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action for a SMARCA2 degrader in SMARCA4 mutant cancer cells.
Caption: Experimental workflow for assessing the metabolic stability of SMARCA2 degraders.
Caption: A logical approach to troubleshooting poor in vivo performance of SMARCA2 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sklslabs.com [sklslabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating SMARCA2 Degradation: A Comparative Guide to SMARCA-BD Ligand 1 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship makes selective SMARCA2 degradation a high-value goal. Proteolysis-targeting chimeras (PROTACs) utilizing a SMARCA bromodomain (BD) ligand offer a powerful modality to achieve this. This guide provides an objective comparison of SMARCA2-degrading PROTACs, supported by experimental data and detailed protocols for validation.
The Rise of Selective SMARCA2 Degraders
SMARCA2 and SMARCA4 are mutually exclusive ATPases in the SWI/SNF complex, which regulates gene expression by remodeling chromatin.[1][2][3] In cancers with loss-of-function mutations in SMARCA4, cancer cells become dependent on the paralog SMARCA2 for survival.[4][5] This dependency creates a therapeutic window. While traditional small-molecule inhibitors targeting the highly conserved ATPase domain have struggled to achieve selectivity, PROTACs provide a unique solution by leveraging induced proximity to an E3 ubiquitin ligase, leading to targeted proteasomal degradation.[6][7]
Several research groups have successfully transformed non-selective SMARCA2/4 bromodomain-binding ligands into highly selective and potent SMARCA2 degraders.[4][6] These bifunctional molecules typically consist of a ligand that binds the SMARCA2 bromodomain, a linker, and a ligand that recruits an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).
Performance Comparison of SMARCA2 PROTACs
The efficacy of a PROTAC is primarily measured by its ability to induce degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several notable SMARCA2-degrading PROTACs based on published data.
| PROTAC | E3 Ligase Recruited | Cell Line | SMARCA2 DC50 | SMARCA2 Dmax | Notes |
| PROTAC 1 | VHL | MV-4-11 | ~300 nM[8] | ~65%[8] | Also degrades SMARCA4 (DC50 ~250 nM, Dmax ~70%)[8] |
| A947 | VHL | SW1573 | Sub-nanomolar | >90% | Achieves ~30-fold degradation selectivity over SMARCA4[6] |
| ACBI2 | VHL | RKO | 1 nM[9] | >90% | Orally bioavailable; >30-fold selective over SMARCA4 (DC50 = 32 nM)[6][9] |
| Compound 5 | VHL | (Not specified) | 78 nM[9][10] | 46%[9][10] | Spared SMARCA4 completely[9][10] |
| YDR1 | Cereblon | H1792 (24h) | 69 nM[11] | 87%[11] | Orally bioavailable; minimal alteration of SMARCA4[11] |
| YD54 | Cereblon | H1792 (24h) | 8.1 nM[11] | 98.9%[11] | Remarkable selectivity with minimal impact on SMARCA4[11] |
Comparison with Alternative Therapeutic Strategies
Selective PROTAC-mediated degradation offers distinct advantages over other strategies targeting the SWI/SNF complex.
| Strategy | Mechanism | Advantages | Disadvantages |
| Selective SMARCA2 PROTACs | Catalytic, event-driven degradation of SMARCA2 protein. | High selectivity achievable through ternary complex formation[6]; Sub-stoichiometric action; Potential for improved therapeutic index.[5] | Complex pharmacokinetics and potential for off-target degradation[4]; Can be challenging to achieve oral bioavailability.[6][9] |
| Dual SMARCA2/4 ATPase Inhibitors | Competitive inhibition of ATP binding site. | Targets the functional driver of the synthetic lethal relationship. | Poor tolerability due to lack of selectivity against SMARCA4 in healthy tissues.[6] |
| Dual SMARCA2/4 PROTACs | Degradation of both SMARCA2 and SMARCA4. | Potent anti-proliferative effects in SMARCA4-mutant cells. | Lacks selectivity, raising potential toxicity concerns similar to ATPase inhibitors. |
Visualizing the Process
PROTAC Mechanism of Action
Caption: Mechanism of SMARCA2 degradation by a PROTAC.
Experimental Validation Workflow
Caption: Workflow for validating a SMARCA2-degrading PROTAC.
SMARCA2/SMARCA4 Synthetic Lethality
Caption: The synthetic lethal relationship between SMARCA4 and SMARCA2.
Key Experimental Protocols
Western Blot / Immunoblot for Protein Degradation
This protocol is used to quantify the reduction in SMARCA2 and SMARCA4 protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, NCI-H1568) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the SMARCA2 PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 18-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, HDAC1) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control and then to the DMSO-treated control to determine the percentage of remaining protein.[4]
Cellular Viability Assay
This assay determines the anti-proliferative effect of SMARCA2 degradation in SMARCA4-mutant versus SMARCA4-wild-type cell lines.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 1000-5000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a period of 3 to 6 days.
-
Viability Measurement: Use a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to DMSO-treated control wells. Plot the normalized values against the logarithm of the PROTAC concentration and fit the data to a four-parameter dose-response curve to calculate the EC50 value.
Proteomics for Selectivity Profiling
Unbiased mass spectrometry-based proteomics provides a global view of protein changes, confirming on-target degradation and identifying potential off-targets.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal SMARCA2 degradation (e.g., 10x DC50) and a DMSO control. Harvest cells and perform protein extraction and digestion (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify proteins from the MS data. Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment. The results will confirm the selective degradation of SMARCA2 over SMARCA4 and reveal if other proteins, like PBRM1, are concurrently degraded.[9]
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Confirming SMARCA2 Protein Loss: A Comparative Guide to Western Blot Analysis
For researchers in oncology and drug development, accurately verifying the loss of SMARCA2 protein is a critical step in studying SMARCA4-deficient cancers, where SMARCA2 becomes a synthetic lethal target. Western blot analysis remains a cornerstone technique for this purpose. This guide provides a comparative overview of tools and methods for confirming SMARCA2 protein loss, featuring experimental protocols and data to support your research decisions.
Performance Comparison of Commercial SMARCA2 Antibodies
| Antibody (Supplier, Cat. No.) | Host Species | Clonality | Validated Applications | Key Validation Data | Recommended Dilution (WB) |
| Anti-SMARCA2 / BRM antibody [EPR23103-44] (Abcam, ab240648) | Rabbit | Monoclonal | WB, IHC-P, ICC/IF, Flow Cyt | Knockout (KO) validation in HeLa cells shows loss of signal in SMARCA2 KO cell line. | 1:1000 |
| SMARCA2-Specific antibody (Proteintech, 26613-1-AP) | Rabbit | Polyclonal | WB, IHC, IF | Western blot analysis of sh-Control and sh-SMARCA2-Specific transfected HeLa cells demonstrates specificity.[1] | 1:600 - 1:3000 |
| Anti-SMARCA2/BRM Antibody Picoband® (Boster Bio, A01888-3) | Rabbit | Polyclonal | WB, IHC, IF, Flow Cyt, ELISA | Western blot on human cell lysates (A549, Jurkat, K562) shows a specific band at the expected molecular weight.[2] | 0.5-1 µg/ml |
| BRM/SMARCA2 CUTANA™ CUT&RUN Antibody (EpiCypher, 13-2006) | Rabbit | Polyclonal | CUT&RUN, WB, IP | Western blot on HeLa whole cell lysates shows a clear band at the expected molecular weight.[3] | 1:2000 - 1:10000 |
| Anti-SMARCA2 / BRM antibody (Abcam, ab227000) | Rabbit | Polyclonal | WB, IHC-P, ICC/IF | Western blot on various human cell line lysates (A431, HeLa, 293T) shows bands at the expected molecular weight. | 1:1000 |
Note: Optimal antibody concentrations and conditions should be determined empirically for each experimental setup. It is highly recommended to use a positive control (e.g., lysate from a cell line known to express SMARCA2) and a negative control (e.g., lysate from a SMARCA2 knockout or knockdown cell line) to validate antibody performance.
Experimental Workflow and Protocols
This section details a standard Western blot protocol for the detection of SMARCA2 protein in cell lysates.
Experimental Workflow
Caption: Western blot workflow for SMARCA2 detection.
Detailed Experimental Protocol
1. Sample Preparation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
2. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
3. Immunodetection
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SMARCA2 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an appropriate imaging system.
-
Signaling Pathways and Logical Relationships
SMARCA2 in the SWI/SNF Chromatin Remodeling Complex
SMARCA2 is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression.[4][5] The SWI/SNF complex can exist in different assemblies, such as the canonical BAF (cBAF), PBAF, and non-canonical BAF (ncBAF) complexes, each with a specific subunit composition.[6][7]
Caption: SMARCA2's role in the SWI/SNF complex.
Alternative Methods for Confirming Protein Loss
While Western blotting is a widely used and reliable method, other techniques can offer advantages in terms of throughput, quantification, and automation.
Capillary Western Blot (e.g., Simple Western™)
This automated system replaces traditional gel electrophoresis and membrane transfer with capillary-based size separation and immunodetection.[8][9]
-
Advantages:
-
Higher Throughput and Automation: Processes samples in a few hours with minimal hands-on time.[8]
-
Improved Quantitation and Reproducibility: Eliminates variability associated with manual gel pouring and protein transfer.[8][10]
-
Lower Sample and Reagent Consumption: Requires smaller amounts of protein lysate and antibodies.[9][10]
-
-
Disadvantages:
-
Higher Initial Instrument Cost: Requires specialized equipment.
-
Less Flexibility: May have limitations in terms of compatible reagents and consumables compared to traditional Western blotting.
-
| Feature | Traditional Western Blot | Capillary Western Blot |
| Throughput | Low to moderate | High |
| Hands-on Time | Several hours | < 1 hour |
| Time to Result | 1-2 days | ~3-5 hours[8] |
| Quantitative Reproducibility | Moderate (CV can be >30%) | High (CV often <15%) |
| Sample Volume | 20-30 µg protein/lane | As low as 3 µL of lysate |
Mass Spectrometry (MS)-Based Proteomics
MS-based proteomics provides a highly sensitive and specific method for identifying and quantifying proteins in a complex sample. While not typically used for routine validation in the same way as Western blotting, it can serve as a powerful orthogonal method for confirming protein loss.
-
Advantages:
-
High Specificity and Sensitivity: Can definitively identify and quantify specific proteins without the need for antibodies.
-
Global Proteome Analysis: Can simultaneously measure the levels of thousands of proteins, providing a broader context for the effects of SMARCA2 loss.
-
-
Disadvantages:
-
Complex Workflow and Data Analysis: Requires specialized expertise and instrumentation.
-
Higher Cost per Sample: Generally more expensive than antibody-based methods for analyzing a single target.
-
Conclusion
Confirming the loss of SMARCA2 protein is a crucial validation step in many research and drug development pipelines. Traditional Western blotting, when performed with well-validated antibodies and optimized protocols, provides a robust and accessible method for this purpose. For researchers requiring higher throughput and improved quantitative reproducibility, automated capillary Western blot systems offer a compelling alternative. Mass spectrometry-based proteomics can serve as a powerful orthogonal approach for definitive confirmation of protein loss. The choice of method will ultimately depend on the specific experimental needs, available resources, and desired level of quantitative rigor.
References
- 1. SMARCA2-Specific antibody (26613-1-AP) | Proteintech [ptglab.com]
- 2. bosterbio.com [bosterbio.com]
- 3. epicypher.com [epicypher.com]
- 4. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Conventional Western Blot Analysis with a Fully Automated Capillary Electrophoresis Sy [biolaunching.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of SMARCA2 Degraders for SMARCA4-Mutant Cancers
A deep dive into the efficacy and selectivity of emerging SMARCA2-targeting PROTACs, providing researchers with a comparative guide to potent therapeutic candidates.
In the landscape of precision oncology, the targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This dependency, a classic example of synthetic lethality, has spurred the development of Proteolysis Targeting Chimeras (PROTACs) designed to selectively eliminate the SMARCA2 protein. This guide provides a comparative analysis of a PROTAC derived from SMARCA-BD ligand 1, herein referred to as PROTAC SMARCA2 degrader-1, against other notable SMARCA2 degraders, A947 and ACBI1.
Performance Comparison of SMARCA2 Degraders
The following table summarizes the key performance metrics for PROTAC SMARCA2 degrader-1, A947, and ACBI1, offering a quantitative comparison of their degradation potency, maximal degradation, and anti-proliferative effects.
| Feature | PROTAC SMARCA2 degrader-1 | A947 | ACBI1 |
| Target Protein Ligand | Pyridazine-based ligand | Non-selective SMARCA2/4-binding ligand | SMARCA2/4 bromodomain-binding ligand |
| E3 Ligase Recruited | Not specified | VHL | VHL |
| DC50 (SMARCA2 Degradation) | < 0.1 µM[1] | 39 pM (in SW1573 cells)[2] | 6 nM (in MV-4-11 cells)[3] |
| Dmax (Maximal Degradation) | Not Reported | 96% at 10 nM[2] | Not explicitly reported, but described as "complete degradation" |
| Selectivity | Not Reported | Moderately selective for SMARCA2 over SMARCA4 (DC50 for SMARCA4 is 1.1 nM in SW1573 cells)[4] | Degrades SMARCA2, SMARCA4, and PBRM1 (DC50 of 11 nM and 32 nM, respectively, in MV-4-11 cells)[3] |
| Anti-proliferative Activity (IC50) | Not Reported | Potent inhibition of SMARCA4-mutant NSCLC cell growth[2] | 29 nM (MV-4-11 cells), 68 nM (NCI-H1568 cells)[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these degraders, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow.
References
The PROTAC Advantage: Targeting SMARCA2 in SMARCA4-Deficient Lung Cancer
A Comparative Guide to SMARCA2-Targeting PROTACs Versus Alternative Therapies
For researchers and clinicians navigating the challenging landscape of SMARCA4-deficient non-small cell lung cancer (NSCLC), the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a promising new therapeutic avenue. This guide provides a comprehensive comparison of SMARCA2-targeting PROTACs, with a focus on preclinical and clinical case studies, against alternative therapeutic strategies. By presenting key experimental data, detailed protocols, and visual pathway diagrams, we aim to equip drug development professionals with the critical information needed to evaluate and advance this innovative approach.
SMARCA4, a critical component of the SWI/SNF chromatin remodeling complex, is frequently mutated in NSCLC, leading to aggressive and treatment-resistant tumors.[1][2][3] The loss of SMARCA4 function creates a dependency on its paralog, SMARCA2, for cell survival—a concept known as synthetic lethality.[3][4] This vulnerability has made SMARCA2 an attractive target for therapeutic intervention. PROTACs, bifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system, have emerged as a powerful modality to selectively eliminate SMARCA2.
Performance of SMARCA2-Targeting PROTACs: Preclinical and Clinical Data
This section details the performance of two leading SMARCA2-targeting PROTACs, A947 (preclinical) and PRT3789 (clinical), in lung cancer models.
Table 1: Preclinical Performance of A947 in SMARCA4-Mutant Lung Cancer Models
| Parameter | Value | Cell Line/Model | Source |
| Binding Affinity (Kd) | SMARCA2: 93 nM, SMARCA4: 65 nM | Recombinant Bromodomains | [5] |
| SMARCA2 Degradation (DC50) | 39 pM | SW1573 Cells | [5] |
| In Vitro Efficacy (IC50) | Median IC50 < 10 nM | SMARCA4-mutant NSCLC cell lines | [6][7] |
| In Vivo Efficacy | Significant tumor growth inhibition | SMARCA4-mutant NSCLC xenograft models | [5][8] |
A947 demonstrates potent and selective degradation of SMARCA2, leading to robust anti-proliferative effects in SMARCA4-mutant lung cancer cells both in vitro and in vivo.[5][6][7][8]
Table 2: Interim Phase 1 Clinical Trial Data for PRT3789 in SMARCA4-Mutated Solid Tumors (including NSCLC)
| Parameter | Data | Patient Population | Source |
| Patient Population | 65 patients with advanced solid tumors harboring SMARCA4 mutations (including NSCLC) | N/A | [1] |
| Dosing | 24 mg to 376 mg, administered intravenously once weekly | N/A | [1] |
| Safety Profile | Generally well-tolerated; most common adverse events were mild to moderate nausea, fatigue, and decreased appetite. No dose-limiting toxicities observed. | N/A | [1] |
| Preliminary Efficacy (NSCLC & Esophageal Cancer) | 7 out of 26 evaluable patients showed tumor shrinkage, including 3 confirmed partial responses. | N/A | [1] |
The initial clinical data for PRT3789 are encouraging, demonstrating a manageable safety profile and early signs of anti-tumor activity in heavily pre-treated patients with SMARCA4-mutated cancers.[1]
Comparison with Alternative Therapeutic Strategies
While SMARCA2-targeting PROTACs show promise, it is essential to consider their performance in the context of other therapeutic options for SMARCA4-deficient NSCLC.
Table 3: Overview of Alternative Therapies for SMARCA4-Deficient NSCLC
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in SMARCA4-deficient NSCLC | Key Limitations |
| Platinum-Based Chemotherapy | Induces DNA damage, leading to apoptosis. | Variable and often limited efficacy.[1][2] | High toxicity and development of resistance.[2] |
| Immune Checkpoint Inhibitors (ICIs) | Block inhibitory immune checkpoint pathways to enhance anti-tumor immunity. | Mixed results; some studies suggest potential benefit, while others show limited efficacy.[2][3] | Not all patients respond; potential for immune-related adverse events. |
| CDK4/6 Inhibitors | Inhibit cyclin-dependent kinases 4 and 6, leading to cell cycle arrest. | Preclinical evidence suggests synthetic lethality with SMARCA4 loss.[9] | Clinical data in SMARCA4-deficient NSCLC is still emerging. |
| EZH2 Inhibitors | Inhibit the histone methyltransferase EZH2, a component of the PRC2 complex. | Preclinical rationale exists due to the interplay between SWI/SNF and PRC2 complexes. | Limited clinical data in this specific patient population. |
| ATR Inhibitors | Inhibit the ATR kinase, a key regulator of the DNA damage response. | Preclinical studies suggest that SMARCA4 loss induces replication stress, creating a dependency on ATR. | Early stages of clinical investigation for this indication. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of SMARCA2-targeting PROTACs.
Western Blotting for SMARCA2 Degradation
-
Cell Lysis: Treat SMARCA4-mutant lung cancer cells (e.g., SW1573) with varying concentrations of the SMARCA2 PROTAC (e.g., A947) for a specified time (e.g., 18 hours).[5][10] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.[11] Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Cell Viability Assay
-
Cell Seeding: Seed SMARCA4-mutant NSCLC cells (e.g., NCI-H1944) in a 96-well plate at a density of 5,000-10,000 cells per well.[12][13]
-
Compound Treatment: The following day, treat the cells with a serial dilution of the SMARCA2 PROTAC or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 7 days).[5][10]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[12][13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the compound concentration.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject SMARCA4-mutant NSCLC cells (e.g., HCC515) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume (e.g., 150-200 mm³). Randomize the mice into treatment and vehicle control groups.
-
PROTAC Administration: Administer the SMARCA2 PROTAC (e.g., A947, 40 mg/kg) via a specified route (e.g., intravenous injection) and schedule (e.g., once or twice weekly).[5][8]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting to confirm SMARCA2 degradation).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. SMARCA4 deficiency: implications for non-small cell lung cancer and management strategies, with relevance to and distinctions from thoracic undifferentiated tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SMARCA4-deficient NSCLC treated with first-line tislelizumab and fruquintinib achieved remarkable tumor regression: case report and literature review [frontiersin.org]
- 3. The role of SMARCA4 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A947 | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ptglab.com [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Evaluating the Selectivity of SMARCA-BD Ligand 1 for SMARCA2 over SMARCA4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding selectivity of SMARCA-BD ligand 1, a key component in the development of Proteolysis Targeting Chimeras (PROTACs), for the bromodomains of SMARCA2 and SMARCA4. Understanding this selectivity is crucial for the design of targeted protein degraders with desired specificity. This document summarizes key binding affinity data, details the experimental protocols used to generate this data, and visualizes the experimental workflows.
Quantitative Data Summary
The selectivity of a ligand is determined by comparing its binding affinity for different targets. In the context of SMARCA-BD ligand 1 and its analogs, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed to determine the half-maximal inhibitory concentration (IC50), which is a measure of the ligand's potency in displacing a probe from the target protein's bromodomain. A lower IC50 value indicates a higher binding affinity.
While "SMARCA-BD ligand 1" is a common catalog name, the foundational research often refers to parent compounds from which PROTACs are synthesized. The following table summarizes the binding affinities of a key parent SMARCA2/4 bromodomain ligand, referred to as Compound 10 , and a more optimized analog, Compound 15 , for the bromodomains of SMARCA2 and SMARCA4 as determined by a TR-FRET assay[1].
| Ligand | Target Bromodomain | TR-FRET IC50 (nM) |
| Compound 10 | SMARCA2 | 160 ± 20 |
| SMARCA4 | 130 ± 10 | |
| Compound 15 | SMARCA2 | 27 ± 2 |
| SMARCA4 | 16 ± 1 |
Data presented as mean ± standard deviation.
Analysis: The data indicates that both Compound 10 and Compound 15 are potent binders to the bromodomains of both SMARCA2 and SMARCA4[1]. Notably, these parent ligands do not exhibit significant selectivity for SMARCA2 over SMARCA4. In fact, they show a slight preference for SMARCA4[1]. This highlights that the selectivity of PROTACs derived from these ligands for SMARCA2 degradation is not solely dependent on the binary binding affinity of the ligand itself, but also on the formation of a productive ternary complex with the E3 ligase[2][3].
Experimental Protocols
The determination of binding affinity and selectivity of ligands for SMARCA2 and SMARCA4 bromodomains is commonly achieved through various biophysical and biochemical assays. Below are detailed methodologies for two such key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a competition-based binding assay used to measure the ability of a test compound to displace a fluorescently labeled probe from the target bromodomain.
Objective: To determine the IC50 value of a test ligand for SMARCA2 and SMARCA4 bromodomains.
Materials:
-
Recombinant GST-tagged SMARCA2 bromodomain protein.
-
Recombinant GST-tagged SMARCA4 bromodomain protein.
-
Biotinylated tracer ligand that binds to SMARCA bromodomains.
-
Europium-labeled anti-GST antibody (Donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Test ligand (e.g., SMARCA-BD ligand 1) serially diluted in DMSO.
-
384-well low-volume black plates.
Procedure:
-
Prepare a master mix of the assay components in the assay buffer containing the GST-tagged SMARCA bromodomain protein, biotinylated tracer, and Europium-labeled anti-GST antibody.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add the serially diluted test ligand or DMSO (as a control) to the respective wells.
-
Add Streptavidin-APC to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the Europium donor at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.
-
Plot the TR-FRET ratio against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
BROMOscan® Assay
BROMOscan® is a competitive binding assay that measures the interaction of a test compound with a panel of bromodomains.
Objective: To determine the dissociation constant (Kd) of a test ligand for SMARCA2 and SMARCA4 bromodomains.
Principle: The assay utilizes DNA-tagged bromodomain proteins and an immobilized ligand. A test compound that binds to the bromodomain will prevent the protein from binding to the immobilized ligand. The amount of bromodomain protein captured on the solid support is quantified by qPCR of the attached DNA tag[1][4][5].
Procedure (Generalized):
-
A proprietary ligand is immobilized on a solid support.
-
DNA-tagged SMARCA2 or SMARCA4 bromodomain protein is incubated with the test compound at various concentrations.
-
The mixture is then added to the wells containing the immobilized ligand.
-
After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound protein.
-
The amount of bound, DNA-tagged bromodomain protein is quantified using qPCR.
-
The amount of captured protein is inversely proportional to the binding affinity of the test compound.
-
Dissociation constants (Kd) are calculated by measuring the amount of captured bromodomain as a function of the test compound concentration and fitting the data to a binding curve.
Signaling Pathways and Logical Relationships
The binding of a ligand to the bromodomain of SMARCA2 or SMARCA4 is the initial step in a signaling cascade that can be exploited for targeted protein degradation using PROTAC technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Proteomic Signature of SMARCA2 Degradation: A Guide to Mass Spectrometry-Based Validation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the precise validation of a target's disappearance is paramount. This guide provides an objective comparison of mass spectrometry-based approaches for confirming the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a significant target in cancer therapy. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.
The development of molecules that induce the degradation of SMARCA2, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has opened new avenues for therapeutic intervention, particularly in cancers with mutations in the paralogous gene SMARCA4.[1][2][3] Validating the selective degradation of SMARCA2 over SMARCA4 is a critical challenge due to their high homology. While traditional methods like Western blotting provide a preliminary indication of protein loss, mass spectrometry (MS)-based proteomics offers a comprehensive and quantitative assessment of SMARCA2 degradation and its impact on the entire proteome.[4][5][6]
Quantitative Comparison of Validation Methods
Mass spectrometry stands out for its ability to provide an unbiased, global view of protein abundance changes. This is crucial for assessing the selectivity of a degrader and identifying potential off-target effects. Below is a summary of quantitative data from studies utilizing different validation techniques.
| Method | Key Quantitative Metrics | Advantages | Limitations |
| Global Proteomics (TMT-MS) | Fold change of SMARCA2 vs. >8,000 other proteins; Statistical significance (p-value) | Unbiased, proteome-wide selectivity assessment; High multiplexing capacity | Requires specialized equipment and bioinformatics expertise; Can have ratio compression |
| Targeted Proteomics (SRM/PRM) | Absolute or relative quantification of specific SMARCA2 peptides | High sensitivity, specificity, and reproducibility for selected targets | Not suitable for global selectivity profiling; Requires upfront assay development |
| Western Blot | Semi-quantitative band intensity normalized to a loading control | Widely accessible; Relatively inexpensive; Provides visual confirmation | Lower throughput; Semi-quantitative; Antibody-dependent variability |
| In-Cell Western™ | Quantification of SMARCA2 protein levels normalized to a control | Higher throughput than traditional Western blot; More quantitative | Requires specific instrumentation; Antibody-dependent |
| Immunoassay (e.g., MSD S-PLEX) | SMARCA2 concentration (pg/mL); Lower Limit of Detection (LLOD) | High sensitivity and wide dynamic range; Suitable for clinical samples | Susceptible to antibody cross-reactivity; Does not provide global proteome information |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in SMARCA2 degradation and its validation, we provide the following diagrams created using the DOT language.
The diagram above illustrates the mechanism by which a PROTAC molecule brings SMARCA2 into proximity with an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[7]
This workflow outlines the key steps in a typical quantitative proteomics experiment to validate protein degradation, from cell treatment to data analysis.
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[8][9][10][11]
Detailed Experimental Protocols
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This method allows for the simultaneous identification and quantification of thousands of proteins to assess the selectivity of a SMARCA2 degrader.
-
Cell Culture and Treatment: Plate cancer cells (e.g., SMARCA4-mutant non-small cell lung cancer lines) and treat with the SMARCA2 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a standard method like the BCA assay.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides overnight using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos). The mass spectrometer is operated in a data-dependent mode to acquire both MS1 survey scans and MS2/MS3 scans for peptide identification and TMT reporter ion quantification.[12][13]
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). Search the data against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins across different conditions based on the TMT reporter ion intensities. Perform statistical analysis to identify significantly up- or down-regulated proteins. A volcano plot is often used to visualize proteins that are both statistically significant and have a large fold change.[5]
Global Ubiquitylome Analysis by di-Glycine Remnant Mass Spectrometry
This technique is used to identify the specific sites of ubiquitination on SMARCA2 and other proteins, confirming the mechanism of action of the degrader.
-
Cell Treatment and Lysis: Treat cells with the SMARCA2 degrader, often for a shorter duration (e.g., 30 minutes) to capture the ubiquitination event. Lyse the cells under denaturing conditions.
-
Protein Digestion: Digest the proteins with trypsin.
-
di-Glycine Remnant Peptide Enrichment: Use an antibody that specifically recognizes the di-glycine remnant left on ubiquitinated lysine (B10760008) residues after tryptic digestion to enrich for ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the ubiquitinated peptides and map the ubiquitination sites on the proteins. This analysis can reveal the specific lysine residues on SMARCA2 that are ubiquitinated upon treatment with the degrader.[6]
Conclusion
Mass spectrometry-based proteomics provides an unparalleled depth of analysis for validating the degradation of SMARCA2. Global proteomics with TMT labeling is the gold standard for demonstrating the potency and selectivity of SMARCA2 degraders, offering a comprehensive view of the entire proteome.[1][5][12][14] Furthermore, ubiquitylome profiling confirms the intended mechanism of action via the ubiquitin-proteasome system.[4][6] While other methods like Western blotting are useful for initial screening, the quantitative and unbiased nature of mass spectrometry is indispensable for the rigorous characterization of novel SMARCA2 degraders in preclinical and clinical development.[15][16][17][18] The detailed protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to effectively leverage these powerful techniques in their drug discovery efforts.
References
- 1. preludetx.com [preludetx.com]
- 2. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeted protein degradation | Revvity [revvity.com]
- 8. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. genecards.org [genecards.org]
- 11. SMARCA2 - Wikipedia [en.wikipedia.org]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amphista Therapeutics discloses first details of its SMARCA2 degrader program - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Confirming the Functional Impact of SMARCA2 Degradation: A Comparative Guide to Phenotypic Assays
For researchers, scientists, and drug development professionals investigating the therapeutic potential of SMARCA2 degradation, confirming the functional consequences of target engagement is paramount. This guide provides a comparative overview of key phenotypic assays used to validate the effects of SMARCA2 degraders, supported by experimental data and detailed protocols.
The degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly in cancers with loss-of-function mutations in its paralog, SMARCA4. This synthetic lethal interaction underscores the need for robust and reliable methods to assess the phenotypic outcomes of SMARCA2 removal. This guide details various assays to quantify these effects, offering a framework for evaluating and comparing novel SMARCA2-targeting therapeutics.
Key Phenotypic Consequences of SMARCA2 Degradation
The primary functional outcomes of SMARCA2 degradation in sensitive cell lines, particularly those harboring SMARCA4 mutations, include:
-
Reduced Cell Viability and Proliferation: The most direct consequence is the inhibition of cell growth.
-
Induction of Apoptosis: Programmed cell death is a key mechanism of anti-cancer activity.
-
Cell Cycle Arrest: Disruption of the cell cycle machinery prevents cancer cell division.
-
Cellular Senescence: An irreversible state of cell cycle arrest.
-
Alterations in Gene Expression: As a chromatin remodeler, SMARCA2 degradation directly impacts the transcription of downstream target genes.
Comparative Analysis of Phenotypic Assays
The following tables summarize quantitative data from studies on various SMARCA2 degraders, providing a comparative look at their efficacy across different phenotypic assays.
Table 1: In Vitro Degradation and Anti-Proliferative Activity of SMARCA2 Degraders
| Degrader | Cell Line | SMARCA4 Status | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | Anti-Proliferative IC50 (nM) | Citation(s) |
| A947 | SW1573 | Wild-Type | 0.039 | 96 | - | [1] |
| NCI-H1944 | Mutant | - | - | <10 | [1] | |
| ACBI1 | MV-4-11 | - | 6 | >90 | - | [2] |
| NCI-H1568 | Mutant | 3.3 | >90 | - | [2] | |
| PRT004 | NCI-H1693 | Mutant | - | - | <10 | [3] |
| PRT3789 | NCI-H1693 | Mutant | - | - | 2.2 | [4] |
| OCI-AML3 | - | - | - | <10 | [5] | |
| SCR-9140 | SW1573 (HiBiT) | Wild-Type | <1 | >95 | >2000 | [6] |
| SMARCA4-deficient panel | Mutant | - | - | 1 - 50 | [6] | |
| SMD-3040 | SMARCA4-deficient panel | Mutant | Low nM | >90 | Potent | |
| YDR1 | H1792 | Wild-Type | 60 (48h) | 94 (48h) | - | [7][8] |
| H322 | Mutant | 6.4 | 99.2 | - | [8] | |
| YD54 | H1792 | Wild-Type | 16 (48h) | 99.2 (48h) | - | [7][8] |
| H322 | Mutant | 1 | 99.3 | - | [8] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the mechanism and validation of SMARCA2 degradation.
Mechanism of PROTAC-mediated SMARCA2 degradation.
Downstream consequences of SMARCA2 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 5. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SMARCA-BD Ligand 1 for PROTAC
This guide provides critical safety and logistical information for the proper handling and disposal of SMARCA-BD ligand 1 for PROTAC. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. As a potent research chemical, all waste generated from its use must be managed as hazardous chemical waste.
Safety and Handling Data Summary
The following table summarizes key safety and handling information for this compound (dihydrochloride). This data is essential for risk assessment and the implementation of appropriate safety measures.
| Parameter | Information | Source |
| Chemical Name | This compound (dihydrochloride) | MedChemExpress[1] |
| CAS Number | 2369053-68-7 | MedChemExpress[1] |
| Molecular Formula | C14H19Cl2N5O | MedChemExpress[1] |
| Hazards | - Harmful if swallowed (Acute toxicity, oral - Category 4)[1]- Causes skin irritation (Skin corrosion/irritation - Category 2)[1]- Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]- May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1] | MedChemExpress[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] | MedChemExpress[1] |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Use only outdoors or in a well-ventilated area.[1] | MedChemExpress[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2] | MedChemExpress[1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] | DC Chemicals (for a similar PROTAC compound)[3] |
Step-by-Step Disposal Procedures
The primary and required method of disposal for this compound and materials contaminated with it is incineration by an approved hazardous waste management facility.[4] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[4][5]
1. Waste Segregation and Collection:
-
Establish Designated Waste Containers: In the immediate vicinity where the work is being performed, set up clearly marked hazardous waste containers.
-
Solid Waste: All disposable items that have come into contact with SMARCA-BD ligand 1 are considered hazardous waste. This includes:
-
Gloves
-
Bench paper
-
Pipette tips
-
Vials
-
Wipes used for decontamination
-
-
Liquid Waste: This includes:
-
Unused stock solutions
-
Experimental media containing the compound
-
The first rinse from decontaminating glassware
-
-
Container Requirements: Collect liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[4]
2. Waste Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste."[4]
-
The label must include the chemical name: "this compound" and the approximate concentration of the active compound.[4]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]
3. Decontamination:
-
All non-disposable equipment and surfaces that may have come into contact with the compound must be thoroughly decontaminated.
-
Wipe down surfaces and equipment with an appropriate solvent (e.g., alcohol).[1]
-
Dispose of all cleaning materials (wipes, etc.) as solid hazardous waste.[4]
4. Spill Management:
-
Personal Protective Equipment: Use full personal protective equipment, including respiratory protection, during spill cleanup.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.
-
Liquid Spills: Absorb solutions with a non-combustible, finely-powdered liquid-binding material (e.g., diatomite, sand, or vermiculite).[1][3]
-
Solid Spills: Carefully sweep or scoop the material to avoid dust generation.
-
Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[3]
5. Storage and Disposal Logistics:
-
On-site Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[4]
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[4] Follow their specific procedures for waste manifest and transportation.
-
Final Disposal: All waste containing this compound must be disposed of through an approved waste disposal facility, in accordance with local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for SMARCA-BD ligand 1.
References
Safeguarding Your Research: A Guide to Handling SMARCA-BD Ligand 1 for PROTAC
Essential safety protocols and disposal guidelines for researchers and drug development professionals working with SMARCA-BD ligand 1 for PROTAC.
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on the Safety Data Sheet (SDS) for the compound and general best practices for handling potent research chemicals.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling SMARCA-BD ligand 1. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and aerosols.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the compound.[3] |
| Body Protection | Laboratory coat.[1][4] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[1] | Minimizes inhalation of dust or aerosols.[3] |
Hazard Identification and First Aid
The Safety Data Sheet for this compound (dihydrochloride) outlines the following hazards and corresponding first aid measures.[3]
| Hazard | GHS Classification | First Aid Measures |
| Oral Toxicity | Category 4 (Harmful if swallowed) | Rinse mouth. Do NOT induce vomiting. Seek medical attention.[1][3] |
| Skin Irritation | Category 2 (Causes skin irritation) | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1][3] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][3] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Avoid inhalation, contact with eyes and skin.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[3]
-
Store locked up.[3]
-
For long-term storage of solutions, store at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[6][7][8]
Disposal Plan
The disposal of SMARCA-BD ligand 1 and associated waste must be handled with care to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[9]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.[9]
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.[9]
Spill Management:
-
Prevent Spread: Immediately contain the spill to prevent further leakage or spreading.[9]
-
Absorption: For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep or scoop the material to avoid generating dust.[9]
-
Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[9]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[3][9]
Final Disposal:
-
All waste containing SMARCA-BD ligand 1 must be disposed of through an approved hazardous waste disposal program.[2][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Do not dispose of this chemical down the drain or in the regular trash.[2][9]
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of SMARCA-BD Ligand 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
